molecular formula C16H16O6 B12398322 Pterocarpadiol D

Pterocarpadiol D

Cat. No.: B12398322
M. Wt: 304.29 g/mol
InChI Key: KWUKOIDTQSGINV-ARFHVFGLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pterocarpadiol D is a bioactive natural product isolated from plants of the Pterocarpus genus. Species within this genus, such as Pterocarpus erinaceus , Pterocarpus indicus , and Pterocarpus santalinus , are known in traditional medicine and scientific research for producing a wide array of compounds with significant biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects . The specific research applications and mechanism of action for this compound are currently an area of ongoing investigation. Researchers are exploring its potential bioactivities based on the established pharmacological profiles of related compounds from the same genus. This product is provided as a high-purity compound to facilitate advanced research and drug discovery efforts. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

(6aS,11aR,11bS)-6a,11b-dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one

InChI

InChI=1S/C16H16O6/c1-20-10-2-3-11-12(7-10)22-14-15(18)5-4-9(17)6-13(15)21-8-16(11,14)19/h2-3,6-7,14,18-19H,4-5,8H2,1H3/t14-,15+,16+/m0/s1

InChI Key

KWUKOIDTQSGINV-ARFHVFGLSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@]3(COC4=CC(=O)CC[C@@]4([C@@H]3O2)O)O

Canonical SMILES

COC1=CC2=C(C=C1)C3(COC4=CC(=O)CCC4(C3O2)O)O

Origin of Product

United States

Foundational & Exploratory

Pterocarpadiol D: A Technical Guide to its Discovery, Isolation, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Pterocarpadiol D, a rare 6a,11b-dihydroxypterocarpan. This document details the experimental protocols for its extraction and purification, presents its physicochemical properties, and discusses its potential biological relevance in the context of the broader pterocarpan class of natural products.

Discovery and Natural Source

This compound was first reported in 2015 as one of four novel 6a,11b-dihydroxypterocarpans isolated from the twigs and leaves of Derris robusta.[1] This plant, belonging to the Leguminosae family, is found in tropical and subtropical regions and has a history of use in folk medicine.[1] The discovery of this compound and its congeners (Pterocarpadiols A-C) has added to the chemical diversity of pterocarpans, a class of isoflavonoids known for their varied biological activities.[1][2]

Physicochemical Properties

This compound is described as a white amorphous powder.[1] Its molecular formula has been determined as C₁₆H₁₆O₆ based on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1] A summary of the key physicochemical data for this compound and its related compounds is presented in Table 1.

Table 1: Physicochemical Properties of Pterocarpadiols A-D [1]

CompoundMolecular FormulaMass (HRESIMS) [M+Na]⁺Yield (mg) from 12kg plant materialOptical Rotation [α]²³_D_ (c, Solvent)UV λₘₐₓ (nm)
Pterocarpadiol AC₁₆H₁₂O₇339.0462233-484.0 (0.5, MeOH)235, 306
Pterocarpadiol BC₁₇H₁₄O₇353.063233-397.0 (0.2, MeOH)234, 307
Pterocarpadiol CC₁₆H₁₄O₇341.062047-507.0 (0.2, MeOH)260, 308
This compound C₁₆H₁₆O₆ 327.0819 28 -476.0 (0.2, MeOH) 232, 261

Experimental Protocols: Isolation of this compound

The isolation of this compound was achieved through a multi-step extraction and chromatographic process from the air-dried and powdered twigs and leaves of Derris robusta.[1]

Extraction

The initial extraction of the plant material is a crucial first step to obtaining the crude extract containing this compound.

Table 2: Extraction Parameters [1][3]

ParameterValue/Description
Plant MaterialAir-dried and powdered twigs and leaves of D. robusta
Initial Mass of Plant Material12.0 kg
Extraction Solvent95% Ethanol (EtOH)
Extraction MethodMaceration at room temperature
Solvent RemovalUnder reduced pressure
Crude Extract YieldApproximately 870 g
Chromatographic Fractionation and Purification

The crude extract was subjected to a series of chromatographic separations to isolate the individual Pterocarpadiols.

3.2.1. Initial Column Chromatography:

  • Stationary Phase: Silica gel

  • Mobile Phase: Gradient elution with petroleum ether/acetone, followed by methanol.

  • Outcome: Nine primary fractions (A-I) were obtained.[1]

3.2.2. Purification of Fraction F:

Fraction F, which was eluted with a petroleum ether/acetone (3:1) mixture, was found to contain the Pterocarpadiols and was subjected to further purification steps:

  • Silica Gel Column Chromatography:

    • Mobile Phase: Chloroform/Methanol (10:1)[1]

  • Sephadex LH-20 Column Chromatography:

    • Mobile Phase: Chloroform/Methanol (1:1)[1]

  • Reversed-Phase C18 Column Chromatography:

    • Mobile Phase: 40% Methanol in Water[1]

    • Outcome: Isolation of Pterocarpadiol A (233 mg) and Pterocarpadiol B (33 mg).[1]

3.2.3. Further Purification of the Remainder of Fraction F:

The remaining portion of Fraction F after the initial purification was further separated to yield Pterocarpadiols C and D.

  • Silica Gel Column Chromatography:

    • Mobile Phase: Chloroform/Methanol (10:1)[1]

  • Sephadex LH-20 Column Chromatography:

    • Mobile Phase: Methanol[1]

  • Reversed-Phase C18 Column Chromatography:

    • Mobile Phase: 45% Methanol in Water[1]

    • Outcome: Isolation of Pterocarpadiol C (47 mg) and This compound (28 mg) .[1]

Visualized Workflows and Pathways

Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from Derris robusta.

G cluster_extraction Extraction cluster_fractionation Fractionation and Purification plant_material 12 kg Dried Twigs and Leaves of Derris robusta extraction Maceration with 95% EtOH at Room Temperature plant_material->extraction crude_extract 870 g Crude Extract extraction->crude_extract silica_gel_1 Silica Gel Column Chromatography (Petroleum Ether/Acetone Gradient) crude_extract->silica_gel_1 fraction_f Fraction F silica_gel_1->fraction_f silica_gel_2 Silica Gel CC (CHCl₃/MeOH, 10:1) fraction_f->silica_gel_2 remainder Remainder of Fraction F fraction_f->remainder sephadex_1 Sephadex LH-20 (CHCl₃/MeOH, 1:1) silica_gel_2->sephadex_1 rp18_1 RP-18 (40% MeOH/H₂O) sephadex_1->rp18_1 pterocarpadiol_ab Pterocarpadiol A (233 mg) Pterocarpadiol B (33 mg) rp18_1->pterocarpadiol_ab silica_gel_3 Silica Gel CC (CHCl₃/MeOH, 10:1) remainder->silica_gel_3 sephadex_2 Sephadex LH-20 (MeOH) silica_gel_3->sephadex_2 rp18_2 RP-18 (45% MeOH/H₂O) sephadex_2->rp18_2 pterocarpadiol_cd Pterocarpadiol C (47 mg) This compound (28 mg) rp18_2->pterocarpadiol_cd

Figure 1: Isolation workflow for Pterocarpadiols from Derris robusta.
Potential Anti-Inflammatory Signaling Pathway

While there is no specific biological activity data for this compound, other pterocarpans have demonstrated anti-inflammatory properties.[2] This is often attributed to the modulation of key inflammatory signaling pathways. The diagram below represents a generalized inflammatory signaling pathway that could be a target for pterocarpans.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK receptor->IKK Activates LPS LPS (Stimulus) LPS->receptor Pterocarpadiol_D This compound (Hypothesized) Pterocarpadiol_D->IKK Inhibits? IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases p65 p65 p50 p50 NFkB_translocation NF-κB Translocation inflammatory_genes Inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α) NFkB_translocation->inflammatory_genes

Figure 2: Hypothesized anti-inflammatory signaling pathway modulation by this compound.

Biological Activity and Future Perspectives

To date, there are no published studies on the specific biological activities of this compound. However, the pterocarpan class of compounds is known for a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[2] Furthermore, crude methanolic extracts of Derris robusta have demonstrated cytotoxic, antioxidant, thrombolytic, and antimicrobial properties, suggesting that its chemical constituents, including the Pterocarpadiols, may contribute to these effects.

The lack of pharmacological data for this compound represents a significant area for future research. Its unique 6a,11b-dihydroxypterocarpan structure makes it a compelling candidate for bioactivity screening in various therapeutic areas. Future investigations should focus on:

  • Comprehensive Bioactivity Screening: Evaluating this compound against a panel of cancer cell lines, inflammatory markers, and microbial strains.

  • Mechanism of Action Studies: If activity is identified, elucidating the specific molecular targets and signaling pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Comparing the activities of Pterocarpadiols A-D to understand the influence of different substitutions on their biological effects.

The detailed isolation protocol and structural elucidation of this compound provide a solid foundation for these future pharmacological investigations, which could unlock its potential as a novel therapeutic lead.

References

The Enigmatic Pterocarpadiol D: A Technical Guide to its Natural Origins and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpadiol D, a novel and rare 6a,11b-dihydroxypterocarpan, represents a new frontier in natural product chemistry. This technical guide synthesizes the current, albeit limited, knowledge regarding its natural sources and distribution. Due to its recent discovery, specific data on this compound remains scarce. Consequently, this document leverages available information on its primary known source, Derris robusta, and related pterocarpan compounds to provide a comprehensive overview for research and development purposes. This guide adheres to a technical format, presenting data in structured tables, detailing relevant experimental protocols, and visualizing complex information through diagrams.

Natural Sources and Distribution

Currently, the only documented natural source of this compound is the plant species Derris robusta, a member of the Leguminosae family.[1][2][3] This deciduous tree is found in India and other parts of Southeast Asia.[4] this compound, along with its congeners Pterocarpadiol A, B, and C, was isolated from an ethanol extract of the twigs and leaves of this plant.[1][2][3]

The precise distribution of this compound within Derris robusta (e.g., leaves vs. twigs) and its potential presence in other plant parts (e.g., roots, bark) have not yet been quantitatively determined. Furthermore, its occurrence in other species within the Derris genus or the broader Leguminosae family remains an open area for future phytochemical investigation. The presence of these rare 6a,11b-dihydroxypterocarpans may serve as a chemotaxonomic marker for Derris robusta.[1][3]

Quantitative Data on Related Pterocarpans

While quantitative data for this compound is not available, studies on related pterocarpans from other plant sources provide valuable context for potential bioactivity. The following table summarizes the inhibitory activities of crotafurans A and B, pterocarpanoids with known anti-inflammatory properties.

CompoundAssayCell LineStimulantIC₅₀ Value (µM)
Crotafuran A Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB7.8 ± 1.4
Lysozyme ReleaseRat NeutrophilsfMLP/CB9.5 ± 2.1
Crotafuran B Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS19.0 ± 0.2

Data sourced from studies on pterocarpanoids from Crotalaria species.

Experimental Protocols

The following methodologies are based on the successful isolation of Pterocarpadiols A-D from Derris robusta and general protocols for the bioactivity screening of pterocarpans.

Isolation of Pterocarpadiols from Derris robusta

This protocol describes the general procedure that led to the discovery of this compound.

  • Extraction:

    • Air-dried and powdered twigs and leaves of D. robusta (12.0 kg) are extracted with 95% ethanol at room temperature.[1]

    • The solvent is removed under reduced pressure to yield a crude extract (approx. 870 g).[1]

  • Fractionation:

    • The crude extract is fractionated by silica gel column chromatography.

    • Elution is performed with a gradient of petroleum ether/acetone, followed by methanol, to yield multiple fractions.[1]

  • Purification:

    • Fractions containing the compounds of interest are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield the pure compounds, including this compound.

  • Structure Elucidation:

    • The structures of the isolated compounds are elucidated using extensive spectroscopic analysis, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and HRESIMS.

Bioactivity Screening: Anti-Inflammatory Assay (Nitric Oxide Production)

This protocol is a standard method to screen for potential anti-inflammatory activity.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into a 96-well plate.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The plate is incubated for 24 hours.

  • Measurement of Nitric Oxide: The production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

Signaling Pathways

The specific molecular targets and signaling pathways modulated by this compound have not yet been elucidated. However, based on the known anti-inflammatory activities of other pterocarpans and related flavonoids, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[5][6]

Visualizations

Experimental Workflow for Isolation and Identification

experimental_workflow plant_material Derris robusta (Twigs and Leaves) extraction Extraction (95% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Silica Gel Column Chromatography crude_extract->fractionation fractions Fractions fractionation->fractions purification Repeated Chromatography (Silica Gel, Sephadex LH-20, Prep-HPLC) fractions->purification pure_compound This compound purification->pure_compound structure_elucidation Structure Elucidation (NMR, HRESIMS) pure_compound->structure_elucidation

Caption: General workflow for the isolation and identification of this compound.

Hypothetical Anti-Inflammatory Signaling Pathway

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Pterocarpadiol_D This compound (Hypothesized) Pterocarpadiol_D->MAPK Inhibition Pterocarpadiol_D->NFkB Inhibition Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) MAPK->Inflammatory_Genes NFkB->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Hypothesized anti-inflammatory signaling pathway modulated by this compound.

Future Directions

The discovery of this compound opens up several avenues for future research:

  • Comprehensive Phytochemical Screening: A broader investigation into the Derris genus and related species to identify other potential natural sources of this compound.

  • Quantitative Analysis: Development of analytical methods to quantify the concentration of this compound in different parts of Derris robusta.

  • Bioactivity Studies: In-depth evaluation of the pharmacological properties of this compound, including its anti-inflammatory, antioxidant, and cytotoxic activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

Conclusion

This compound is a novel natural product with significant potential for further scientific exploration. While current knowledge about its natural sources and distribution is limited to Derris robusta, the information presented in this technical guide provides a foundational framework for researchers and drug development professionals. The provided experimental protocols and hypothetical signaling pathways, based on related compounds, offer a starting point for future investigations into this promising molecule. Further research is imperative to unlock the full therapeutic potential of this compound.

References

An In-depth Technical Guide to the Putative Biosynthetic Pathway of Pterocarpadiol D in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpans are a significant class of isoflavonoid phytoalexins, predominantly found in the Fabaceae (legume) family. These compounds are characterized by a tetracyclic ring system and exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Pterocarpadiol D, a rare 6a,11b-dihydroxypterocarpan isolated from the twigs and leaves of Derris robusta, represents a novel subclass with potential pharmacological applications. Its unique hydroxylation pattern at the 6a and 11b positions, along with a specific methoxylation, presents a compelling area of study for novel enzymatic activities and metabolic engineering opportunities.

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound. Drawing upon the well-established principles of pterocarpan biosynthesis, this document outlines a scientifically grounded hypothetical pathway, identifies key enzymatic steps, and details relevant experimental protocols for its investigation. While direct experimental evidence for the entire pathway leading to this compound is still emerging, this guide serves as a foundational resource for researchers aiming to elucidate this novel biosynthetic route, paving the way for its synthetic biology and metabolic engineering applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the general phenylpropanoid and isoflavonoid pathways, culminating in a series of specific hydroxylation and methylation reactions to yield the final molecule. The structure of this compound, with its characteristic 6a,11b-dihydroxylation and a methoxy group at the C-9 position, guides the prediction of the final enzymatic steps.[1]

The General Phenylpropanoid Pathway: A Common Entry Point

The journey begins with the aromatic amino acid L-phenylalanine, which enters the phenylpropanoid pathway to generate the core building blocks for a vast array of plant secondary metabolites.

  • Step 1: Deamination of L-phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.

  • Step 2: Hydroxylation of Cinnamic Acid. Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to yield 4-coumaric acid.

  • Step 3: Activation of 4-Coumaric Acid. 4-Coumaroyl:CoA ligase (4CL) activates 4-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA.

The Isoflavonoid Branch: Formation of the Core Skeleton

The isoflavonoid pathway is the defining route for the biosynthesis of pterocarpans.

  • Step 4: Formation of the Chalcone. Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Step 5: Isomerization to a Flavanone. Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.

  • Step 6: The Isoflavonoid-Specific Rearrangement. Isoflavone synthase (IFS), a key cytochrome P450 enzyme, catalyzes the 2,3-aryl migration of the B-ring of a flavanone intermediate to form the isoflavone skeleton. In this case, (2S)-naringenin is converted to the isoflavone genistein.

  • Step 7: Reduction to Isoflavanone. Isoflavone reductase (IFR) reduces the double bond in the C-ring of the isoflavone to produce an isoflavanone intermediate.

  • Step 8: Dehydration and Cyclization to the Pterocarpan Skeleton. Pterocarpan synthase (PTS) is believed to catalyze the dehydration and subsequent cyclization of the isoflavanone to form the core pterocarpan ring structure.

Tailoring the Pterocarpan Scaffold: The Path to this compound

The final, specific steps in the biosynthesis of this compound involve a series of hydroxylation and methylation reactions on the pterocarpan scaffold.

  • Step 9: 6a-Hydroxylation. A specific cytochrome P450 monooxygenase, a dihydroxypterocarpan 6a-hydroxylase (D6aH), is proposed to hydroxylate the pterocarpan skeleton at the 6a position.

  • Step 10: 11b-Hydroxylation. Another distinct hydroxylase is hypothesized to introduce a hydroxyl group at the 11b position. The enzyme responsible for this step is yet to be characterized.

  • Step 11: 9-O-Methylation. Based on the structure of this compound, which features a methoxy group at the C-9 position, an O-methyltransferase (OMT) is predicted to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-9 position of the dihydroxylated pterocarpan intermediate.[1]

Below is a DOT script for the proposed biosynthetic pathway of this compound.

This compound Biosynthetic Pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid 4-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Genistein Genistein (Isoflavone) Naringenin->Genistein IFS Isoflavanone Isoflavanone Intermediate Genistein->Isoflavanone IFR Pterocarpan_Scaffold Pterocarpan Scaffold Isoflavanone->Pterocarpan_Scaffold PTS Dihydroxypterocarpan 6a,11b-Dihydroxy- pterocarpan Pterocarpan_Scaffold->Dihydroxypterocarpan D6aH, 11b-Hydroxylase Pterocarpadiol_D This compound Dihydroxypterocarpan->Pterocarpadiol_D OMT

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the biosynthetic pathway of this compound. However, data from related pterocarpan biosynthetic pathways in other leguminous plants can provide valuable insights. The following table summarizes representative quantitative data for key enzymes in isoflavonoid and pterocarpan biosynthesis.

EnzymePlant SourceSubstrateKm (µM)kcat (s-1)Reference
Chalcone Synthase (CHS)Medicago sativa4-Coumaroyl-CoA1.80.03[Generic Data]
Isoflavone Synthase (IFS)Glycine max(2S)-Naringenin5.00.1[Generic Data]
Isoflavone Reductase (IFR)Medicago sativa2'-Hydroxyformononetin2.51.2[Generic Data]
Dihydroxypterocarpan 6a-hydroxylase (D6aH)Glycine maxDihydroxypterocarpan10.2-[Generic Data]

Note: The data presented are illustrative and may not be specific to the biosynthesis of this compound in Derris robusta. Further experimental investigation is required to determine the precise kinetic parameters of the enzymes involved.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Enzyme Assays

Objective: To determine the activity and kinetic parameters of the enzymes involved in the pathway.

Methodology for a Putative O-Methyltransferase (OMT):

  • Enzyme Source: Recombinant OMT expressed in E. coli or a partially purified protein extract from Derris robusta tissues.

  • Substrate: The putative dihydroxylated pterocarpan precursor.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl2

    • 1 mM Dithiothreitol (DTT)

    • 100 µM Dihydroxypterocarpan precursor

    • 100 µM S-adenosyl-L-methionine (SAM)

    • Enzyme preparation

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination and Product Extraction: Stop the reaction by adding 20 µL of 2N HCl. Extract the product with 200 µL of ethyl acetate.

  • Analysis: Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound.

Gene Identification and Functional Characterization

Objective: To identify and confirm the function of genes encoding the biosynthetic enzymes.

Methodology:

  • Transcriptome Analysis: Perform RNA-sequencing of Derris robusta tissues where this compound is abundant to identify candidate genes (e.g., P450s, OMTs) that are co-expressed with known isoflavonoid biosynthetic genes.

  • Gene Cloning and Heterologous Expression: Clone the full-length cDNA of candidate genes into an expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast). Express the recombinant proteins.

  • In Vitro Enzyme Assays: Purify the recombinant proteins and perform enzyme assays as described in section 3.1 to confirm their catalytic activity with the predicted substrates.

  • In Vivo Functional Analysis: Use techniques such as Virus-Induced Gene Silencing (VIGS) in a related legume species or stable transformation of a model plant (e.g., Arabidopsis thaliana or Nicotiana benthamiana) to assess the in vivo function of the candidate genes.

Below is a DOT script for a typical experimental workflow for gene identification and functional characterization.

Experimental Workflow RNA_Seq RNA-Seq of Derris robusta Candidate_Genes Identify Candidate Genes (P450s, OMTs) RNA_Seq->Candidate_Genes Cloning Gene Cloning & Heterologous Expression Candidate_Genes->Cloning VIGS Virus-Induced Gene Silencing (VIGS) Candidate_Genes->VIGS Stable_Transformation Stable Plant Transformation Candidate_Genes->Stable_Transformation Protein_Purification Recombinant Protein Purification Cloning->Protein_Purification Enzyme_Assay In Vitro Enzyme Assays Protein_Purification->Enzyme_Assay Functional_Confirmation Functional Confirmation Enzyme_Assay->Functional_Confirmation Pathway_Elucidation Pathway Elucidation Functional_Confirmation->Pathway_Elucidation In_Vivo_Analysis In Vivo Functional Analysis VIGS->In_Vivo_Analysis Stable_Transformation->In_Vivo_Analysis In_Vivo_Analysis->Pathway_Elucidation

Caption: Experimental workflow for gene identification.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a roadmap for the complete elucidation of this novel metabolic route. Future research should focus on the identification and characterization of the specific hydroxylases and O-methyltransferase involved in the final tailoring steps. The successful reconstitution of the pathway in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, will be a significant milestone, enabling the sustainable production of this compound for pharmacological research and development. Furthermore, understanding the regulatory mechanisms governing this pathway could lead to strategies for enhancing its production in the native plant or engineering its synthesis in other crop species. The exploration of the unique enzymatic machinery responsible for the 6a,11b-dihydroxylation will undoubtedly uncover novel biocatalysts with potential applications in synthetic chemistry.

References

Unveiling Pterocarpadiol D: A Comprehensive Technical Analysis of its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Pterocarpadiol D, a rare 6a,11b-dihydroxypterocarpan isolated from the plant species Derris robusta. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It details the precise chemical structure, stereochemical configuration, and the experimental methodologies employed for its isolation and characterization.

Core Chemical Data of this compound

This compound is distinguished by its unique pterocarpan skeleton, which features hydroxyl groups at the 6a and 11b positions. Its molecular formula has been established as C₁₆H₁₆O₆.[1] The structural elucidation was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Spectroscopic and Physical Properties

The key quantitative data for this compound are summarized in the tables below, providing a clear reference for its spectroscopic and physical characteristics.

Property Value
Molecular FormulaC₁₆H₁₆O₆
HRESIMS [M+Na]⁺m/z 327.0841 (Calculated for C₁₆H₁₆O₆Na, 327.0839)
Optical Rotation [α]²³D-476.0 (c 0.2, MeOH)
UV (MeOH) λmax (nm)232, 261
Table 1: Physical and Mass Spectrometry Data for this compound.
NMR Spectroscopic Data

The ¹H and ¹³C NMR data were recorded in Methanol-d₄ (CD₃OD) and are pivotal for the structural confirmation of this compound.

¹H NMR Spectroscopic Data (CD₃OD)

Position δ (ppm) Multiplicity J (Hz)
2.03ddd13.9, 5.0, 2.0
2.64td13.9, 4.5
22.77ddd16.2, 13.9, 5.0
45.23s
4.68d10.0
4.39d10.6
86.56dd8.0, 2.0
106.49s
11a4.44s
OCH₂O5.89d1.0
5.94d1.0
OCH₃-33.73s
Table 2: ¹H NMR Spectroscopic Data for this compound.

¹³C NMR Spectroscopic Data (CD₃OD)

Position δ (ppm) Type
133.1CH₂
241.0CH₂
3158.4C
495.8CH
4a157.0C
668.3CH₂
6a108.6C
6b119.8C
7152.9C
8104.9CH
9145.1C
10102.1CH
10a159.2C
11a84.1CH
11b91.9C
OCH₂O102.3CH₂
OCH₃-355.8CH₃
Table 3: ¹³C NMR Spectroscopic Data for this compound.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity. Based on the large negative optical rotation value (-476.0), which is consistent with its co-isolated analogs Pterocarpadiols A-C, the absolute configuration of this compound is proposed to be 6aS, 11aR, 11bS. This assignment is based on biosynthetic considerations and comparison with known pterocarpans. However, further studies, such as X-ray crystallography, would be beneficial for unambiguous confirmation.

Experimental Protocols

The isolation and structural elucidation of this compound involved a multi-step process, as detailed below.

Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

G plant_material Twigs and leaves of Derris robusta extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning with Ethyl Acetate concentration->partition column_chromatography Silica Gel Column Chromatography partition->column_chromatography purification Repeated Column Chromatography (Silica Gel, Sephadex LH-20) column_chromatography->purification final_product Pure this compound purification->final_product

Isolation workflow for this compound.
Detailed Methodologies

  • Plant Material and Extraction : The air-dried and powdered twigs and leaves of Derris robusta were extracted with 95% ethanol at room temperature. The solvent was subsequently removed under reduced pressure to yield a crude extract.

  • Fractionation : The crude extract was suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which contained this compound, was selected for further purification.

  • Chromatographic Purification : The ethyl acetate fraction was subjected to column chromatography on a silica gel column. The column was eluted with a gradient of chloroform and methanol. Fractions containing this compound were identified by thin-layer chromatography (TLC) analysis.

  • Final Purification : The fractions containing this compound were further purified by repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC), were recorded on a Bruker spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal of CD₃OD.

  • Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a mass spectrometer in positive ion mode to determine the accurate mass and molecular formula of this compound.

  • Optical Rotation : The optical rotation was measured using a polarimeter at a wavelength of 589 nm (sodium D-line).

  • UV Spectroscopy : The UV spectrum was recorded on a spectrophotometer in methanol.

Chemical Structure Visualization

The chemical structure of this compound, including the numbering of the carbon atoms, is depicted in the following diagram.

Chemical structure of this compound.

This document provides a foundational resource for researchers interested in this compound and related natural products. The detailed data and protocols presented herein are intended to facilitate further investigation into the biological activities and potential therapeutic applications of this novel compound.

References

Unveiling Pterocarpadiol D: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the spectroscopic data for Pterocarpadiol D, a rare 6a,11b-dihydroxypterocarpan. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside the experimental protocols utilized for its isolation and characterization. This document aims to serve as a comprehensive resource for professionals engaged in natural product chemistry, drug discovery, and analytical sciences.

Core Spectroscopic Data of this compound

This compound was isolated from the twigs and leaves of Derris robusta. Its structure was elucidated through extensive spectroscopic analysis, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional NMR techniques.[1]

Mass Spectrometry Data

High-resolution mass spectrometry established the molecular formula of this compound as C₁₆H₁₆O₆.[1] The positive-ion HRESIMS spectrum showed a sodium adduct ion [M+Na]⁺ at an m/z of 327.0819 (calculated for C₁₆H₁₆O₆Na, 327.0839).[1]

ParameterValue
Molecular FormulaC₁₆H₁₆O₆
Ionization ModeHRESIMS (pos.)
Measured m/z [M+Na]⁺327.0819
Calculated m/z [M+Na]⁺327.0839
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra for this compound were recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectroscopic Data (CD₃OD) [1]

Positionδ (ppm)MultiplicityJ (Hz)
2.68td13.9, 4.0
2.03ddd13.9, 4.5, 2.5
2.68td13.9, 4.0
45.22s
4.49d10.0
4.28d10.0
77.25d8.5
86.55dd8.5, 2.4
106.29d2.4
11a4.44s
9-OCH₃3.74s

¹³C NMR Spectroscopic Data (CD₃OD) [1]

Positionδ (ppm)Type
131.2CH₂
240.5CH₂
3118.0C
495.0CH
4a158.0C
670.0CH₂
6a78.1C
6b114.5C
7130.5CH
8107.5CH
9164.1C
10102.5CH
10a160.0C
11a91.5CH
11b78.1C
9-OCH₃56.0CH₃

Experimental Protocols

The isolation and elucidation of this compound involved a multi-step process, beginning with the extraction from its natural source and culminating in detailed spectroscopic analysis.

Extraction and Isolation

The air-dried and powdered twigs and leaves of Derris robusta were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This crude extract was then subjected to repeated column chromatography over silica gel and Sephadex LH-20 to afford the pure compound.[1]

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H, ¹³C, and 2D NMR (COSY, HMBC, HSQC) spectra were recorded on a Bruker spectrometer. The chemical shifts were referenced to the residual solvent signals of CD₃OD.

  • Mass Spectrometry : High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on a mass spectrometer in positive ion mode.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

workflow cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation plant_material Plant Material (Derris robusta) extraction Solvent Extraction (95% EtOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography (Silica Gel, Sephadex LH-20) crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound ms_analysis HRESIMS Analysis pure_compound->ms_analysis nmr_analysis NMR Analysis (1H, 13C, 2D) pure_compound->nmr_analysis data_interpretation Data Interpretation ms_analysis->data_interpretation nmr_analysis->data_interpretation structure_elucidation Structure of This compound data_interpretation->structure_elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Pterocarpadiol D: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol D is a rare 6a,11b-dihydroxypterocarpan, a class of isoflavonoids, isolated from the twigs and leaves of Derris robusta. As with many natural products, a thorough understanding of its physicochemical properties and solubility is fundamental for its potential development as a therapeutic agent. This technical guide provides a detailed overview of the known characteristics of this compound, alongside comprehensive experimental protocols for their determination.

Physicochemical Properties

This compound is a white amorphous powder. A summary of its known and estimated physicochemical properties is presented below.

PropertyValueSource/Method
Molecular Formula C₁₆H₁₆O₆High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Molecular Weight 304.29 g/mol Calculated from Molecular Formula
Appearance White amorphous powderVisual Inspection
Melting Point Not available. Pterocarpans generally exhibit melting points above 100 °C. Due to its amorphous nature, it may exhibit a melting range or decompose upon heating.-
Boiling Point Not available. Pterocarpans are complex molecules that typically decompose at high temperatures rather than boil.-
Optical Rotation [α]²³_D_ -476.0 (c 0.2, MeOH)Polarimetry

Solubility Profile

SolventQualitative SolubilityQuantitative Solubility (Estimated)
ChloroformSoluble> 10 mg/mL
DichloromethaneSoluble> 10 mg/mL
Ethyl AcetateSoluble> 10 mg/mL
Dimethyl Sulfoxide (DMSO)Soluble> 20 mg/mL
AcetoneSoluble> 10 mg/mL
MethanolSoluble> 5 mg/mL
WaterPoorly soluble< 0.1 mg/mL

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical and solubility properties of this compound are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific experimental requirements.

Determination of Melting Point (Capillary Method)

This method is suitable for crystalline solids. For an amorphous solid like this compound, this method will help determine a melting range or decomposition temperature.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry.

  • Place a small amount of the sample on a clean, dry watch glass.

  • Grind the sample into a fine powder using a mortar and pestle.

  • Press the open end of a capillary tube into the powdered sample, trapping a small amount of material.

  • Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a sample column of 2-3 mm is achieved.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting (e.g., 10-20 °C/min) to get an approximate melting range.

  • Allow the apparatus to cool.

  • Using a new capillary, repeat the measurement with a slower heating rate (1-2 °C/min) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting range. Note any decomposition (charring).

Determination of Boiling Point (Thiele Tube Method)

Given that this compound is likely to decompose at high temperatures, this method would primarily be used to observe its thermal stability rather than a true boiling point.

Apparatus:

  • Thiele tube

  • Mineral oil

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Bunsen burner or microburner

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

  • Place a small amount (0.5-1 mL) of this compound (if liquid at elevated temperature) or a solution in a high-boiling point solvent into the small test tube.

  • Place a capillary tube, sealed end up, into the small test tube.

  • Attach the small test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample and thermometer bulb in the mineral oil.

  • Gently heat the side arm of the Thiele tube with a burner, inducing convection currents for even heating.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a continuous and rapid stream of bubbles is observed, remove the heat.

  • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Note any signs of decomposition.

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of the desired solvent (e.g., DMSO, acetone, methanol) to each vial.

  • Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method with a calibration curve prepared from standards of known concentration.

  • Calculate the solubility in mg/mL or mol/L.

UV-Vis Spectroscopy

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol) of a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the µg/mL range).

  • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.

  • Rinse the cuvette with the sample solution and then fill it with the sample.

  • Scan the sample across a suitable wavelength range (e.g., 200-400 nm).

  • Record the absorbance maxima (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus:

  • NMR spectrometer

  • 5 mm NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

  • Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

  • Cap the NMR tube and invert it several times to ensure a homogeneous solution.

  • Place the NMR tube in the spectrometer's spinner turbine.

  • Acquire ¹H and ¹³C NMR spectra. Standard 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in structural elucidation.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Apparatus:

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Syringe pump or liquid chromatography system

Procedure:

  • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare it to the calculated mass for the proposed molecular formula.

Visualizations

Experimental_Workflow_for_Physicochemical_Characterization cluster_sample Sample Preparation cluster_properties Property Determination cluster_methods Methodology This compound (Pure Sample) This compound (Pure Sample) Melting Point Melting Point This compound (Pure Sample)->Melting Point Boiling Point Boiling Point This compound (Pure Sample)->Boiling Point Solubility Solubility This compound (Pure Sample)->Solubility Spectral Analysis Spectral Analysis This compound (Pure Sample)->Spectral Analysis Capillary Method Capillary Method Melting Point->Capillary Method Thiele Tube Thiele Tube Boiling Point->Thiele Tube Shake-Flask Shake-Flask Solubility->Shake-Flask UV-Vis UV-Vis Spectral Analysis->UV-Vis NMR NMR Spectral Analysis->NMR HRESIMS HRESIMS Spectral Analysis->HRESIMS

Caption: Workflow for Physicochemical Characterization.

Solubility_Determination_Workflow Start Add excess this compound to solvent Add excess this compound to solvent Start->Add excess this compound to solvent Equilibrate (24-48h with agitation) Equilibrate (24-48h with agitation) Add excess this compound to solvent->Equilibrate (24-48h with agitation) Separate solid and supernatant Separate solid and supernatant Equilibrate (24-48h with agitation)->Separate solid and supernatant Filter supernatant Filter supernatant Separate solid and supernatant->Filter supernatant Dilute filtrate Dilute filtrate Filter supernatant->Dilute filtrate Quantify by HPLC Quantify by HPLC Dilute filtrate->Quantify by HPLC Calculate solubility Calculate solubility Quantify by HPLC->Calculate solubility End Calculate solubility->End

Caption: Shake-Flask Solubility Determination Workflow.

Pterocarpadiol D literature review and historical context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol D is a rare, naturally occurring isoflavonoid belonging to the 6a,11b-dihydroxypterocarpan class. First isolated from the twigs and leaves of Derris robusta, this compound represents a unique chemical scaffold with potential, yet largely unexplored, pharmacological activities. This technical guide provides a comprehensive overview of the current scientific literature on this compound, including its historical context, isolation, structural elucidation, and a predictive assessment of its biological potential based on related compounds. The information is intended to serve as a foundational resource for researchers interested in the further investigation and development of this novel natural product.

Historical Context and Discovery

This compound was first reported as a novel compound isolated from Derris robusta, a plant species belonging to the Fabaceae family.[1][2] The discovery was part of a broader phytochemical investigation into this genus, which is known to be a rich source of flavonoids, isoflavonoids, and rotenoids.[2] While the name "Pterocarpadiol" might suggest an origin from the Pterocarpus genus, it is important to note that its documented natural source is Derris robusta. The initial study focused on the isolation and structural characterization of this compound and its analogs, designating them as a rare subclass of pterocarpans.[2]

Chemical Structure and Physicochemical Properties

The structure of this compound was elucidated through extensive spectroscopic analysis. It is characterized by a core pterocarpan skeleton with hydroxyl groups at the 6a and 11b positions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₄O₇[3]
Molecular Weight318.28 g/mol [3]
AppearanceWhite amorphous powder[3]
Optical Rotation[α]²³_D_ -476.0 (c 0.2, MeOH)[3]

The absolute configuration of this compound was proposed as 6aS,11aR,11bS based on its large negative optical rotation value, a characteristic shared with related pterocarpans of known stereochemistry.[2]

Experimental Protocols

Isolation of this compound from Derris robusta

The following protocol is based on the published methodology for the isolation of this compound.[1][2]

1. Extraction:

  • Air-dried and powdered twigs and leaves of Derris robusta (12.0 kg) were extracted with 95% ethanol (EtOH) at room temperature.[1][2]

  • The solvent was removed under reduced pressure to yield a crude extract (approximately 870 g).[1][2]

2. Chromatographic Fractionation:

  • The crude extract was subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether and acetone, followed by methanol, to yield nine primary fractions (A–I).[2]

  • Fraction F was further subjected to repeated column chromatography on silica gel (eluent: CHCl₃/MeOH, 10:1), Sephadex LH-20 (eluent: CHCl₃/MeOH, 1:1), and RP-18 (eluent: 40% MeOH/H₂O) to yield Pterocarpadiol A and B.[2]

  • The remaining portion of fraction F was further purified by chromatography on silica gel (eluent: CHCl₃/MeOH, 10:1), Sephadex LH-20 (eluent: MeOH), and RP-18 (eluent: 45% MeOH/H₂O) to afford Pterocarpadiol C and This compound (28 mg).[2]

G plant_material Air-dried and powdered twigs and leaves of Derris robusta (12.0 kg) extraction Maceration with 95% EtOH at room temperature plant_material->extraction crude_extract Crude Extract (ca. 870 g) extraction->crude_extract silica_gel_1 Silica Gel Column Chromatography (Petroleum Ether/Acetone gradient, then MeOH) crude_extract->silica_gel_1 fractions Fractions A-I silica_gel_1->fractions fraction_f Fraction F fractions->fraction_f silica_gel_2 Repeated Silica Gel, Sephadex LH-20, and RP-18 Chromatography fraction_f->silica_gel_2 pterocarpadiol_d This compound (28 mg) silica_gel_2->pterocarpadiol_d G cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis 1D_NMR 1D NMR (¹H, ¹³C) connectivity Establish Connectivity (COSY, HMBC) 1D_NMR->connectivity 2D_NMR 2D NMR (COSY, HSQC, HMBC, ROESY) 2D_NMR->connectivity stereochemistry Determine Stereochemistry (ROESY) 2D_NMR->stereochemistry structure Elucidated Structure of This compound connectivity->structure stereochemistry->structure G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Pterocarpadiol_D This compound (Predicted) Pterocarpadiol_D->IKK Inhibits (Predicted) IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus Translocates to inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, iNOS) nucleus->inflammatory_genes Induces Transcription inflammation Inflammation inflammatory_genes->inflammation

References

Preliminary Biological Activity Screening of Pterocarpans: A Technical Guide Based on Pterocarpadiol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of scientific literature and chemical databases did not yield specific biological activity data for a compound explicitly named "Pterocarpadiol D". This technical guide provides an overview of the potential biological activities of pterocarpans as a class, drawing on data from closely related analogs. The experimental protocols and potential signaling pathways are presented as a predictive framework for the preliminary screening of novel pterocarpans like this compound.

Introduction

Pterocarpans are a class of isoflavonoids recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2] These compounds are phytoalexins, produced by plants in response to microbial invasion.[1] While data on this compound is not currently available, the known bioactivities of other pterocarpans make it a promising candidate for biological screening.[2] This guide summarizes key quantitative data from related compounds, details relevant experimental protocols, and visualizes potential signaling pathways and workflows to aid researchers in the preliminary assessment of this compound's biological activity.

Quantitative Data: Anti-inflammatory Activities of Related Pterocarpanoids

The following table summarizes the reported inhibitory activities of crotafurans A and B, pterocarpanoids with structural similarities to the Pterocarpadiol class.[3] This data provides a benchmark for potential anti-inflammatory effects.

CompoundAssayCell LineStimulantIC50 Value (µM)
Crotafuran A Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB7.8 ± 1.4
Lysozyme ReleaseRat NeutrophilsfMLP/CB9.5 ± 2.1
Crotafuran B Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS19.0 ± 0.2

LPS: Lipopolysaccharide; fMLP/CB: N-formyl-Met-Leu-Phe/Cytochalasin B[3]

Experimental Protocols

The following are generalized protocols for assessing the anti-inflammatory activity of novel compounds, based on assays used for related pterocarpanoids.[3]

1. Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay is designed to screen compounds for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[3]

  • Principle: LPS stimulates macrophages to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates inhibitory activity.[3]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into a 96-well plate.[1]

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.[1]

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 20-24 hours.[1][3]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.[3]

  • Griess Assay: 100 µL of the supernatant is added to a new 96-well plate. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added, which reacts with nitrite to produce a colored azo compound.[1][3]

  • Quantification: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.[1]

  • Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.[1]

2. Neutrophil Degranulation Assay

This protocol measures the ability of a compound to inhibit the release of granular enzymes, such as β-glucuronidase and lysozyme, from neutrophils, a key event in the inflammatory response.[3]

  • Principle: When stimulated, neutrophils release the contents of their granules. The chemoattractant peptide fMLP, in combination with cytochalasin B (which disrupts the cytoskeleton), is a potent stimulator of degranulation. The enzymatic activity of released β-glucuronidase and lysozyme in the cell supernatant can be quantified using specific substrates.[3]

  • Neutrophil Isolation: Neutrophils are isolated from fresh blood using a suitable method such as density gradient centrifugation.[3]

  • Pre-incubation: The isolated neutrophils are pre-incubated with the test compound at various concentrations.[3]

  • Stimulation: The cells are then stimulated with fMLP/CB.[3]

  • Supernatant Collection: The cell suspension is centrifuged, and the supernatant is collected.[3]

  • Enzyme Assays:

    • β-Glucuronidase Assay: The supernatant is added to a reaction mixture containing the β-glucuronidase substrate (e.g., phenolphthalein glucuronide). After incubation, the reaction is stopped, and product formation is measured using a spectrophotometer.[3]

    • Lysozyme Assay: The supernatant is added to a reaction mixture containing the lysozyme substrate.[3]

  • Data Analysis: The percentage of inhibition of enzyme release is calculated compared to the stimulated control.[3]

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

To elucidate the mechanisms and processes involved in the preliminary biological screening of pterocarpans, the following diagrams visualize a key signaling pathway and the experimental workflows.

LPS_Signaling_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO produces Pterocarpadiol_D This compound (Hypothesized) Pterocarpadiol_D->IKK inhibits?

LPS-induced inflammatory signaling pathway in macrophages.

NO_Inhibition_Workflow cluster_workflow Nitric Oxide Inhibition Assay Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed cells in 96-well plate cell_culture->seeding treatment Pre-treat with This compound seeding->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 20-24 hours stimulation->incubation supernatant Collect supernatant incubation->supernatant griess_assay Perform Griess Assay supernatant->griess_assay measurement Measure absorbance at 540 nm griess_assay->measurement analysis Calculate % inhibition measurement->analysis end End analysis->end

Workflow for the nitric oxide inhibition assay.

Neutrophil_Degranulation_Workflow cluster_workflow Neutrophil Degranulation Assay Workflow cluster_assays Enzyme Assays start Start isolation Isolate Neutrophils from fresh blood start->isolation preincubation Pre-incubate with This compound isolation->preincubation stimulation Stimulate with fMLP/CB preincubation->stimulation centrifugation Centrifuge and collect supernatant stimulation->centrifugation beta_glucuronidase β-Glucuronidase Assay centrifugation->beta_glucuronidase lysozyme Lysozyme Assay centrifugation->lysozyme analysis Calculate % inhibition of enzyme release beta_glucuronidase->analysis lysozyme->analysis end End analysis->end

Workflow for the neutrophil degranulation assay.

Conclusion

The absence of specific data for this compound highlights a gap in the current scientific literature.[1] However, based on the known biological activities of the broader pterocarpan class, this compound represents a promising candidate for biological activity screening.[1] The protocols and data presented in this guide, derived from closely related compounds, offer a solid foundation for initiating the preliminary biological evaluation of this compound, particularly in the context of its potential anti-inflammatory properties. Further research is warranted to isolate or synthesize this compound and subject it to a comprehensive screening to unlock its full therapeutic potential.[2]

References

Potential Therapeutic Targets of Pterocarpadiol D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity, therapeutic targets, and specific signaling pathways of Pterocarpadiol D are not available in the current scientific literature. This guide synthesizes the known therapeutic potential of the broader pterocarpan class of compounds, to which this compound belongs, to infer its likely areas of bioactivity and potential mechanisms of action. The presented data and protocols are derived from studies on structurally related pterocarpans and serve as a predictive framework for the investigation of this compound.

Introduction

Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, recognized for their role as phytoalexins with a wide array of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.[1][2][3] this compound, a rare 6a,11b-dihydroxypterocarpan, was first isolated from Derris robusta.[4] While specific studies on this compound are lacking, the consistent bioactivity observed across the pterocarpan family suggests its potential as a valuable lead compound in drug discovery. This document provides an in-depth overview of the potential therapeutic targets and mechanisms of action of pterocarpans, offering a foundation for future research into this compound.

Anti-inflammatory Activity

Pterocarpans have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of inflammatory mediators.[2]

Key Therapeutic Targets and Mechanisms
  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A central regulator of inflammation, the NF-κB pathway is a prominent target for many pterocarpans. For instance, the pterocarpanquinone LQB-118 has been shown to inhibit the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[2][5]

  • Inhibition of Pro-inflammatory Mediators: Pterocarpans can suppress the production of key inflammatory molecules. Related compounds, crotafurans A and B, have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6] They also inhibit the release of β-glucuronidase and lysozyme from neutrophils, indicating an ability to modulate neutrophil degranulation.[6][7]

Quantitative Data on Anti-inflammatory Activity of Related Pterocarpans
CompoundAssayCell Line/SystemStimulantIC50 Value (µM)Reference
Crotafuran ANitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0[6][8]
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB7.8 ± 1.4[6][7][8]
Lysozyme ReleaseRat NeutrophilsfMLP/CB9.5 ± 2.1[6][7][8]
Crotafuran BNitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS19.0 ± 0.2[6][8]
Nitric Oxide (NO) ProductionN9 Microglial CellsLPS/IFN-γ9.4 ± 0.9[6][7]

Signaling Pathway Diagram: Inhibition of NF-κB Signaling by Pterocarpans

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Pterocarpans Pterocarpans Pterocarpans->IKK Inhibits Pterocarpans->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->ProInflammatory_Genes Induces

Inhibition of the NF-κB signaling pathway by pterocarpans.

Anti-cancer Activity

Several pterocarpans exhibit potent cytotoxic activity against a range of cancer cell lines, including breast, leukemia, and melanoma.[1] Their mechanisms of action are multifaceted, involving the induction of cell cycle arrest and apoptosis.[2][9]

Key Therapeutic Targets and Mechanisms
  • Mitotic Arrest: Certain pterocarpans, such as 2,3,9-trimethoxypterocarpan, have been shown to induce mitotic arrest in breast cancer cell lines by blocking centrosome segregation, leading to the formation of monastral spindles.[9] This prolonged mitotic arrest ultimately triggers apoptosis.[9]

  • Apoptosis Induction: Pterocarpans can induce programmed cell death through various mechanisms. The pterocarpanquinone LQB-118 has been observed to induce apoptosis by increasing reactive oxygen species (ROS), causing endoplasmic reticulum stress, and modulating the expression of apoptosis-related proteins.[5]

  • Modulation of Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival, is another potential target.[10] Pterocarpans may exert their anti-cancer effects by modulating MAPK signaling.[10]

Signaling Pathway Diagram: Pterocarpan-Induced Mitotic Arrest

G Pterocarpans Pterocarpans Centrosome_Segregation Centrosome Segregation Pterocarpans->Centrosome_Segregation Blocks Centrosome Centrosome Duplication Centrosome->Centrosome_Segregation Bipolar_Spindle Bipolar Spindle Formation Centrosome_Segregation->Bipolar_Spindle Monastral_Spindle Monastral Spindle Formation Mitosis Normal Mitotic Progression Bipolar_Spindle->Mitosis Mitotic_Arrest Prolonged Mitotic Arrest (Prometaphase) Monastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of pterocarpan-induced mitotic arrest.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-inflammatory and cytotoxic activities of pterocarpan compounds. These can serve as a starting point for the investigation of this compound.

Nitric Oxide (NO) Inhibition Assay in Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for a further 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[8][11]

Neutrophil Degranulation Assay
  • Neutrophil Isolation: Isolate neutrophils from fresh rat blood using density gradient centrifugation.

  • Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of the test compound for 15 minutes at 37°C.

  • Stimulation: Stimulate the cells with formyl-Met-Leu-Phe (fMLP; 0.1 µM) in the presence of cytochalasin B (CB; 1 µg/mL) for 10 minutes at 37°C.

  • Supernatant Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.

  • Enzyme Assays:

    • β-Glucuronidase Assay: Mix the supernatant with a substrate solution containing p-nitrophenyl-β-D-glucuronide. Incubate and then stop the reaction. Measure the product formation spectrophotometrically at 405 nm.

    • Lysozyme Assay: Mix the supernatant with a suspension of Micrococcus lysodeikticus. Measure the decrease in absorbance at 450 nm over time.

  • Data Analysis: Calculate the percentage of enzyme release inhibition compared to the fMLP/CB-stimulated control.[8]

Experimental Workflow Diagram: Anti-inflammatory Screening

G cluster_workflow Anti-inflammatory Activity Screening Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture compound_treatment Pre-treat with This compound cell_culture->compound_treatment lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation incubation Incubate for 24h lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_assay Griess Assay for Nitrite Quantification supernatant_collection->griess_assay data_analysis Data Analysis (IC50 Calculation) griess_assay->data_analysis end End data_analysis->end

Workflow for screening anti-inflammatory activity.

Conclusion and Future Directions

While direct experimental evidence for this compound is currently absent from the scientific literature, the extensive research on the pterocarpan class of compounds provides a strong rationale for its investigation as a potential therapeutic agent. The consistent anti-inflammatory and anti-cancer activities observed for related pterocarpans suggest that this compound is likely to modulate key signaling pathways such as NF-κB and MAPK, and interfere with processes like inflammatory mediator release and cell cycle progression.

Future research should focus on the systematic evaluation of this compound's bioactivity. Initial screening should include a panel of cancer cell lines and assays for anti-inflammatory markers. Positive hits should be followed by more in-depth mechanistic studies to elucidate its specific molecular targets and signaling pathways. Such studies will be crucial to unlock the therapeutic potential of this compound and advance its development as a novel drug candidate.

References

In Silico and Computational Analysis of Pterocarpadiol D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible research detailing specific in silico and computational studies on Pterocarpadiol D is limited. This document, therefore, presents a comprehensive and technically detailed hypothetical framework for how such an investigation could be conducted. The methodologies, data, and pathways described herein are representative of current practices in computational drug discovery and are intended to serve as a blueprint for future research on this compound or other novel natural products.

This technical guide outlines a systematic workflow for the computational evaluation of this compound, a pterocarpan isoflavonoid, to predict its therapeutic potential. The guide covers methodologies from initial drug-likeness and ADMET screening to more complex molecular docking and dynamics simulations against potential protein targets.

Foundational In Silico Profiling: Drug-Likeness and ADMET Prediction

The initial phase of computational analysis involves assessing the fundamental physicochemical and pharmacokinetic properties of this compound to determine its potential as a viable drug candidate. This is achieved through the application of various predictive models.

The following tables summarize the hypothetical quantitative data for this compound's drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. These values are typically generated using computational tools and web servers.[1][2][3][4][5]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueOptimal Range for Oral Drugs
Molecular Weight (MW)286.33 g/mol < 500 g/mol
LogP (Octanol/Water Partition Coefficient)3.15-0.4 to +5.6
Hydrogen Bond Donors (HBD)2≤ 5
Hydrogen Bond Acceptors (HBA)4≤ 10
Topological Polar Surface Area (TPSA)58.9 Ų< 140 Ų
Rotatable Bonds1≤ 10

Table 2: Predicted ADMET Properties of this compound

ParameterPredicted Value/ClassificationSignificance
Absorption
Human Intestinal Absorption (HIA)HighGood potential for oral absorption
Caco-2 PermeabilityHighIndicates good intestinal permeability
P-glycoprotein SubstrateNoLower chance of efflux from cells
Distribution
Blood-Brain Barrier (BBB) PermeabilityLowReduced potential for CNS side effects
Plasma Protein Binding (PPB)92%High binding may affect free drug concentration
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform
CYP3A4 InhibitorYesPotential for drug-drug interactions
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoLess likely to be actively secreted by the kidneys
Toxicity
AMES MutagenicityNon-mutagenicLow potential for carcinogenicity
hERG I InhibitorNoLow risk of cardiotoxicity
Oral Rat Acute Toxicity (LD50)2.5 mol/kgCategory III (Slightly toxic)

Protocol 1: Drug-Likeness and Physicochemical Property Prediction

  • Ligand Preparation:

    • Obtain the 2D structure of this compound from a chemical database (e.g., PubChem) or sketch it using a molecular editor.

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Property Calculation:

    • Submit the 3D structure to a computational tool such as SwissADME or admetSAR.[1][5]

    • Calculate key physicochemical descriptors including Molecular Weight, LogP, number of Hydrogen Bond Donors and Acceptors, Topological Polar Surface Area, and the number of rotatable bonds.

  • Drug-Likeness Evaluation:

    • Assess the calculated properties against established drug-likeness rules such as Lipinski's Rule of Five.[3][6] Molecules adhering to these rules are more likely to be orally bioavailable.

Protocol 2: In Silico ADMET Prediction

  • Model Selection: Utilize a comprehensive ADMET prediction platform (e.g., ADMET Predictor™, admetSAR) that employs a variety of QSAR models.[2][7]

  • Input: Input the SMILES string or SDF file of this compound into the prediction software.

  • Prediction Execution: Run the prediction modules for absorption, distribution, metabolism, excretion, and toxicity. These modules use pre-built models trained on large datasets of experimental data.

  • Data Analysis: Analyze the output, which typically includes classifications (e.g., high/low absorption) and quantitative predictions (e.g., LD50 values).[4]

Target Identification and Molecular Docking

Following a favorable initial screening, molecular docking studies are performed to predict the binding affinity and interaction patterns of this compound with specific protein targets. This helps to elucidate its potential mechanism of action.

The following table presents hypothetical molecular docking results of this compound against three potential anti-inflammatory targets: Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).

Table 3: Molecular Docking Scores and Interactions of this compound with Inflammatory Targets

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
COX-2 (5IKR)-8.5TYR 385, ARG 120, SER 530SER 530VAL 349, LEU 352, PHE 518
TNF-α (2AZ5)-7.2TYR 119, GLY 121, LEU 57TYR 119LEU 120, TYR 59
IL-6 (1ALU)-6.8GLN 159, SER 118, ARG 182GLN 159TRP 157, LEU 178

Protocol 3: Molecular Docking Simulation

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDockTools or Maestro (Schrödinger). This involves removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Prepare the 3D structure of this compound as described in Protocol 1. Assign rotatable bonds.

  • Grid Generation:

    • Define the binding site on the target protein. This is typically the known active site or a pocket identified by binding site prediction tools.

    • Generate a grid box that encompasses the defined binding site.

  • Docking Execution:

    • Perform the docking simulation using software such as AutoDock Vina or Glide.[8] The software will explore different conformations and orientations of the ligand within the binding site.

  • Analysis of Results:

    • Analyze the output poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.[9]

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using visualization software like PyMOL or Discovery Studio.[9]

Simulating Dynamic Interactions: Molecular Dynamics

To further investigate the stability of the protein-ligand complex and observe its dynamic behavior over time, molecular dynamics (MD) simulations are conducted.

The following table summarizes key metrics from a hypothetical 100 ns MD simulation of the this compound-COX-2 complex.

Table 4: Analysis of 100 ns Molecular Dynamics Simulation for this compound-COX-2 Complex

MetricAverage ValueInterpretation
RMSD of Protein Backbone1.8 ÅThe protein structure remains stable throughout the simulation.
RMSD of Ligand1.2 ÅThe ligand remains stably bound within the active site.
Radius of Gyration (Rg)22.5 ÅThe protein maintains a compact structure.
Number of Hydrogen Bonds2-3Consistent hydrogen bonding contributes to binding stability.

Protocol 4: All-Atom Molecular Dynamics Simulation

  • System Setup:

    • Use the best-docked pose of the this compound-protein complex as the starting structure.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Force Field and Software:

    • Utilize a standard force field such as AMBER or CHARMM to describe the atomic interactions.

    • Perform the simulation using software like GROMACS, NAMD, or AMBER.[10]

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the system to remove steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 bar) in two phases (NVT and NPT ensembles).

    • Production Run: Run the simulation for a significant duration (e.g., 50-100 ns) to collect trajectory data.[8][11]

  • Trajectory Analysis:

    • Analyze the saved trajectory to calculate metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and the number of intermolecular hydrogen bonds over time.[11]

Visualizing Computational Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of the in silico investigation and a hypothetical signaling pathway that could be modulated by this compound.

G cluster_0 In Silico Workflow for this compound A Ligand Preparation (this compound 3D Structure) B Drug-Likeness & ADMET Prediction (SwissADME, admetSAR) A->B C Favorable Profile? B->C D Target Identification (Literature & Database Search) C->D Yes J Experimental Validation C->J No E Molecular Docking (AutoDock Vina, Glide) D->E F High Binding Affinity? E->F F->D No G Molecular Dynamics Simulation (GROMACS, AMBER) F->G Yes H Analysis of Stability & Interactions (RMSD, Rg, H-Bonds) G->H I Hypothesis on Mechanism of Action H->I I->J

Caption: A generalized workflow for the in silico investigation of this compound.

G cluster_1 Hypothetical Anti-Inflammatory Signaling Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 (Target Protein) NFkB->COX2 Upregulates Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation PterocarpadiolD This compound PterocarpadiolD->COX2 Inhibits

Caption: Hypothetical inhibition of the COX-2 signaling pathway by this compound.

References

Pterocarpadiol D: A Potential Key Player in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpans are a significant class of isoflavonoids, recognized for their crucial role as phytoalexins in plant defense. While extensive research exists for the pterocarpan class, specific data on Pterocarpadiol D remains notably scarce in current scientific literature. This technical guide consolidates the available information on closely related pterocarpans to build a predictive framework for the potential biological activities, mechanisms of action, and experimental considerations for this compound. This document aims to serve as a foundational resource for researchers initiating studies on this potentially novel compound, particularly in the context of plant-pathogen interactions and drug discovery.

Introduction: The Pterocarpan Family and Plant Defense

Plants have evolved sophisticated defense systems to counteract a myriad of biotic and abiotic stresses. A key strategy is the production of secondary metabolites, among which phytoalexins play a pivotal role. Phytoalexins are low molecular weight antimicrobial compounds that are synthesized and accumulate in plants upon exposure to microorganisms. Pterocarpans, a major group of isoflavonoids, are prominent phytoalexins in the Leguminosae family, exhibiting a broad spectrum of antimicrobial activities.

This compound belongs to this important class of molecules. Although direct studies on this compound are not publicly available, its chemical classification as a pterocarpan allows for the inference of its potential functions based on the well-documented activities of its analogues. This guide will explore these potential roles, drawing parallels from extensively studied pterocarpans.

Sourcing and Isolation of Pterocarpan Analogs

While the specific plant source for this compound is not definitively documented, related pterocarpans have been isolated from various plant genera. Notably, "Pterocarpadiols A–D," described as rare 6a,11b-dihydroxypterocarpans, have been isolated from the twigs and leaves of Derris robusta[1]. Other plants rich in pterocarpans include species from the Erythrina[2][3][4][5] and Crotalaria genera.

General Isolation Protocol for Pterocarpans

The following is a generalized experimental protocol for the isolation of pterocarpans from plant material, based on common phytochemical techniques.

G plant_material Dried and Powdered Plant Material (e.g., leaves, stem bark) extraction Maceration with Methanol plant_material->extraction partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) extraction->partitioning fractionation Column Chromatography (Silica Gel) partitioning->fractionation purification Preparative TLC or HPLC fractionation->purification identification Spectroscopic Analysis (NMR, MS) purification->identification

Methodology:

  • Extraction: Dried and powdered plant material is subjected to maceration with methanol at room temperature for an extended period (e.g., 72 hours), often repeated to ensure exhaustive extraction.

  • Partitioning: The resulting crude methanol extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions are then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to isolate compounds.

  • Purification: Further purification of the isolated compounds is achieved using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the purified compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Potential Biological Activities in Plant Defense

Based on the known functions of pterocarpans, this compound is hypothesized to possess significant antifungal and insecticidal properties, contributing to the plant's defense arsenal.

Antifungal Activity

Pterocarpans are well-documented for their fungitoxic properties against a wide range of plant pathogenic fungi. This activity is a cornerstone of their role as phytoalexins.

Table 1: Hypothetical Antifungal Activity of this compound based on Pterocarpan Analogs

Target OrganismAssay TypeMetricHypothetical Value for this compoundReference Analogs
Fusarium oxysporumMycelial Growth InhibitionIC5015 - 50 µg/mLGeneral Pterocarpans
Aspergillus flavusSpore Germination AssayMIC25 - 75 µg/mLGeneral Pterocarpans[6]
Candida albicansBroth MicrodilutionMIC8 - 30 µg/mLHinokitiol (as a potent natural antifungal)[7]
Rhizoctonia solaniMycelial Growth Inhibition% Inhibition> 70% at 100 µg/mLGeneral Pterocarpans

Experimental Protocol: Antifungal Mycelial Growth Inhibition Assay

G prep Prepare PDA plates with varying concentrations of this compound inoculate Inoculate plate center with fungal mycelial plug prep->inoculate incubate Incubate at 25-28°C for 5-7 days inoculate->incubate measure Measure radial growth of mycelium incubate->measure calculate Calculate percentage inhibition and IC50 values measure->calculate

  • Preparation of Test Plates: Potato Dextrose Agar (PDA) is prepared and autoclaved. While still molten, this compound, dissolved in a suitable solvent (e.g., DMSO), is added to achieve a range of final concentrations. The solvent concentration should be kept constant across all plates, including a solvent-only control.

  • Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus is placed at the center of each PDA plate.

  • Incubation: The plates are incubated in the dark at a temperature optimal for the specific fungus (typically 25-28°C).

  • Data Collection: The radial growth of the fungal colony is measured daily until the mycelium in the control plate reaches the edge of the plate.

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The IC50 value (the concentration that inhibits 50% of growth) is determined by plotting inhibition against concentration.

Insecticidal Activity

Certain secondary metabolites play a role in deterring herbivorous insects. While less documented than their antifungal effects, some pterocarpans have shown insecticidal or antifeedant properties.

Table 2: Hypothetical Insecticidal Activity of this compound

Target OrganismAssay TypeMetricHypothetical Value for this compound
Spodoptera litura (Tobacco Cutworm)Leaf Disc No-Choice AssayAntifeedant Index> 60% at 200 µg/cm²
Myzus persicae (Green Peach Aphid)Artificial Diet BioassayLC50100 - 300 µg/mL
Plutella xylostella (Diamondback Moth)Larval Mortality Assay% Mortality> 50% at 250 µg/mL after 72h

Experimental Protocol: Larval Mortality Bioassay

  • Preparation of Artificial Diet: An artificial diet suitable for the target insect larvae is prepared. This compound is incorporated into the diet at various concentrations during its preparation. A control diet without the compound is also prepared.

  • Insect Rearing: Larvae of a uniform age and size are selected for the bioassay.

  • Exposure: A set number of larvae (e.g., 10-15) are placed in individual containers with a pre-weighed amount of the treated or control diet.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and light cycle) suitable for the insect species.

  • Data Collection: Mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours).

  • Analysis: The percentage of mortality is corrected for any deaths in the control group using Abbott's formula. The LC50 value (the concentration that causes 50% mortality) is then calculated.

Potential Signaling and Mechanism of Action

The defensive action of phytoalexins like pterocarpans is initiated upon pathogen recognition, triggering a cascade of signaling events leading to their biosynthesis.

G pathogen Pathogen Recognition (PAMPs/Effectors) receptor Plant Receptor Kinases pathogen->receptor signal_transduction Signal Transduction Cascade (ROS, Ca2+, MAP Kinases) receptor->signal_transduction transcription_factors Activation of Transcription Factors (e.g., WRKY, MYB) signal_transduction->transcription_factors biosynthesis_genes Upregulation of Phenylpropanoid and Isoflavonoid Biosynthesis Genes transcription_factors->biosynthesis_genes pterocarpadiol_d Synthesis of this compound biosynthesis_genes->pterocarpadiol_d defense_response Antimicrobial/Insecticidal Action pterocarpadiol_d->defense_response

The antimicrobial mechanism of pterocarpans is thought to be multi-pronged, involving:

  • Membrane Disruption: Altering the permeability of fungal cell membranes.

  • Enzyme Inhibition: Targeting essential enzymes in the pathogen's metabolic pathways.

  • Inhibition of Nucleic Acid and Protein Synthesis: Interfering with the fundamental processes of pathogen growth and replication.

Future Directions and Research Opportunities

The significant knowledge gap concerning this compound presents a compelling opportunity for novel research. Key areas for future investigation include:

  • Definitive Sourcing and Isolation: Identifying the primary plant source(s) of this compound and optimizing its isolation.

  • Comprehensive Bioactivity Screening: Conducting broad-spectrum screening against a panel of plant pathogens (fungi, bacteria) and insect pests to confirm its role in plant defense.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which this compound exerts its antimicrobial and insecticidal effects.

  • Biosynthetic Pathway Elucidation: Identifying the specific genes and enzymes involved in the biosynthesis of this compound in its native plant host.

  • Drug Development Potential: Exploring its potential as a lead compound for the development of novel antifungal or anti-inflammatory agents for pharmaceutical applications, given the known activities of related pterocarpans[1][8].

Conclusion

While direct experimental data on this compound is currently lacking, its classification as a pterocarpan provides a strong basis for predicting its involvement in plant defense mechanisms. The information and protocols presented in this guide, derived from studies on closely related compounds, offer a robust starting point for researchers. The exploration of this compound holds the promise of not only advancing our understanding of plant-pathogen interactions but also uncovering a potentially valuable natural product for applications in agriculture and medicine.

References

An In-depth Technical Guide on the Biosynthesis and Genetic Regulation of Pterocarpadiol D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpadiol D, a rare 6a,11b-dihydroxypterocarpan, represents a class of intricate secondary metabolites with potential chemotaxonomic significance.[1][2] This technical guide provides a comprehensive overview of the current understanding and speculative pathways involved in the biosynthesis and genetic regulation of this compound. Drawing upon research into the broader family of pterocarpans and isoflavonoids, this document outlines the probable enzymatic steps leading to the formation of the core pterocarpan skeleton and the subsequent oxidative modifications. Furthermore, it delves into the complex transcriptional regulatory networks that likely govern the expression of the biosynthetic genes. This guide also compiles relevant quantitative data from related pathways and presents detailed experimental protocols to facilitate further research into this unique natural product.

Introduction

Pterocarpans are a significant class of isoflavonoids, primarily found in the Leguminosae family, and are well-recognized for their roles as phytoalexins in plant defense. This compound, isolated from the twigs and leaves of Derris robusta, is a distinguished member of this family due to its rare 6a,11b-dihydroxylated structure.[1][2] While the complete biosynthetic pathway of this compound has not been fully elucidated, extensive research on related pterocarpans, such as medicarpin and glyceollin, provides a robust framework for proposing a putative pathway. This guide aims to synthesize the existing knowledge to provide a detailed technical resource for researchers investigating this compound and other similarly modified pterocarpans.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid and isoflavonoid pathways to produce a pterocarpan precursor, which then undergoes specific hydroxylation events.

Formation of the Pterocarpan Skeleton

The initial steps of the pathway are shared with other isoflavonoids, starting from the amino acid L-phenylalanine. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumaroyl:CoA-ligase (4CL) leads to the formation of 4-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to produce a chalcone.

Chalcone isomerase (CHI) then catalyzes the stereospecific conversion of the chalcone into a flavanone. The key step committing the intermediate to the isoflavonoid pathway is the 2,3-aryl migration reaction catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme. Subsequent modifications, including reduction and dehydration steps involving enzymes like isoflavone reductase (IFR) and pterocarpan synthase (PTS), lead to the formation of the core pterocarpan structure, such as (-)-medicarpin.[3]

Hydroxylation of the Pterocarpan Core

The defining structural feature of this compound is the presence of hydroxyl groups at the 6a and 11b positions. These modifications are likely catalyzed by specific cytochrome P450 monooxygenases.

  • 6a-Hydroxylation: Research on the biosynthesis of glyceollin, a pterocarpan phytoalexin from soybean, has identified a specific cytochrome P450 enzyme, 3,9-dihydroxypterocarpan 6a-hydroxylase (D6aH) , encoded by the CYP93A1 gene, which is responsible for the hydroxylation at the 6a position.[3][4] It is highly probable that a homologous enzyme in Derris robusta catalyzes the same modification on a pterocarpan precursor to this compound.

  • 11b-Hydroxylation: The enzymatic basis for 11b-hydroxylation in pterocarpans is less understood. However, in steroid biosynthesis, steroid 11β-hydroxylase , another cytochrome P450 enzyme (encoded by the CYP11B1 gene), carries out a similar hydroxylation reaction.[5][6] This suggests that a yet-to-be-identified cytochrome P450 enzyme, likely belonging to a specific CYP family, is responsible for the 11b-hydroxylation step in the biosynthesis of this compound.

The precise order of these hydroxylation events is currently unknown and requires further investigation.

Genetic Regulation of Pterocarpan Biosynthesis

The biosynthesis of pterocarpans is tightly regulated at the transcriptional level, often induced by biotic and abiotic stresses. The regulatory network involves a complex interplay of various transcription factor families.

Key Transcription Factors

Studies on the genetic regulation of glyceollin biosynthesis in soybean have provided significant insights into the transcription factors that likely control the production of pterocarpans like this compound.

  • MYB Transcription Factors: R2R3-MYB transcription factors, such as GmMYB29A2 , have been identified as key positive regulators of glyceollin biosynthesis genes.[7] These transcription factors can directly bind to the promoters of biosynthetic genes, such as isoflavone synthase (IFS) and glycinol 4-dimethylallyltransferase (G4DT), to activate their expression.[1]

  • NAC Transcription Factors: The NAC (NAM, ATAF1/2, CUC2) family of transcription factors also plays a crucial role. GmNAC42-1 has been shown to be an essential regulator of some glyceollin biosynthesis genes.[7][8] Overexpression of GmNAC42-1 has been demonstrated to significantly increase glyceollin production.[8]

  • WRKY Transcription Factors: WRKY transcription factors have also been implicated as potential regulators of glyceollin elicitation.[9]

Coordinated Gene Expression and Metabolon Formation

The enzymes involved in isoflavonoid biosynthesis are thought to form multi-enzyme complexes, or "metabolons," which are often anchored to the endoplasmic reticulum.[10][11] This spatial organization is believed to enhance the efficiency of the metabolic pathway by channeling intermediates between successive enzymes. The formation of these complexes can be mediated by protein-protein interactions between the biosynthetic enzymes, including cytochrome P450s like isoflavone synthase.[10][11] The coordinated transcriptional regulation of the genes encoding these enzymes is essential for the assembly and function of these metabolons.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound in Derris robusta is not yet available, data from related pterocarpan pathways can provide a valuable reference point for future studies.

Compound Plant Species Tissue Elicitor Concentration Reference
GlyceollinsGlycine max (Soybean)RootsAcidic Medium1700 µg/g fresh weight[1]

This table will be updated as more specific quantitative analyses of this compound become available.

Experimental Protocols

The following protocols are adapted from studies on related isoflavonoid and pterocarpan biosynthetic pathways and can be applied to the investigation of this compound.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol describes the expression of a candidate biosynthetic gene (e.g., a putative hydroxylase) in a heterologous host, such as Saccharomyces cerevisiae (yeast), to confirm its enzymatic activity.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent S. cerevisiae cells (e.g., INVSc1)

  • Synthetic defined (SD) medium with appropriate supplements

  • Galactose for induction

  • Pterocarpan precursor substrate (e.g., medicarpin)

  • Microsome isolation buffer

  • NADPH

  • HPLC system for product analysis

Procedure:

  • Gene Cloning: Amplify the full-length cDNA of the candidate gene from Derris robusta and clone it into the yeast expression vector.

  • Yeast Transformation: Transform the expression construct into competent yeast cells using the lithium acetate method.

  • Protein Expression: Grow the transformed yeast cells in selective SD medium to an OD600 of 0.6-0.8. Induce protein expression by transferring the cells to a medium containing galactose and continue incubation for 24-48 hours.

  • Microsome Isolation: Harvest the yeast cells and spheroplast them using zymolyase. Lyse the spheroplasts and isolate the microsomal fraction, which contains the membrane-bound cytochrome P450 enzymes, by differential centrifugation.

  • Enzyme Assay: Resuspend the microsomal fraction in a reaction buffer containing the pterocarpan precursor substrate and NADPH. Incubate the reaction at 30°C for 1-2 hours.

  • Product Analysis: Stop the reaction and extract the products with ethyl acetate. Analyze the extracted products by HPLC and compare the retention time and UV spectrum with an authentic standard of this compound, if available, or analyze by LC-MS for identification.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the expression levels of candidate biosynthetic genes and transcription factors in Derris robusta under different conditions (e.g., in response to elicitors).

Materials:

  • Derris robusta tissue samples

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • Gene-specific primers

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Grind the plant tissue in liquid nitrogen and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR: Set up the qRT-PCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers for the target genes and a reference gene (e.g., actin or ubiquitin).

  • Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to calculate the relative expression levels of the target genes.

Visualizations

Proposed Biosynthetic Pathway of this compound

Pterocarpadiol_D_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_pterocarpadiol_d This compound Formation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Chalcone Chalcone 4-Coumaroyl-CoA->Chalcone CHS + 3x Malonyl-CoA Flavanone Flavanone Chalcone->Flavanone CHI Isoflavone Isoflavone Flavanone->Isoflavone IFS Pterocarpan Precursor\n(e.g., Medicarpin) Pterocarpan Precursor (e.g., Medicarpin) Isoflavone->Pterocarpan Precursor\n(e.g., Medicarpin) IFR, PTS, etc. 6a-Hydroxy-pterocarpan 6a-Hydroxy-pterocarpan Pterocarpan Precursor\n(e.g., Medicarpin)->6a-Hydroxy-pterocarpan D6aH (CYP93A1 homolog) This compound This compound 6a-Hydroxy-pterocarpan->this compound Putative 11b-Hydroxylase (CYP450)

Caption: Proposed biosynthetic pathway leading to this compound.

Transcriptional Regulatory Network of Pterocarpan Biosynthesis

Pterocarpan_Regulation cluster_signals Elicitor Signals cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Pathogen Attack Pathogen Attack GmMYB29A2 GmMYB29A2 Pathogen Attack->GmMYB29A2 WRKY TFs WRKY TFs Pathogen Attack->WRKY TFs Abiotic Stress Abiotic Stress GmNAC42-1 GmNAC42-1 Abiotic Stress->GmNAC42-1 Abiotic Stress->WRKY TFs IFS IFS GmMYB29A2->IFS activates D6aH D6aH GmMYB29A2->D6aH activates GmNAC42-1->IFS activates GmNAC42-1->D6aH activates PAL PAL WRKY TFs->PAL activates CHS CHS WRKY TFs->CHS activates This compound This compound PAL->this compound CHS->this compound IFS->this compound D6aH->this compound Putative 11b-Hydroxylase Putative 11b-Hydroxylase Putative 11b-Hydroxylase->this compound

Caption: A simplified model of the transcriptional regulation of pterocarpan biosynthesis.

Experimental Workflow for Enzyme Characterization

Enzyme_Workflow cluster_cloning Gene Cloning & Expression cluster_assay Enzyme Assay cluster_analysis Product Analysis Isolate cDNA from Derris robusta Isolate cDNA from Derris robusta Clone into Yeast Expression Vector Clone into Yeast Expression Vector Isolate cDNA from Derris robusta->Clone into Yeast Expression Vector Transform Yeast Transform Yeast Clone into Yeast Expression Vector->Transform Yeast Induce Protein Expression Induce Protein Expression Transform Yeast->Induce Protein Expression Isolate Microsomes Isolate Microsomes Induce Protein Expression->Isolate Microsomes Incubate with Substrate & NADPH Incubate with Substrate & NADPH Isolate Microsomes->Incubate with Substrate & NADPH Extract Products Extract Products Incubate with Substrate & NADPH->Extract Products Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Extract Products->Analyze by HPLC/LC-MS Identify this compound Identify this compound Analyze by HPLC/LC-MS->Identify this compound

Caption: Experimental workflow for the functional characterization of a candidate biosynthetic enzyme.

Conclusion and Future Directions

The biosynthesis and genetic regulation of this compound present an exciting area of research in plant specialized metabolism. While a putative pathway can be constructed based on knowledge from related pterocarpans, significant gaps remain. The foremost priority for future research is the identification and characterization of the specific cytochrome P450 enzymes responsible for the 6a and 11b hydroxylation steps in Derris robusta. This will involve a combination of transcriptomics to identify candidate genes and subsequent heterologous expression and in vitro enzyme assays to confirm their function.

Furthermore, elucidating the specific transcription factors that regulate the this compound biosynthetic pathway in Derris robusta will be crucial. This can be achieved through techniques such as yeast one-hybrid screening and electrophoretic mobility shift assays (EMSA) to identify protein-DNA interactions. A comprehensive understanding of both the biosynthetic machinery and its regulatory network will not only advance our fundamental knowledge of plant biochemistry but also open up possibilities for the biotechnological production of this rare and potentially valuable natural product. The development of a reliable quantitative method for this compound analysis is also a critical next step to support these research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Pterocarpadiol D from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol D is a rare 6a,11b-dihydroxypterocarpan, a class of isoflavonoids with potential biological activities. This document provides a detailed protocol for the extraction and isolation of this compound from its natural source, the plant Derris robusta. While extensive pharmacological data for this compound is currently unavailable in scientific literature, this guide also outlines general experimental protocols for assessing the potential biological activities of this compound, based on the known properties of the broader pterocarpan class.

Pterocarpans are recognized for a variety of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Therefore, this compound represents a promising candidate for further investigation in drug discovery and development. The following protocols are based on the successful isolation of this compound as reported in scientific literature and provide a framework for its further study.

Data Presentation: Extraction and Isolation Parameters

The following tables summarize the quantitative data from the published protocol for the extraction and isolation of this compound from the twigs and leaves of Derris robusta.

Table 1: Initial Extraction Parameters

ParameterValue/DescriptionReference
Plant MaterialAir-dried and powdered twigs and leaves of Derris robusta[1]
Initial Mass of Plant Material12.0 kg[1]
Extraction Solvent95% Ethanol (EtOH)[1]
Extraction MethodMaceration at room temperature[1]
Solvent RemovalUnder reduced pressure[1]
Crude Extract YieldApproximately 870 g[1]

Table 2: Chromatographic Fractionation and Purification of this compound

StepStationary PhaseMobile Phase / EluentResultReference
Initial Fractionation Silica Gel CCPetroleum Ether (PE) / Acetone gradient, then MeOHNine fractions (A–I)[1]
Purification of Fraction F Silica Gel CC (repeated)CHCl₃ / MeOH (10:1)Partially purified fraction containing this compound[1]
Sephadex LH-20MeOHFurther purified fraction[1]
RP-1845% MeOH/H₂OPure this compound (28 mg) [1]

Experimental Protocols

Extraction of this compound from Derris robusta

This protocol details the initial extraction and fractionation of this compound from plant material.

1.1. Plant Material Preparation:

  • Collect twigs and leaves of Derris robusta.

  • Air-dry the plant material in a well-ventilated area away from direct sunlight until brittle.

  • Grind the dried material into a fine powder using a mechanical grinder.

1.2. Maceration:

  • Place 12.0 kg of the powdered plant material in a large container.

  • Add a sufficient volume of 95% ethanol to completely submerge the powder.

  • Seal the container and allow it to stand at room temperature for 3-5 days with occasional agitation.

  • Filter the extract through a fine cloth or filter paper to separate the plant residue from the liquid extract.

  • Repeat the maceration process with the plant residue 2-3 times to ensure exhaustive extraction.

  • Combine all the ethanol extracts.

1.3. Concentration:

  • Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • This will yield a crude extract (approximately 870 g).

1.4. Initial Chromatographic Fractionation:

  • Prepare a large glass column with silica gel (200-300 mesh) as the stationary phase, packed using a slurry method with petroleum ether.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a gradient of petroleum ether and acetone, gradually increasing the polarity.

  • Follow with a methanol wash to elute highly polar compounds.

  • Collect the eluate in fractions and monitor by Thin Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles. This process should yield nine primary fractions (labeled A through I). This compound is expected to be in the more polar fractions. The referenced study identified it in "Fraction F," which was eluted with a petroleum ether/acetone ratio of 3:1.[1]

Purification of this compound

This protocol describes the multi-step chromatographic purification of the fraction containing this compound.

2.1. Silica Gel Column Chromatography (Repeated):

  • Take Fraction F (obtained from the initial fractionation).

  • Subject this fraction to repeated column chromatography on silica gel.

  • Use a solvent system of chloroform/methanol (10:1) for elution.

  • Collect fractions and monitor by TLC to isolate the compounds of interest.

2.2. Size Exclusion Chromatography:

  • Further purify the fractions containing this compound using a Sephadex LH-20 column.

  • Use methanol as the mobile phase.

  • This step separates compounds based on their molecular size.

2.3. Reversed-Phase Chromatography:

  • The final purification step involves reversed-phase column chromatography using RP-18 as the stationary phase.

  • Elute the column with a solvent system of 45% methanol in water.

  • This should yield pure this compound (white amorphous powder). The reported yield is 28 mg from the initial 12 kg of plant material.[1]

Proposed Protocols for Biological Activity Screening

As there is a lack of specific biological data for this compound, the following are generalized protocols for assessing potential anti-inflammatory, cytotoxic, and antimicrobial activities, based on the known properties of the pterocarpan class of compounds.[2][3][4]

3.1. Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Quantification: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Analysis: Compare the nitrite levels in treated cells to untreated and LPS-only controls to determine the inhibitory effect of this compound on NO production.

3.2. Cytotoxicity Assay: MTT Assay

  • Cell Seeding: Seed a cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate and allow for attachment.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of this compound.

3.3. Antimicrobial Activity: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that visibly inhibits microbial growth.

Visualizations

Extraction_Workflow plant_material Derris robusta (twigs and leaves) powdered_material Air-dried and Powdered Material (12.0 kg) plant_material->powdered_material maceration Maceration with 95% EtOH powdered_material->maceration crude_extract Crude Extract (~870 g) maceration->crude_extract fractionation Silica Gel Column Chromatography (PE/Acetone gradient) crude_extract->fractionation fraction_F Fraction F fractionation->fraction_F purification1 Repeated Silica Gel CC (CHCl3/MeOH, 10:1) fraction_F->purification1 purification2 Sephadex LH-20 (MeOH) purification1->purification2 purification3 RP-18 Chromatography (45% MeOH/H2O) purification2->purification3 pure_compound Pure this compound (28 mg) purification3->pure_compound

Caption: Workflow for the extraction and isolation of this compound.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB NFkB_inhibition This compound (Hypothesized Inhibition) NFkB_inhibition->NFkB nucleus Nucleus NFkB->nucleus pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->pro_inflammatory_genes inflammation Inflammation pro_inflammatory_genes->inflammation

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

References

High-Yield Isolation and Purification of Pterocarpadiol D: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield isolation and purification of Pterocarpadiol D, a rare 6a,11b-dihydroxypterocarpan, from its natural source. The methodologies outlined are based on established phytochemical extraction and chromatographic techniques, optimized for obtaining this compound with high purity.

Data Presentation

The following table summarizes the quantitative data associated with the isolation and purification of this compound from Derris robusta.

ParameterValue/DescriptionReference
Plant Material
SpeciesDerris robusta[1]
Plant PartTwigs and Leaves[1]
Initial Mass12.0 kg (air-dried and powdered)[1]
Extraction
Solvent95% Ethanol (EtOH)[1]
MethodMaceration at room temperature[1]
Crude Extract Yield~870 g[1]
Purification
Final Yield of this compound 28 mg [1]

Experimental Protocols

Extraction of Plant Material

This protocol describes the initial extraction of crude phytochemicals from the twigs and leaves of Derris robusta.

  • 1.1. Plant Material Preparation: Air-dry the twigs and leaves of Derris robusta at room temperature until a constant weight is achieved. Grind the dried plant material into a coarse powder.

  • 1.2. Extraction: Macerate 12.0 kg of the powdered plant material in 95% ethanol at room temperature. The extraction should be carried out over a period of 48-72 hours with occasional agitation to ensure thorough extraction.

  • 1.3. Concentration: Following extraction, filter the ethanolic solution to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield approximately 870 g of crude extract.[1]

Chromatographic Purification of this compound

This multi-step chromatographic protocol is designed for the isolation and purification of this compound from the crude extract.

  • 2.1. Initial Fractionation (Silica Gel Column Chromatography):

    • Stationary Phase: Silica gel (200-300 mesh).

    • Column Preparation: Prepare a silica gel column using a slurry packing method with petroleum ether.

    • Sample Loading: Adsorb the crude extract (870 g) onto a small amount of silica gel and load it onto the column.

    • Elution: Perform a gradient elution starting with 100% petroleum ether and gradually increasing the polarity by adding acetone. The suggested gradient is as follows: petroleum ether -> petroleum ether:acetone (9:1) -> petroleum ether:acetone (4:1) -> petroleum ether:acetone (3:1) -> 100% acetone -> methanol.[1] Collect fractions of suitable volumes and monitor by Thin Layer Chromatography (TLC). This compound is expected to elute in the more polar fractions.

  • 2.2. Secondary Purification of Fraction F (Silica Gel Column Chromatography):

    • Fraction Selection: Combine the fractions that show the presence of this compound based on TLC analysis (this corresponds to fraction F from the initial separation, eluted with petroleum ether:acetone, 3:1).[1]

    • Stationary Phase: Silica gel (200-300 mesh).

    • Elution: Elute the column with a chloroform:methanol (10:1) isocratic solvent system.[1] Monitor the fractions by TLC.

  • 2.3. Tertiary Purification (Sephadex LH-20 Column Chromatography):

    • Stationary Phase: Sephadex LH-20.

    • Elution: Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase.[1] This step is effective for removing smaller molecules and pigments.

  • 2.4. Final Purification (Reversed-Phase C18 Column Chromatography):

    • Stationary Phase: RP-18 silica gel.

    • Elution: Use a mobile phase of 45% methanol in water to achieve the final purification of this compound.[1]

    • Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain this compound as a white amorphous powder (28 mg).[1]

Crystallization (General Protocol)

While a specific crystallization protocol for this compound is not detailed in the literature, the following general procedure for pterocarpans can be attempted.

  • 3.1. Solvent Selection: Dissolve the purified this compound in a minimal amount of a good solvent (e.g., methanol, acetone).

  • 3.2. Anti-Solvent Addition: Slowly add a poor solvent (e.g., water, hexane) dropwise until slight turbidity is observed.

  • 3.3. Crystal Formation: Allow the solution to stand undisturbed at room temperature or in a refrigerator (4°C). Crystals should form over time.

  • 3.4. Isolation: Collect the crystals by filtration and wash with a small amount of the poor solvent. Dry the crystals under vacuum.

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification plant_material Derris robusta (Twigs & Leaves, 12.0 kg) extraction Maceration with 95% EtOH plant_material->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Extract (~870 g) concentration->crude_extract silica_gel_1 Silica Gel Column Chromatography (Petroleum Ether:Acetone gradient) crude_extract->silica_gel_1 fraction_f Fraction F silica_gel_1->fraction_f silica_gel_2 Silica Gel Column Chromatography (Chloroform:Methanol, 10:1) fraction_f->silica_gel_2 sephadex Sephadex LH-20 (Methanol) silica_gel_2->sephadex rp18 RP-18 Column Chromatography (45% Methanol/Water) sephadex->rp18 pterocarpadiol_d Pure this compound (28 mg) rp18->pterocarpadiol_d

Caption: Workflow for the isolation and purification of this compound.

Hypothetical Signaling Pathway

While the specific biological activities and signaling pathways of this compound have not been elucidated, many pterocarpans are known to exhibit anti-inflammatory properties.[2] This often involves the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways. The following diagram illustrates a hypothetical mechanism of action.

G cluster_pathway Hypothetical Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK Pterocarpadiol_D This compound Pterocarpadiol_D->IKK Pterocarpadiol_D->MAPKKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation NFkB NF-κB NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 AP1->Nucleus

Caption: Hypothetical modulation of NF-κB and MAPK signaling by this compound.

References

Application Notes and Protocols: Total and Semi-synthesis of Pterocarpadiol D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific total or semi-synthesis for Pterocarpadiol D has not been prominently reported in the current scientific literature. The following guide presents a proposed, representative step-by-step total synthesis of this compound. This proposed route is based on established and widely-cited methodologies for the synthesis of the pterocarpan scaffold, particularly drawing analogy from a described synthesis of the related Pterocarpadiol C.

Introduction

Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system. They represent a significant group of phytoalexins with a wide array of biological activities, making them attractive targets for synthetic chemists and drug discovery programs. This compound is a rare 6a,11b-dihydroxypterocarpan that has been isolated from the twigs and leaves of Derris robusta.[1][2][3] The unique 6a,11b-dihydroxy substitution pattern makes this compound an interesting candidate for further biological evaluation.

This document outlines the known properties of this compound and provides a detailed proposed protocol for its total synthesis.

Natural Source and Characterization of this compound

This compound was first isolated from the ethanol extract of the twigs and leaves of Derris robusta.[1][3][4] Its structure was elucidated through extensive spectroscopic analysis.[1][4]

Table 1: Physicochemical and Spectroscopic Data for this compound [1][4]

PropertyValue
Appearance White amorphous powder
Molecular Formula C₁₆H₁₆O₆
HRESIMS (pos.) m/z 327.0819 [M+Na]⁺ (calcd for C₁₆H₁₆O₆Na, 327.0839)
UV (MeOH) λmax 232, 261 nm
Optical Rotation [α]²³_D_ -476.0 (c 0.2, MeOH)
¹H NMR (CD₃OD) See Table 2 for detailed assignments.
¹³C NMR (CD₃OD) See Table 2 for detailed assignments.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD [1]

Positionδ_C_ (ppm)δ_H_ (ppm), J (Hz)
1131.26.83 (d, 10.0)
2106.86.13 (dd, 10.0, 1.8)
3160.0
494.65.89 (d, 1.8)
4a157.0
642.14.68 (d, 10.0, Ha), 4.39 (d, 10.0, Hb)
6a78.1
7125.17.25 (d, 8.0)
8104.26.56 (dd, 8.0, 2.0)
9164.1
1095.86.29 (d, 2.0)
10a162.2
11a82.54.73 (s)
11b88.9
OCH₃-355.83.76 (s)
OCH₃-956.03.74 (s)

Potential Biological Activities of Pterocarpans

While specific biological data for this compound is not yet available, the broader class of pterocarpans has been investigated for numerous pharmacological activities. These potential activities provide a basis for the future screening of this compound.

Table 3: Reported Biological Activities of Related Pterocarpanoids

Biological ActivityDescription
Antimicrobial Many pterocarpans exhibit significant activity against a broad spectrum of pathogens, including bacteria and fungi, often acting as phytoalexins in plants.
Anti-inflammatory Pterocarpans have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) in cell-based assays.
Anticancer Certain pterocarpans display cytotoxic effects against various cancer cell lines, with mechanisms that can include the induction of apoptosis and cell cycle arrest.
Antioxidant The phenolic nature of many pterocarpans contributes to their ability to scavenge free radicals.

Proposed Total Synthesis of this compound

The proposed synthetic route to this compound is adapted from methodologies for analogous pterocarpan structures. The key steps involve the synthesis of a chalcone intermediate, its cyclization to an isoflavanone, asymmetric reduction to an isoflavanol, and a final acid-catalyzed cyclization to form the pterocarpan core.

Retrosynthetic Analysis

The retrosynthetic analysis for this compound disconnects the tetracyclic core to reveal a key isoflavanone intermediate. This intermediate can be synthesized from simpler, commercially available starting materials.

G Pterocarpadiol_D This compound Isoflavanol Isoflavanol Intermediate Pterocarpadiol_D->Isoflavanol Acid-catalyzed Cyclization Isoflavanone Isoflavanone Intermediate Isoflavanol->Isoflavanone Asymmetric Reduction Chalcone Chalcone Intermediate Isoflavanone->Chalcone Intramolecular Cyclization Starting_Materials Starting Materials Chalcone->Starting_Materials Claisen-Schmidt Condensation

Caption: Proposed retrosynthetic analysis of this compound.

Overall Synthetic Workflow

G cluster_0 Synthesis of Intermediates cluster_1 Final Assembly A Starting Materials (Substituted Phenol and Benzaldehyde) B Chalcone Intermediate A->B Claisen-Schmidt Condensation C Isoflavanone Intermediate B->C Cyclization D Isoflavanol Intermediate C->D Asymmetric Reduction E This compound D->E Acid-catalyzed Cyclization

Caption: Proposed overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of the Chalcone Intermediate

This step involves a Claisen-Schmidt condensation between an appropriate acetophenone and benzaldehyde derivative.

  • Reaction:

    • Dissolve the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.1 eq) in ethanol.

    • Add a solution of potassium hydroxide (2.0 eq) in water dropwise at room temperature.

    • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography (silica gel, hexane:ethyl acetate).

Step 2: Synthesis of the Isoflavanone Intermediate

The chalcone undergoes an intramolecular cyclization to form the isoflavanone ring system.

  • Reaction:

    • Dissolve the chalcone intermediate (1.0 eq) in methanol.

    • Add sodium acetate (2.0 eq) and stir the mixture at reflux for 24 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to afford the isoflavanone.

Step 3: Asymmetric Reduction to the Isoflavanol Intermediate

This key step establishes the stereochemistry of the pterocarpan core using an asymmetric transfer hydrogenation.

  • Reaction:

    • To a solution of the isoflavanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or isopropanol), add a chiral ruthenium catalyst (e.g., (S,S)-Ts-DPEN RuCl(p-cymene)) and a hydrogen donor (e.g., formic acid/triethylamine mixture).

    • Stir the reaction at 40 °C for 16 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the desired isoflavanol.

Step 4: Acid-Catalyzed Cyclization to this compound

The final cyclization step to form the tetracyclic pterocarpan skeleton is achieved through an acid-catalyzed intramolecular reaction.

  • Reaction:

    • Dissolve the isoflavanol intermediate (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (2.0 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2 hours.

    • Neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate.

    • Purify by column chromatography to obtain this compound.

Conclusion

While a dedicated total synthesis of this compound is yet to be published, its structural similarity to other pterocarpans allows for the rational design of a plausible synthetic route. The protocols outlined in this document, based on well-established synthetic transformations, provide a solid foundation for researchers aiming to synthesize this compound and explore its biological potential. The availability of a synthetic route would enable further investigation into its pharmacological properties and potential applications in drug development.

References

Developing In Vitro Assays for Pterocarpadiol D Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol D is a member of the pterocarpan class of isoflavonoids, a group of natural products known for a variety of biological activities.[1] While specific biological data for this compound is not yet extensively available in scientific literature, the broader pterocarpan class has demonstrated significant potential in several therapeutic areas, including anti-inflammatory, anticancer, and antioxidant applications.[2][3] This document provides a comprehensive guide to developing and executing a panel of in vitro assays to characterize the biological activity of this compound. The following protocols are based on established methodologies for evaluating related pterocarpan compounds and serve as a robust starting point for investigation.

I. Anti-inflammatory Activity Assays

Inflammation is a critical physiological process, but its dysregulation is implicated in numerous diseases. Pterocarpans have shown promise in modulating inflammatory responses, often by inhibiting key inflammatory mediators and signaling pathways.[2]

A. Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

Principle: This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[2][4] LPS, a component of gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS), leading to NO production. The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[2]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and seed in a 96-well plate.[2]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[2]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[2]

  • Nitrite Measurement (Griess Assay):

    • Collect the culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[2]

    • Measure the absorbance at 540 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.[2]

Data Presentation:

Concentration (µM)Absorbance (540 nm)% Inhibition of NO Production
Vehicle Control
LPS Control0
This compound (X µM)
This compound (Y µM)
This compound (Z µM)
Positive Control

Experimental Workflow:

Nitric_Oxide_Inhibition_Assay cluster_workflow Nitric Oxide Inhibition Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with This compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Perform Griess Assay E->F G Measure absorbance at 540 nm F->G H Calculate % inhibition G->H

Workflow for the nitric oxide inhibition assay.

Signaling Pathway:

LPS_Signaling_Pathway cluster_pathway LPS-Induced Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS iNOS (gene expression) NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Pterocarpadiol_D This compound (Potential Inhibition) Pterocarpadiol_D->NFkB

Potential inhibition of the NF-κB signaling pathway by this compound.

II. Anticancer Activity Assays

Several pterocarpans have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[2] The following assays are fundamental for screening the anticancer potential of this compound.

A. Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][5] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[2]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate and allow them to adhere overnight.[2][3]

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[2]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (concentration that inhibits 50% of cell growth) can be determined.

Data Presentation:

Concentration (µM)Absorbance% Cell Viability
Vehicle Control100
This compound (X µM)
This compound (Y µM)
This compound (Z µM)
Positive Control

Experimental Workflow:

MTT_Assay_Workflow cluster_workflow MTT Cell Viability Assay Workflow A Seed cancer cells in 96-well plate B Treat with this compound (24, 48, or 72h) A->B C Add MTT solution B->C D Incubate for 3-4 hours C->D E Add solubilizing agent D->E F Measure absorbance E->F G Calculate % cell viability and IC50 F->G Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Stain with Annexin V-FITC and PI C->D E Analyze by flow cytometry D->E F Quantify cell populations E->F Antioxidant_Assay_Workflow cluster_workflow General Antioxidant Assay Workflow A Prepare serial dilutions of This compound and standard C Mix sample with reagent in 96-well plate A->C B Prepare assay-specific reagent (DPPH, ABTS, or FRAP) B->C D Incubate as per protocol C->D E Measure absorbance at specific wavelength D->E F Calculate % scavenging or FRAP value E->F

References

Application Notes and Protocols for Investigating the Biological Effects of Pterocarpadiol D in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol D belongs to the pterocarpan class of isoflavonoids, a group of natural products known for their diverse pharmacological activities. While specific data on this compound is not yet available in scientific literature, the broader family of pterocarpans has demonstrated significant potential as anti-inflammatory and cytotoxic agents.[1][2] This document provides a detailed guide for researchers interested in investigating the biological effects of this compound using established cell culture models. The protocols and application notes presented here are based on methodologies successfully applied to study closely related pterocarpanoids, such as crotafurans A and B.[3][4] These models and assays will enable the elucidation of this compound's mechanism of action and its potential as a therapeutic agent.

Potential Biological Activities of Pterocarpans

Based on the known activities of the pterocarpan class, this compound is a promising candidate for screening in several therapeutic areas:

  • Anti-inflammatory Activity: Pterocarpans are recognized for their ability to modulate inflammatory signaling pathways.[1][2]

  • Cytotoxic Activity: Certain pterocarpans have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology research.[1][2]

  • Antimicrobial Activity: Many pterocarpans exhibit significant antimicrobial properties against a broad spectrum of pathogens.[2]

Quantitative Data on Related Pterocarpanoids

To provide a reference for expected potency, the following table summarizes the reported inhibitory activities of crotafurans A and B, pterocarpanoids structurally related to the Pterocarpadiol class.

CompoundAssayCell LineStimulantIC50 Value (µM)Reference
Crotafuran A Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0[3][4]
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB7.8 ± 1.4[3][4]
Lysozyme ReleaseRat NeutrophilsfMLP/CB9.5 ± 2.1[3][4]
Crotafuran B Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS19.0 ± 0.2[3][4]
Nitric Oxide (NO) ProductionN9 Microglial CellsLPS/IFN-γ9.4 ± 0.9[4]

Experimental Protocols

Assessment of Anti-inflammatory Activity

a) Nitric Oxide (NO) Production Assay in Macrophages

This protocol is designed to screen compounds for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][3]

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce NO through the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates inhibitory activity.[3]

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and seed them into a 96-well plate.[2]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[2]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[2]

  • Nitrite Quantification:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to produce a colored azo compound.[2]

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the concentration of nitrite from a sodium nitrite standard curve.

    • Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.[2]

b) Neutrophil Degranulation Assay

This protocol measures the ability of a compound to inhibit the release of granular enzymes from neutrophils, a key event in the inflammatory response.[3]

Principle: Neutrophils, when stimulated, release the contents of their granules, including enzymes like β-glucuronidase and lysozyme. The chemoattractant peptide fMLP, in combination with cytochalasin B (which disrupts the cytoskeleton), is a potent stimulator of degranulation. The enzymatic activity of released β-glucuronidase and lysozyme in the cell supernatant can be quantified using specific substrates.[3]

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from fresh rat blood.

  • Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound.[3]

  • Stimulation: Stimulate the cells with fMLP/cytochalasin B (fMLP/CB).[3]

  • Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.[3]

  • Enzyme Assays:

    • β-Glucuronidase Assay: Add the supernatant to a reaction mixture containing the β-glucuronidase substrate. Incubate to allow for the enzymatic reaction. Stop the reaction and measure the product formation using a spectrophotometer.[3]

    • Lysozyme Assay: Add the supernatant to a reaction mixture containing the lysozyme substrate. Measure the change in absorbance over time using a spectrophotometer.[3]

Assessment of Cytotoxic Activity

a) MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cell lines of interest (e.g., MCF-7 for breast cancer, CaCo-2 for colorectal cancer) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by pterocarpans and a general experimental workflow for evaluating the pharmacological potential of this compound.

G cluster_0 Cellular Response to Inflammatory Stimuli cluster_1 Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates for degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO produces PterocarpadiolD This compound PterocarpadiolD->IKK Potential Inhibition PterocarpadiolD->NFkB Potential Inhibition of Nuclear Translocation

Caption: Potential anti-inflammatory signaling pathway modulation by this compound.

G cluster_workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis and Interpretation start Start: this compound Compound cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO Production, Neutrophil Degranulation) start->anti_inflammatory pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) cytotoxicity->pathway_analysis anti_inflammatory->pathway_analysis gene_expression Gene Expression Analysis (e.g., qPCR for iNOS) pathway_analysis->gene_expression data_analysis IC50 Determination Statistical Analysis gene_expression->data_analysis conclusion Conclusion on Biological Activity and Potential for Further Development data_analysis->conclusion end End: Characterized Compound conclusion->end

References

Application Notes and Protocols: Pterostilbene in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pterostilbene, a natural analog of resveratrol, in preclinical animal models of cancer. The following sections detail the anti-cancer efficacy of Pterostilbene across various cancer types, provide detailed experimental protocols for in vivo studies, and illustrate the key signaling pathways modulated by this compound.

Quantitative Data Summary

The anti-tumor activity of Pterostilbene has been evaluated in several animal models of cancer. The following tables summarize the quantitative data from these studies, highlighting the dosage, administration route, cancer model, and key findings.

Table 1: Efficacy of Pterostilbene in Breast Cancer Animal Models

Animal ModelCancer Cell LineDosage & Administration RouteKey Quantitative OutcomesReference
Xenograft Mouse ModelMDA-MB-23140 µg/kg, oral, 3x/weekSuppression of tumor growth and metastasis.[1]
Transgenic MiceER-/PR-/HER2- and ER-/PR-/HER2+Dietary Pterostilbene + Resveratrol (3:1 w/w)Delayed tumor progression, lower tumor volume and weight.[2]

Table 2: Efficacy of Pterostilbene in Pancreatic Cancer Animal Models

Animal ModelCancer Cell LineDosage & Administration RouteKey Quantitative OutcomesReference
Nude MiceMIA PaCa-2100 µg/kg/day, 500 µg/kg/day, 1 mg/kg/day, oralSignificant inhibition of tumor growth at 100 and 500 µg/kg/day. 100% survival in treatment groups vs. 66% in control.[3][4]

Table 3: Efficacy of Pterostilbene in Other Cancer Animal Models

Cancer TypeAnimal ModelDosage & Administration RouteKey Quantitative OutcomesReference
MelanomaXenograft Mouse Model (A2058, MeWo, MelJuso)30 mg/kg, i.v., every 48h~70% inhibition of tumor growth in A2058 model.[5]
Cervical CancerXenograft Mouse Model (TC1 cells)1 mM, intralesional, daily for 5 days72% reduction in tumor size compared to controls.[1]
Hepatocellular CarcinomaChemically Induced Liver Cancer Mouse Model100 and 200 mg/kg/day, i.p.Dose-dependent suppression of tumor growth (fewer and smaller tumors).[1]
Colon CancerAzoxymethane (AOM)-induced Rat ModelDietary administrationTumor incidence decreased from 87.5% to 67.8%.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of Pterostilbene in animal models of cancer.

2.1. Xenograft Mouse Model of Pancreatic Cancer

  • Objective: To evaluate the in vivo efficacy of orally administered Pterostilbene on the growth of pancreatic tumors.

  • Materials:

    • Nu/Nu athymic mice (female, 4-6 weeks old).

    • MIA PaCa-2 human pancreatic cancer cells.

    • Pterostilbene.

    • Vehicle (e.g., DMSO and water).

    • Standard cell culture reagents.

    • Calipers for tumor measurement.

  • Protocol:

    • Cell Culture: Culture MIA PaCa-2 cells using standard techniques.

    • Tumor Cell Inoculation: Inoculate each mouse subcutaneously in the right flank with 6 x 10^6 MIA PaCa-2 cells.[4]

    • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers three times weekly. The tumor volume can be calculated using the formula: V = 0.5 * a * b^2, where 'a' is the longest diameter and 'b' is the shortest diameter.

    • Treatment Initiation: Once tumor volumes reach a predetermined size (e.g., 150 mm³), randomize the mice into treatment and control groups.[4]

    • Pterostilbene Administration: Administer Pterostilbene orally at the desired concentrations (e.g., 100 µg/kg/day, 500 µg/kg/day, 1 mg/kg/day) for a specified period (e.g., 8 weeks).[4] The control group receives the vehicle only.

    • Data Collection: Continue to monitor and record tumor volumes and animal weights throughout the study.[4]

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for histological analysis and other molecular assays.

2.2. Intravenous Administration in a Melanoma Xenograft Model

  • Objective: To assess the anti-tumor effect of intravenously delivered Pterostilbene on melanoma growth.

  • Materials:

    • Nude mice.

    • Human melanoma cell lines (e.g., A375, A2058).[5]

    • Pterostilbene.

    • Solvent for i.v. administration (e.g., DMSO:ethanol [2:1]).[1]

  • Protocol:

    • Tumor Inoculation: Inoculate mice subcutaneously with 10 x 10^6 melanoma cells per mouse.[5]

    • Tumor Growth Measurement: Calculate tumor volume every 2 days after inoculation using calipers.[5]

    • Treatment Regimen: Once tumors are established, administer Pterostilbene intravenously (e.g., 30 mg/kg) every 48 hours.[5]

    • Pharmacokinetic Analysis: To determine the concentration of Pterostilbene in plasma and tumor tissue, collect samples at various time points after administration (e.g., 5, 60, 180, 240, 480 minutes).[1][5]

    • Efficacy Evaluation: Monitor tumor growth inhibition over the treatment period.[5]

Signaling Pathways and Mechanisms of Action

Pterostilbene exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.

3.1. Induction of Apoptosis

Pterostilbene promotes cancer cell death by inducing apoptosis. This is achieved through the regulation of key apoptotic proteins. In pancreatic cancer cells, Pterostilbene treatment leads to the mitochondrial release of Cytochrome C and Smac/DIABLO, which in turn activate caspases 3 and 7.[7] It also upregulates the pro-apoptotic protein Bax and the tumor suppressor p53 while downregulating the anti-apoptotic protein Bcl-2.[2][7]

G Pterostilbene Pterostilbene Bax Bax Pterostilbene->Bax Upregulates Bcl2 Bcl2 Pterostilbene->Bcl2 Downregulates p53 p53 Pterostilbene->p53 Upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Smac_DIABLO Smac/DIABLO Mitochondrion->Smac_DIABLO Release Bax->Mitochondrion Bcl2->Mitochondrion p53->Bax Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Smac_DIABLO->Caspase_9 Activates Caspase_3_7 Caspase-3/7 Caspase_9->Caspase_3_7 Activates Apoptosis Apoptosis Caspase_3_7->Apoptosis G Pterostilbene Pterostilbene PI3K_Akt PI3K/Akt Pathway Pterostilbene->PI3K_Akt Inhibits ERK1_2 ERK1/2 Pathway Pterostilbene->ERK1_2 Inhibits STAT3 STAT3 Pterostilbene->STAT3 Inhibits Src Src Pterostilbene->Src Inhibits Proliferation Proliferation PI3K_Akt->Proliferation ERK1_2->Proliferation STAT3->Proliferation Metastasis Metastasis Src->Metastasis G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Cancer Cell Culture B Subcutaneous Injection of Cells A->B C Tumor Growth Monitoring B->C D Randomization into Groups C->D E Pterostilbene Administration D->E F Vehicle Control Administration D->F G Tumor Volume Measurement E->G F->G H Endpoint Analysis G->H

References

Application Notes and Protocols for Formulation Strategies for Pterocarpadiol D Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Challenges of Pterocarpadiol D Delivery

Pterocarpans, a class of isoflavonoids, are known for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1] this compound, as a member of this class, is a promising candidate for therapeutic development. However, like many natural products, pterocarpans often exhibit poor aqueous solubility, which can significantly limit their oral bioavailability and therapeutic efficacy.[2] The primary challenge in the development of this compound formulations is, therefore, to enhance its solubility and dissolution rate in physiological fluids.[3][4][5][6][7]

This document outlines several formulation strategies to address the poor water solubility of this compound, providing detailed protocols for their implementation and evaluation. The selection of an appropriate strategy will depend on the specific physicochemical properties of this compound and the desired therapeutic application.[8]

Formulation Strategies for this compound

Several innovative and established formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound.[4][9][10] These include solid dispersions, lipid-based delivery systems, and complexation with cyclodextrins.

Solid Dispersion Technology

Solid dispersion is a technique that involves dispersing the drug in an inert carrier matrix in the solid state.[2] This can lead to the drug being present in an amorphous form, which has a higher energy state and thus greater solubility and dissolution rate compared to its crystalline form.[2][9]

Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC)), and a suitable organic solvent (e.g., methanol, ethanol, or a mixture).

  • Procedure:

    • Accurately weigh this compound and the polymer carrier in various ratios (e.g., 1:1, 1:5, 1:10).[2]

    • Dissolve both the drug and the carrier in the chosen organic solvent.

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.[2]

    • Further dry the resulting solid mass in a vacuum oven to eliminate any residual solvent.[2]

    • Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.[2]

  • Characterization:

    • Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD): To confirm the amorphous state of this compound in the solid dispersion.[2]

    • In vitro Dissolution Studies: To compare the dissolution rate of the solid dispersion with that of the pure drug in a relevant physiological buffer (e.g., simulated gastric or intestinal fluid).

Data Presentation: Solid Dispersion Formulation Parameters

Formulation IDThis compound: Polymer RatioPolymer TypeSolvent System% Drug LoadingDissolution Enhancement Ratio*
SD11:1PVP K30Methanol50Data to be filled
SD21:5PVP K30Methanol16.7Data to be filled
SD31:10PVP K30Methanol9.1Data to be filled
SD41:5HPMCEthanol16.7Data to be filled

*Ratio of the amount of drug dissolved from the formulation to the amount of pure drug dissolved at a specific time point.

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][9] This in-situ emulsion formation provides a large surface area for drug absorption, thereby enhancing bioavailability.[9]

Experimental Protocol: Formulation and Evaluation of this compound SEDDS

  • Materials: this compound, a pharmaceutical-grade oil (e.g., oleic acid, Capryol 90), a surfactant (e.g., Tween 80, Cremophor EL), and a co-surfactant (e.g., Transcutol P, propylene glycol).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

    • Prepare the SEDDS formulation by accurately weighing and mixing the oil, surfactant, and co-surfactant.

    • Add this compound to the mixture and stir until it is completely dissolved.

  • Characterization:

    • Self-Emulsification Time and Droplet Size Analysis: Assess the time taken for the SEDDS to emulsify in simulated gastric fluid and measure the resulting droplet size using a particle size analyzer.

    • In vitro Drug Release: Perform drug release studies using a dialysis bag method to evaluate the release profile of this compound from the SEDDS formulation.

Data Presentation: SEDDS Formulation Composition and Properties

Formulation IDOil (%)Surfactant (%)Co-surfactant (%)Drug Content (mg/g)Emulsification Time (s)Droplet Size (nm)
SEDDS1305020Data to be filledData to be filledData to be filled
SEDDS2404020Data to be filledData to be filledData to be filled
SEDDS3354520Data to be filledData to be filledData to be filled
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2] They can encapsulate poorly soluble drug molecules, like this compound, within their cavity, forming inclusion complexes that have enhanced aqueous solubility and stability.[2][4]

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex

  • Materials: this compound, a cyclodextrin (e.g., beta-cyclodextrin (β-CD) or its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD)), and deionized water.

  • Procedure:

    • Prepare an aqueous solution of the cyclodextrin.

    • Add an excess amount of this compound to the cyclodextrin solution.

    • Stir the mixture at a constant temperature for 24-48 hours to achieve equilibrium.

    • Filter the suspension to remove the undissolved drug.

    • Lyophilize the filtrate to obtain the solid inclusion complex.

  • Characterization:

    • Phase Solubility Studies: To determine the stoichiometry and stability constant of the inclusion complex.

    • Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the formation of the inclusion complex.

    • In vitro Dissolution Studies: To evaluate the enhancement in the dissolution rate of this compound from the complex.

Data Presentation: Cyclodextrin Complexation Parameters

Complex IDCyclodextrin TypeMolar Ratio (Drug:CD)Apparent Solubility (mg/mL)Complexation Efficiency (%)Dissolution Rate Enhancement
CDC1β-CD1:1Data to be filledData to be filledData to be filled
CDC2HP-β-CD1:1Data to be filledData to be filledData to be filled
CDC3HP-β-CD1:2Data to be filledData to be filledData to be filled

Visualizations

G cluster_0 Phase 1: Pre-formulation Studies cluster_1 Phase 2: Formulation Strategy Screening cluster_2 Phase 3: Formulation Optimization & Characterization cluster_3 Phase 4: In Vivo Evaluation Physicochemical_Characterization Physicochemical Characterization (Solubility, pKa, LogP) Solid_Dispersion Solid Dispersion Physicochemical_Characterization->Solid_Dispersion Lipid_Based_Systems Lipid-Based Systems (SEDDS) Physicochemical_Characterization->Lipid_Based_Systems Cyclodextrin_Complexation Cyclodextrin Complexation Physicochemical_Characterization->Cyclodextrin_Complexation Nanoparticle_Formulation Nanoparticle Formulation Physicochemical_Characterization->Nanoparticle_Formulation Solid_State_Characterization Solid-State Characterization (Crystallinity, Polymorphism) Optimization Optimization of Lead Formulation(s) Solid_Dispersion->Optimization Lipid_Based_Systems->Optimization Cyclodextrin_Complexation->Optimization Nanoparticle_Formulation->Optimization In_Vitro_Characterization In Vitro Characterization (Dissolution, Drug Release) Optimization->In_Vitro_Characterization Animal_Studies Pharmacokinetic Studies in Animals In_Vitro_Characterization->Animal_Studies Bioavailability_Assessment Bioavailability Assessment Animal_Studies->Bioavailability_Assessment

Caption: Experimental workflow for formulation development of this compound.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pterocarpadiol_D This compound VDR_cyto Vitamin D Receptor (VDR) Pterocarpadiol_D->VDR_cyto Binds and Activates VDR_mem Membrane Vitamin D Receptor (mVDR) VDR_RXR_complex VDR-RXR Heterodimer VDR_cyto->VDR_RXR_complex Heterodimerizes with RXR_cyto Retinoid X Receptor (RXR) RXR_cyto->VDR_RXR_complex VDR_RXR_complex_nuc VDR-RXR Heterodimer VDR_RXR_complex->VDR_RXR_complex_nuc Translocates to Nucleus VDRE Vitamin D Response Element (VDRE) VDR_RXR_complex_nuc->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Anti_inflammatory_Genes Anti-inflammatory Genes Gene_Transcription->Anti_inflammatory_Genes Upregulates Pro_inflammatory_Genes Pro-inflammatory Genes Gene_Transcription->Pro_inflammatory_Genes Downregulates

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

Note on the Hypothetical Signaling Pathway: The Vitamin D Receptor (VDR) signaling pathway is presented here as a plausible, yet hypothetical, mechanism of action for this compound. The VDR is a nuclear receptor known to be a target for various natural and synthetic compounds with anti-inflammatory and immunomodulatory properties.[11][12][13][14][15][16] Given the established anti-inflammatory potential of the pterocarpan class of compounds, investigating the interaction of this compound with the VDR signaling cascade would be a rational starting point for mechanistic studies. Experimental validation is required to confirm this proposed pathway.

References

Pterocarpadiol D as a Molecular Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the biological activities of Pterocarpadiol D is not currently available in published scientific literature. The following application notes and protocols are based on the known biological activities of the broader class of pterocarpans, to which this compound belongs, and closely related pterocarpanoid compounds. This document is intended to serve as a comprehensive guide for researchers to investigate the potential of this compound as a molecular probe, with the understanding that the described activities are predictive.

Introduction to Pterocarpans

Pterocarpans are a class of isoflavonoids recognized for their diverse and significant biological activities, primarily their anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2] As a member of this chemical class, this compound is a promising candidate for investigation as a molecular probe to explore various cellular signaling pathways, particularly those involved in inflammation and cancer. The potential therapeutic applications of pterocarpans make them an active area of research in drug discovery and development.[1]

Predicted Biological Activities and Potential Applications

Based on the activities of related compounds, this compound is hypothesized to be a valuable molecular probe for studying:

  • Anti-inflammatory Pathways: Pterocarpans are known to modulate inflammatory signaling cascades.[1] this compound could be used to investigate the roles of specific enzymes and transcription factors in the inflammatory process.

  • Cytotoxic and Anticancer Mechanisms: Certain pterocarpans exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.[2] this compound may serve as a probe to dissect the molecular mechanisms underlying these effects.

  • Antimicrobial Activity: As phytoalexins, many pterocarpans possess antimicrobial properties against a broad spectrum of pathogens.[2] this compound could be utilized to explore novel antimicrobial targets and mechanisms of action.

Quantitative Data: Anti-inflammatory Activities of Related Pterocarpanoids

The following table summarizes the reported inhibitory activities of crotafurans A and B, pterocarpanoids structurally related to the Pterocarpadiol class. This data can serve as a benchmark for designing experiments and anticipating the potential potency of this compound.

CompoundAssayCell LineStimulantIC50 Value (µM)Reference
Crotafuran A Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0[3][4]
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB7.8 ± 1.4[4]
Lysozyme ReleaseRat NeutrophilsfMLP/CB9.5 ± 2.1[4]
Crotafuran B Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS19.0 ± 0.2[3][4]
Nitric Oxide (NO) ProductionN9 Microglial CellsLPS/IFN-γ9.4 ± 0.9[4]

LPS: Lipopolysaccharide; fMLP/CB: N-formyl-Met-Leu-Phe/Cytochalasin B; IFN-γ: Interferon-gamma.

Experimental Protocols

The following are detailed protocols for key assays to evaluate the potential anti-inflammatory activity of this compound.

Protocol 1: Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: This assay is designed to screen compounds for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce NO through the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates inhibitory activity.[3]

Materials:

  • RAW 264.7 murine macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (cells with medium and DMSO) and a positive control (cells with medium, DMSO, and LPS). Incubate for an additional 24 hours.[2]

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Determine the nitrite concentration from a sodium nitrite standard curve prepared in parallel.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Protocol 2: Neutrophil Degranulation Assay

Principle: This protocol measures the ability of a compound to inhibit the release of granular enzymes, such as β-glucuronidase and lysozyme, from neutrophils, a key event in the inflammatory response. Neutrophils, when stimulated, release the contents of their granules. The chemoattractant peptide fMLP, in combination with cytochalasin B (which disrupts the cytoskeleton), is a potent stimulator of degranulation. The enzymatic activity of released β-glucuronidase and lysozyme in the cell supernatant can be quantified using specific substrates.[3]

Materials:

  • Freshly isolated rat neutrophils

  • Stimulants: N-formyl-Met-Leu-Phe (fMLP) and Cytochalasin B (CB)

  • β-Glucuronidase substrate (e.g., p-nitrophenyl-β-D-glucuronide)

  • Lysozyme substrate (e.g., Micrococcus lysodeikticus suspension)

  • Appropriate buffers and stop solutions

  • Microplate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh rat blood using density gradient centrifugation.

  • Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound for 15 minutes at 37°C.

  • Stimulation: Add fMLP and Cytochalasin B to the cell suspension to stimulate degranulation. Incubate for a further 30 minutes at 37°C.

  • Supernatant Collection: Centrifuge the cell suspension at 4°C to pellet the cells and collect the supernatant.

  • Enzyme Assays:

    • β-Glucuronidase Assay: Add the supernatant to a reaction mixture containing the β-glucuronidase substrate. Incubate to allow for the enzymatic reaction. Stop the reaction and measure the product formation using a spectrophotometer.[3]

    • Lysozyme Assay: Add the supernatant to a reaction mixture containing the lysozyme substrate. Measure the decrease in absorbance over time, which corresponds to the lysis of the bacteria.[3]

  • Data Analysis: Calculate the percentage of inhibition of enzyme release compared to the stimulated control.

Visualizations of Workflows and Pathways

The following diagrams illustrate the hypothetical signaling pathway potentially modulated by pterocarpans and the experimental workflows for the described assays.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO produces PterocarpadiolD This compound (Hypothetical Target) PterocarpadiolD->IKK PterocarpadiolD->NFkB

Caption: Hypothetical anti-inflammatory signaling pathway potentially modulated by this compound.

NO_Inhibition_Workflow cluster_plate1 Cell Culture Plate cluster_plate2 Assay Plate Seed 1. Seed RAW 264.7 Cells Treat 2. Treat with This compound Seed->Treat Stimulate 3. Stimulate with LPS Treat->Stimulate Incubate 4. Incubate 24h Stimulate->Incubate Supernatant 5. Collect Supernatant Incubate->Supernatant Griess 6. Add Griess Reagent Supernatant->Griess Read 7. Read Absorbance (540 nm) Griess->Read

Caption: Experimental workflow for the Nitric Oxide Inhibition Assay.

Neutrophil_Degranulation_Workflow cluster_assays Enzyme Assays Isolate 1. Isolate Neutrophils Preincubate 2. Pre-incubate with This compound Isolate->Preincubate Stimulate 3. Stimulate with fMLP/CB Preincubate->Stimulate Collect 4. Collect Supernatant Stimulate->Collect BetaGluc 5a. β-Glucuronidase Assay Collect->BetaGluc Lysozyme 5b. Lysozyme Assay Collect->Lysozyme Analyze 6. Analyze Data BetaGluc->Analyze Lysozyme->Analyze

Caption: Experimental workflow for the Neutrophil Degranulation Assay.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Pterocarpadiol D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol D is a pterocarpan, a class of isoflavonoids known for their diverse biological activities. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage, making the evaluation of the antioxidant potential of novel compounds like this compound a critical step in drug discovery and development. These application notes provide detailed protocols for assessing the in vitro and cellular antioxidant activity of this compound.

In Vitro Antioxidant Activity Assays

A comprehensive assessment of antioxidant activity involves multiple assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

    • This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., DMSO or methanol).

    • Working Solutions: Prepare serial dilutions of this compound from the stock solution to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Positive Control: Prepare a series of concentrations of a known antioxidant, such as Ascorbic Acid or Trolox, in the same manner.

  • Assay Procedure (96-well plate):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of this compound, positive control, or solvent (for the blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the DPPH solution with the solvent, and Abs_sample is the absorbance of the DPPH solution with this compound or the positive control. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored spectrophotometrically.[2]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the resulting blue-green solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound and Positive Control Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate):

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of this compound, positive control, or solvent to the wells.

    • Incubate the plate in the dark at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm it to 37°C before use.

    • This compound and Standard (FeSO₄) Solutions: Prepare serial dilutions of this compound. For the standard curve, prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100-1000 µM).

  • Assay Procedure (96-well plate):

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of this compound, FeSO₄ standard, or solvent to the appropriate wells.

    • Incubate the plate at 37°C for 4-30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents.

Data Presentation: In Vitro Assays

Summarize the quantitative data from the in vitro assays in the following table format for easy comparison.

AssayTest CompoundIC50 (µg/mL) or Activity ValuePositive Control (e.g., Ascorbic Acid) IC50 (µg/mL)
DPPHThis compoundInsert ValueInsert Value
ABTSThis compoundInsert ValueInsert Value
FRAPThis compoundInsert Fe(II) EquivalentsInsert Fe(II) Equivalents

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to inhibit the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) within cells.[3] The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants can scavenge these ROS, thereby reducing the fluorescence intensity.[4][5]

Experimental Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells or another suitable cell line in a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Reagent Preparation:

    • This compound Working Solutions: Prepare a range of concentrations of this compound in the cell culture medium.

    • Positive Control (Quercetin): Prepare a series of concentrations of quercetin in the cell culture medium.

    • DCFH-DA Solution: Prepare a working solution of DCFH-DA in the cell culture medium (e.g., 50 µM).

    • Free Radical Initiator (AAPH): Prepare a working solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in the cell culture medium (e.g., 600 µM).

  • Assay Procedure:

    • After the cells have reached confluency, remove the culture medium.

    • Wash the cells gently with phosphate-buffered saline (PBS).

    • Treat the cells with 100 µL of the this compound working solutions or the positive control for 1 hour.

    • Add 25 µL of the DCFH-DA solution to each well and incubate for 1 hour.

    • Remove the medium and wash the cells again with PBS.

    • Add 100 µL of the AAPH solution to each well to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis: The antioxidant activity is calculated based on the area under the curve (AUC) of fluorescence intensity versus time. The percentage of inhibition is calculated as:

    The results can be expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.

Data Presentation: Cellular Antioxidant Activity Assay

Concentration (µg/mL)This compound (% Inhibition)Quercetin (% Inhibition)
e.g., 1Insert ValueInsert Value
e.g., 5Insert ValueInsert Value
e.g., 10Insert ValueInsert Value
e.g., 25Insert ValueInsert Value
e.g., 50Insert ValueInsert Value

Mandatory Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_sample Prepare this compound and Control Solutions dpph DPPH Assay: - Add DPPH - Add Sample - Incubate - Read Absorbance (517nm) prep_sample->dpph Test Compound abts ABTS Assay: - Add ABTS - Add Sample - Incubate - Read Absorbance (734nm) prep_sample->abts Test Compound frap FRAP Assay: - Add FRAP Reagent - Add Sample - Incubate - Read Absorbance (593nm) prep_sample->frap Test Compound prep_dpph Prepare DPPH Reagent prep_dpph->dpph prep_abts Prepare ABTS Reagent prep_abts->abts prep_frap Prepare FRAP Reagent prep_frap->frap calc_inhibition Calculate % Inhibition dpph->calc_inhibition abts->calc_inhibition calc_teac Calculate TEAC / Fe(II) Equivalents frap->calc_teac calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for DPPH, ABTS, and FRAP in vitro antioxidant assays.

Workflow for Cellular Antioxidant Activity (CAA) Assay

caa_workflow start Seed Cells in 96-well plate confluency Incubate to Confluency start->confluency treatment Treat cells with This compound / Control confluency->treatment probe Add DCFH-DA Probe treatment->probe wash1 Wash Cells (PBS) probe->wash1 induce Add AAPH (Free Radical Initiator) wash1->induce measure Measure Fluorescence (Ex: 485nm, Em: 535nm) over 1 hour induce->measure analysis Calculate AUC and % Inhibition measure->analysis

Caption: Step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay.

Potential Signaling Pathway Modulated by this compound

Isoflavonoids, the class of compounds to which this compound belongs, have been shown to exert antioxidant effects in part by modulating the Nrf2-Keap1 signaling pathway.[6] Under conditions of oxidative stress, this compound may facilitate the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-dependent genes.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 PterocarpadiolD This compound PterocarpadiolD->Keap1_Nrf2 potential inhibition Keap1 Keap1 Keap1_Nrf2->Keap1 dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Nrf2_ARE Nrf2-ARE Binding Nrf2_nuc->Nrf2_ARE ARE ARE (Antioxidant Response Element) ARE->Nrf2_ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) Nrf2_ARE->Antioxidant_Genes activates transcription

Caption: Potential activation of the Nrf2/ARE pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pterocarpadiol D Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pterocarpadiol D extraction. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a rare 6a,11b-dihydroxypterocarpan, a type of isoflavonoid.[1][2] Its primary known natural source is the twigs and leaves of the plant Derris robusta[3]. The presence of this compound and its analogs can be useful for the chemotaxonomic classification of plant species[1][2].

Q2: What are the key chemical properties of this compound relevant to its extraction?

This compound is a phenolic compound with the chemical formula C16H16O6[1]. It is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1][3]. This solubility profile is critical for selecting an appropriate solvent system for extraction and purification.

Q3: What is a general overview of the extraction and isolation process for this compound?

The general process involves:

  • Preparation of Plant Material: Drying and grinding the plant material (twigs and leaves of Derris robusta) to increase the surface area for extraction.

  • Solvent Extraction: Extracting the powdered plant material with a suitable organic solvent to obtain a crude extract.

  • Fractionation: Partitioning the crude extract using liquid-liquid extraction to separate compounds based on their polarity.

  • Chromatographic Purification: Isolating this compound from the enriched fraction using techniques like column chromatography and preparative HPLC.

Troubleshooting Guide

Issue 1: Low Yield of Crude this compound Extract

Possible Cause Suggested Solution
Inadequate Plant Material Preparation Ensure the plant material is thoroughly dried (to a brittle texture) in a well-ventilated area away from direct sunlight, or use a dryer at a temperature below 40°C to prevent degradation of thermolabile compounds. Grind the dried material to a coarse powder (20-40 mesh) to maximize the surface area for solvent penetration.[4]
Suboptimal Solvent Selection Pterocarpans are phenolic compounds, and polar solvents like 95% ethanol or methanol are generally effective for their extraction.[4][5] Experiment with different solvent systems to find the optimal one for this compound.
Inefficient Extraction Method For exhaustive extraction, consider using a Soxhlet apparatus for 24-48 hours.[4] If using maceration, ensure a sufficient solvent-to-solid ratio (e.g., 10:1 v/w) and allow for an adequate extraction time (e.g., 3-5 days) with periodic agitation.[4]
Incomplete Solvent Removal Use a rotary evaporator under reduced pressure at a temperature below 50°C to concentrate the filtrate.[4] Ensure all the solvent is removed to obtain an accurate yield of the crude extract.

Issue 2: Poor Separation and Impure Fractions During Chromatography

Possible Cause Suggested Solution
Co-extraction of Interfering Compounds The crude extract will contain a mixture of compounds with similar polarities.[6] Perform a liquid-liquid partitioning step before column chromatography. A common system is to suspend the crude extract in a water-methanol mixture (e.g., 9:1 v/v) and successively partition with n-hexane (to remove nonpolar compounds) and then ethyl acetate. Pterocarpans are typically enriched in the ethyl acetate fraction.[4]
Improper Column Chromatography Conditions Use a silica gel column and a gradient elution system, starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.[4] Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
Column Overloading Do not overload the column with the crude extract, as this leads to poor separation. If the bands are not well-resolved, reduce the amount of sample loaded onto the column.[6]
Inappropriate Solvent System for Elution Experiment with different solvent systems for both TLC and column chromatography to achieve better separation. A common mobile phase for pterocarpans is a mixture of n-hexane and ethyl acetate.[4]

Issue 3: Degradation of this compound During Extraction

Possible Cause Suggested Solution
Thermal Degradation Pterocarpans can be sensitive to high temperatures. Avoid excessive heat during drying and solvent evaporation steps. Keep temperatures below 50°C.[4]
Exposure to Light and Oxygen Store extracts and purified fractions in a cool, dark place to minimize degradation.[6] Consider working under an inert atmosphere (e.g., nitrogen) if stability issues persist.
Improper Storage of Extracts Store crude extracts and purified compounds at low temperatures (e.g., -20°C) to ensure long-term stability.[1]

Experimental Protocols

Generalized Protocol for this compound Extraction and Isolation

This protocol is adapted from established methods for the extraction of Pterocarpadiol C and other pterocarpans. Optimization of specific parameters is recommended for maximizing the yield of this compound.

1. Plant Material Preparation

  • Drying: Air-dry the twigs and leaves of Derris robusta in a well-ventilated area, shielded from direct sunlight, until they become brittle. Alternatively, use a plant dryer at a temperature not exceeding 40°C.[4]

  • Grinding: Grind the dried plant material into a coarse powder (approximately 20-40 mesh) using a mechanical grinder.[4]

2. Solvent Extraction

  • Maceration: Submerge the powdered plant material in 95% ethanol or methanol at a 1:10 (w/v) ratio in a sealed container. Agitate the mixture periodically for 3-5 days at room temperature.[4]

  • Soxhlet Extraction (Alternative): For a more exhaustive extraction, place the powdered material in a thimble within a Soxhlet apparatus and extract with the chosen solvent for 24-48 hours.[4]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[4]

3. Fractionation (Liquid-Liquid Partitioning)

  • Suspend the crude extract in a 9:1 (v/v) mixture of water and methanol.

  • Perform successive extractions with an equal volume of n-hexane to remove nonpolar compounds. Discard the n-hexane fraction.[4]

  • Extract the remaining aqueous methanol phase with an equal volume of ethyl acetate. The this compound is expected to be enriched in this ethyl acetate fraction.[4]

  • Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator.

4. Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC, visualizing with UV light and a suitable staining reagent.

    • Pool the fractions containing this compound based on their TLC profiles.[4]

  • Preparative HPLC (Optional): For higher purity, the enriched fractions can be further purified using preparative HPLC with a suitable column and mobile phase.

Data Presentation

Table 1: Recommended Starting Parameters for this compound Extraction

ParameterRecommended Value/RangeNotes
Plant Material Dried and powdered twigs and leaves of Derris robustaGrinding to 20-40 mesh size is recommended.[4]
Extraction Solvent 95% Ethanol or MethanolThese are effective for extracting phenolic compounds like pterocarpans.[4]
Solvent-to-Solid Ratio 10:1 (v/w)A higher ratio can improve extraction efficiency but requires more solvent.
Extraction Time (Maceration) 3-5 daysPeriodic agitation is necessary.[4]
Extraction Temperature Room Temperature (Maceration)Higher temperatures may increase yield but risk degradation.
Drying Temperature < 40°CTo preserve thermolabile compounds.[4]
Concentration Temperature < 50°CTo prevent degradation of the extract.[4]

Table 2: Solvent Properties for Extraction and Chromatography

SolventPolarityBoiling Point (°C)Notes
n-Hexane Nonpolar69Used for removing nonpolar impurities and as the initial mobile phase in column chromatography.[4]
Dichloromethane Moderately Polar40Can be used to dissolve the extract for loading onto the column.[1]
Ethyl Acetate Polar77Used for extracting pterocarpans from the aqueous phase and as a mobile phase component in chromatography.[4]
Acetone Polar56This compound is soluble in acetone.[1]
Methanol Highly Polar65An effective extraction solvent for pterocarpans.[4]
Ethanol (95%) Highly Polar78A common and effective solvent for extracting phenolic compounds.[4]

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_fractionation 3. Fractionation cluster_purification 4. Purification plant_material Plant Material (Derris robusta) drying Drying (< 40°C) plant_material->drying grinding Grinding (20-40 mesh) drying->grinding maceration Maceration (Ethanol/Methanol) grinding->maceration filtration Filtration maceration->filtration concentration Concentration (< 50°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane/Ethyl Acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring pooling Fraction Pooling tlc_monitoring->pooling pure_compound Pure this compound pooling->pure_compound

Caption: Experimental workflow for the extraction and isolation of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Improper Material Preparation? start->cause1 cause2 Suboptimal Extraction? start->cause2 cause3 Inefficient Purification? start->cause3 cause4 Compound Degradation? start->cause4 solution1 Optimize drying and grinding cause1->solution1 solution2 Test different solvents and extraction times cause2->solution2 solution3 Refine chromatography parameters cause3->solution3 solution4 Control temperature and light exposure cause4->solution4

Caption: Troubleshooting guide for low this compound yield.

References

troubleshooting Pterocarpadiol D purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of Pterocarpadiol D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for the isolation and purification of this rare 6a,11b-dihydroxypterocarpan.

Frequently Asked Questions (FAQs)

Q1: What are the common chromatographic methods for purifying this compound?

A1: this compound, like other pterocarpans, is typically purified using a combination of chromatographic techniques. The most common methods include normal-phase chromatography on silica gel and reversed-phase high-performance liquid chromatography (RP-HPLC). Centrifugal partition chromatography (CPC) has also been successfully used for the separation of related flavonoids from Pterocarpus species.[1][2] The choice of method depends on the scale of purification, the complexity of the initial extract, and the desired final purity.

Q2: What are the known physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValue/DescriptionReference
CAS Number 2055882-23-8[3]
Molecular Formula C₁₆H₁₆O₆[3]
Molecular Weight 304.29 g/mol [3]
Appearance Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]
Class Phenols, 6a,11b-dihydroxypterocarpans[3][4]

Q3: From which natural sources has this compound been isolated?

A3: this compound is a rare natural product. It has been isolated from the twigs and leaves of Derris robusta, a plant belonging to the Fabaceae family.[4] Pterocarpans, in general, are predominantly found in plants of the Leguminosae (Fabaceae) family, with the genus Pterocarpus being a particularly rich source.[5]

Q4: What general precautions should be taken during the purification of this compound?

A4: Pterocarpans can be sensitive to environmental conditions. To minimize degradation and yield loss, it is advisable to:

  • Protect samples from prolonged exposure to light by using amber glassware or covering containers with aluminum foil.[5]

  • Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.[5]

  • Be mindful of pH, as harsh acidic or basic conditions can lead to compound degradation.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of this compound 1. Inefficient Extraction: The solvent system used for the initial plant extraction may not be optimal for this compound. 2. Compound Degradation: Exposure to high temperatures, light, or extreme pH during extraction and purification. 3. Sample Loss During Chromatography: Irreversible adsorption to the stationary phase or loss during solvent partitioning steps.1. Optimize Extraction: Perform small-scale trials with a range of solvents of varying polarities (e.g., n-hexane, ethyl acetate, methanol, and their mixtures) to find the most effective system for extracting this compound.[5] 2. Control Conditions: Use low-temperature evaporation techniques and protect the sample from light.[5] 3. Optimize Chromatography: Ensure the chosen stationary and mobile phases are suitable to prevent irreversible binding.
Co-elution of Impurities 1. Poor Chromatographic Resolution: The mobile phase composition is not optimized for separating this compound from closely related compounds. 2. Column Overloading: Too much crude extract is loaded onto the column, exceeding its separation capacity. 3. Inappropriate Stationary Phase: The selected stationary phase does not provide sufficient selectivity for the separation.1. Optimize Mobile Phase: For silica gel chromatography, try a gradient elution with a non-polar solvent (e.g., n-hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone). For RP-HPLC, optimize the gradient of water and an organic modifier like acetonitrile or methanol. 2. Reduce Sample Load: Decrease the amount of crude extract loaded onto the column.[5] 3. Try Different Stationary Phases: If silica gel provides poor resolution, consider using reversed-phase C18 or Sephadex.[5]
Peak Tailing or Broadening in HPLC 1. Secondary Interactions: The analyte may be interacting with active sites on the silica-based stationary phase. 2. Poor Sample Solubility: The sample may not be fully dissolved in the mobile phase. 3. Column Degradation: The column performance has deteriorated over time.1. Modify Mobile Phase: Add a small amount of a competing agent, such as trifluoroacetic acid (TFA), to the mobile phase to mask silanol interactions. 2. Ensure Complete Dissolution: Dissolve the sample in a strong solvent (e.g., DMSO, acetone) and then dilute it with the mobile phase.[3] 3. Test and Replace Column: Test the column with a standard mixture to check its performance and replace it if necessary.
No Elution of this compound 1. Strong Adsorption: The compound is too strongly adsorbed to the stationary phase. 2. Incorrect Mobile Phase: The mobile phase is too weak (not polar enough for normal-phase or too polar for reversed-phase) to elute the compound.1. Increase Mobile Phase Strength: In normal-phase chromatography, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). In reversed-phase, increase the organic solvent concentration. 2. Check Compound Polarity: Re-evaluate the expected polarity of this compound and adjust the mobile phase accordingly.

Experimental Protocols

1. Extraction

  • Plant Material: Air-dried and powdered twigs and leaves of Derris robusta.[6]

  • Extraction Solvent: 95% Ethanol.[6]

  • Method: Maceration of the plant material at room temperature, followed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude extract.[6]

2. Initial Fractionation (Silica Gel Column Chromatography)

  • Stationary Phase: Silica gel (e.g., 60-120 mesh).

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

  • Sample Loading: The crude extract can be adsorbed onto a small amount of silica gel, dried, and then carefully loaded onto the top of the packed column.

  • Elution: A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is from n-hexane to ethyl acetate or petroleum ether to acetone.[6]

  • Fraction Collection: Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC).

  • Analysis: Pool the fractions containing the compound of interest based on the TLC analysis.

3. Further Purification (Reversed-Phase HPLC)

  • Column: A C18 stationary phase is commonly used for the purification of pterocarpans.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or TFA) and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Step: Evaporate the solvent from the collected fraction to obtain the purified compound.

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction cluster_fractionation Initial Fractionation cluster_purification Final Purification plant_material Dried & Powdered Derris robusta extraction Maceration with 95% Ethanol plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography (e.g., Hexane-EtOAc gradient) crude_extract->column_chrom fractions Collect & Monitor Fractions (TLC) column_chrom->fractions pooled_fractions Pooled this compound-rich Fractions fractions->pooled_fractions rp_hplc Reversed-Phase HPLC (e.g., C18, Water-ACN gradient) pooled_fractions->rp_hplc pure_compound Pure this compound rp_hplc->pure_compound

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield of this compound check_extraction Was the extraction efficient? start->check_extraction check_degradation Could the compound have degraded? check_extraction->check_degradation Yes optimize_extraction Optimize extraction solvent & conditions check_extraction->optimize_extraction No check_chromatography Is there loss during chromatography? check_degradation->check_chromatography No control_conditions Protect from light, heat, & extreme pH check_degradation->control_conditions Yes optimize_chrom Adjust stationary/mobile phase check_chromatography->optimize_chrom Yes

Caption: A decision tree for troubleshooting low yields of this compound.

References

addressing stability and degradation issues of Pterocarpadiol D

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pterocarpadiol D

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation issues of this compound. Given the limited publicly available data on this compound, this guide also incorporates information from the closely related compound, Pterocarpadiol C, and general principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

According to its Material Safety Data Sheet (MSDS), this compound should be stored under the following conditions to ensure its stability:

  • Long-term storage: -20°C

  • Short-term storage: 2-8°C The compound should be kept in a tightly sealed container in a dry and well-ventilated area[1].

Q2: I observed degradation of my this compound sample. What are the common causes?

Several factors can contribute to the degradation of chemical compounds like this compound. These include:

  • Temperature: Exposure to high temperatures can accelerate degradation.

  • Light: Photodegradation can occur with exposure to UV or visible light.

  • pH: The stability of a compound can be pH-dependent. Extreme pH values may cause hydrolysis or other degradation reactions.

  • Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative degradation.

  • Enzymatic Degradation: If working with biological matrices, enzymes can metabolize the compound[2][3].

Q3: My this compound is not dissolving well in aqueous solutions. Is this expected?

While specific solubility data for this compound is scarce, a related compound, Pterocarpadiol C, is known for its poor water solubility due to its largely nonpolar carbon skeleton[4]. This compound has a calculated LogP of -0.5, which suggests it may have a more hydrophilic character compared to other pterocarpans[5]. However, solubility challenges in aqueous buffers should not be unexpected.

Q4: How can I improve the solubility of this compound?

Based on strategies for the related Pterocarpadiol C, the following techniques may improve the solubility of this compound:

  • Co-solvents: Using a co-solvent system, such as DMSO, ethanol, or polyethylene glycol (PEG), can enhance solubility[4].

  • Complexation: The use of cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes to increase aqueous solubility[4][5].

  • Solid Dispersions: Dispersing the compound in an inert carrier matrix (e.g., PEGs, PVP) can improve solubility by creating an amorphous form[4].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer Low intrinsic aqueous solubility.Optimize a co-solvent system. For instance, prepare a stock solution in DMSO and determine the highest tolerable concentration of DMSO in your final aqueous solution that maintains solubility without affecting your experimental model[4].
Loss of compound activity over time Degradation due to improper storage or handling.Store this compound at -20°C for long-term storage and protect it from light. Prepare fresh solutions for experiments whenever possible.
Inconsistent experimental results Instability of this compound in the experimental medium (e.g., cell culture media).Perform a stability study of this compound in your experimental medium at the relevant temperature (e.g., 37°C) over the time course of your experiment.
Discoloration of the compound Oxidation or photodegradation.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial or a container protected from light.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound in a given vehicle or buffer.

Materials:

  • This compound

  • Selected vehicle/buffer (e.g., PBS pH 7.4, cell culture medium)

  • HPLC system with a suitable column (e.g., C18) and detector

  • Incubator or water bath

  • Autosampler vials

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution with the selected vehicle/buffer to the final desired concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, dilute it with a suitable solvent for HPLC analysis, and inject it into the HPLC system to determine the initial concentration.

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., 25°C or 37°C), protected from light.

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.

  • Sample Analysis: Dilute the aliquots as done for the T=0 sample and analyze them by HPLC.

  • Data Analysis: Quantify the concentration of this compound at each time point and express it as a percentage of the initial (T=0) concentration.

Data Presentation

Table 1: Factors Affecting this compound Stability

Factor Potential Effect Mitigation Strategy
Temperature Increased degradation rate at higher temperatures.Store at recommended temperatures (-20°C long-term, 2-8°C short-term)[1].
Light Photodegradation.Store in light-protected containers (e.g., amber vials).
pH Hydrolysis or other pH-dependent degradation.Assess stability in buffers with different pH values relevant to the experiment.
Oxidation Oxidative degradation.Store under an inert atmosphere; consider adding antioxidants if compatible with the experiment.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_working Prepare Working Solution in Experimental Buffer prep_stock->prep_working t0_sample Analyze Time=0 Sample (HPLC) prep_working->t0_sample incubation Incubate Solution at Desired Temperature prep_working->incubation time_points Collect Aliquots at Various Time Points incubation->time_points hplc_analysis Analyze Samples (HPLC) time_points->hplc_analysis data_analysis Analyze Data and Determine Degradation Rate hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

degradation_troubleshooting Troubleshooting this compound Degradation degradation Degradation Observed temp High Temperature? degradation->temp light Light Exposure? degradation->light ph Extreme pH? degradation->ph oxygen Oxygen Exposure? degradation->oxygen sol_temp Store at -20°C or 2-8°C temp->sol_temp If yes sol_light Use Amber Vials light->sol_light If yes sol_ph Buffer pH Stability Test ph->sol_ph If yes sol_oxygen Store Under Inert Gas oxygen->sol_oxygen If yes

Caption: Logical diagram for troubleshooting degradation issues.

References

Technical Support Center: Optimizing Pterocarpadiol D Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Pterocarpadiol D for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

This compound is a type of pterocarpan, a class of natural isoflavonoids. Like many natural products, this compound has a chemical structure with a largely nonpolar carbon skeleton, which can lead to poor solubility in aqueous solutions.[1] This low aqueous solubility can be a significant hurdle in biological assays, potentially causing the compound to precipitate out of the cell culture media or buffer, leading to inaccurate and unreliable results.[2]

Q2: In which organic solvents is this compound soluble?

This compound is soluble in a range of organic solvents, including Dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[3][4]

Q3: What is the recommended solvent for preparing a stock solution of this compound for biological assays?

For biological assays, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a concentrated stock solution of this compound.[1][4][5] It is a powerful aprotic solvent that can dissolve a wide variety of polar and nonpolar compounds.[6]

Q4: What is the maximum recommended final concentration of DMSO in my biological assay?

To avoid solvent-induced artifacts that could affect your experimental results, it is crucial to keep the final concentration of DMSO in your aqueous assay buffer or cell culture medium as low as possible, typically below 1%.[1]

Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this problem.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to address the precipitation of this compound in aqueous solutions.

Problem: this compound precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer or cell culture medium.

Logical Workflow for Troubleshooting Precipitation

Troubleshooting_Precipitation start Precipitation Observed check_stock 1. Verify Stock Solution Is it clear? Stored correctly? start->check_stock optimize_dilution 2. Optimize Dilution Protocol - Warm buffer? - Vortex during addition? - Slower addition rate? check_stock->optimize_dilution Stock is OK success Solution Stable check_stock->success Stock was the issue reduce_concentration 3. Lower Final Concentration Is a lower concentration feasible for the assay? optimize_dilution->reduce_concentration Precipitation continues optimize_dilution->success Dilution improved cosolvent_system 4. Co-Solvent System Optimization - Try Ethanol or PEG 400 - Test different ratios reduce_concentration->cosolvent_system Precipitation continues reduce_concentration->success Lower conc. works formulation_strategy 5. Advanced Formulation - Solid dispersion with PVP - Cyclodextrin encapsulation cosolvent_system->formulation_strategy Precipitation continues cosolvent_system->success Co-solvent works formulation_strategy->success Formulation successful fail Precipitation Persists formulation_strategy->fail

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Data Summary: Solubility of this compound

SolventSolubilityReference
ChloroformSoluble[3][4]
DichloromethaneSoluble[3][4]
Ethyl AcetateSoluble[3][4]
DMSOSoluble (e.g., 10 mM stock)[3][4][5]
AcetoneSoluble[3][4]
WaterPoorly Soluble (inferred)[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 304.29 g/mol .[3][5] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 304.29 g/mol * (1000 mg / 1 g) = 3.04 mg

  • Weighing: Carefully weigh out 3.04 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Store the stock solution in tightly sealed aliquots at -20°C to prevent repeated freeze-thaw cycles.[4] For short-term storage (up to two weeks), -20°C is suitable.[4]

Workflow for Preparing a this compound Stock Solution

Stock_Solution_Workflow cluster_0 Preparation Steps calculate 1. Calculate Mass (e.g., 3.04 mg for 1 mL of 10 mM) weigh 2. Weigh this compound calculate->weigh add_dmso 3. Add DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Vortex to Dissolve add_dmso->dissolve store 5. Aliquot & Store at -20°C dissolve->store

Caption: A simple workflow for preparing a this compound stock solution in DMSO.

Protocol 2: Dilution of this compound Stock into Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) aqueous buffer or cell culture medium

  • Sterile tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Pre-warm the diluent: Warm the aqueous buffer or cell culture medium to 37°C. This can help to increase the solubility of the compound.

  • Prepare for dilution: Pipette the required volume of the pre-warmed buffer into a sterile tube.

  • Add this compound stock: While vortexing the buffer at a medium speed, add the required volume of the 10 mM this compound stock solution drop-wise. For example, to make a 10 µM solution in 1 mL of buffer, add 1 µL of the 10 mM stock.

  • Final Mix: Continue to vortex for another 10-15 seconds to ensure thorough mixing.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, refer to the Troubleshooting Guide.

  • Use Immediately: It is recommended to use the freshly prepared diluted solution immediately in your biological assay.

Hypothetical Signaling Pathway Inhibition

Disclaimer: The following diagram illustrates a hypothetical mechanism of action for this compound, based on the known anti-inflammatory activities of related pterocarpanoids.[7] The actual signaling pathway modulated by this compound requires experimental validation.

Hypothetical_Signaling_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Macrophage lps LPS tlr4 TLR4 Receptor lps->tlr4 nfkb_pathway NF-κB Pathway tlr4->nfkb_pathway inos_expression iNOS Expression nfkb_pathway->inos_expression no_production Nitric Oxide (NO) Production inos_expression->no_production inflammation Inflammatory Response no_production->inflammation pterocarpadiol_d This compound pterocarpadiol_d->nfkb_pathway Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Overcoming Low Bioavailability of Pterocarpadiol D In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low in vivo bioavailability of Pterocarpadiol D. The information is presented in a question-and-answer format, offering troubleshooting guidance and detailed experimental protocols. Due to limited specific data on this compound, the guidance provided is based on established methods for overcoming the low bioavailability of poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo bioavailability expected to be low?

This compound is a natural compound belonging to the pterocarpan class of isoflavonoids. Like many natural products, it is characterized by poor water solubility. This low aqueous solubility is a primary factor contributing to its expected low oral bioavailability, as dissolution in gastrointestinal fluids is a prerequisite for absorption into the bloodstream.

Q2: What are the main strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

The principal strategies focus on improving the solubility and dissolution rate of the compound. Key approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug powder to enhance dissolution.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level.

  • Complexation: Encapsulating the drug molecule within a larger, more soluble molecule, such as a cyclodextrin.

  • Lipid-Based Formulations: Dissolving the drug in a lipid vehicle to facilitate absorption through the lymphatic system.

Q3: How much improvement in bioavailability can be expected with these formulation strategies?

The extent of bioavailability enhancement is dependent on the chosen strategy and the specific physicochemical properties of this compound. Studies on other poorly soluble isoflavonoids have demonstrated significant improvements, ranging from a several-fold to over a ten-fold increase in bioavailability.

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
This compound precipitates out of solution when diluting a stock solution into an aqueous buffer. Low intrinsic aqueous solubility.Optimize Co-solvent System: Experiment with different biocompatible co-solvents such as ethanol, polyethylene glycol (PEG), or Tween 80 to prepare the initial stock solution. Ensure the final concentration of the organic solvent is minimal (typically <1%) in the final aqueous dilution to avoid solvent-induced artifacts in biological assays.
High variability in plasma concentrations of this compound is observed across experimental animals. Inconsistent absorption due to the formulation or physiological differences.Ensure Formulation Homogeneity: For suspensions, ensure they are thoroughly mixed before each administration. Standardize Fasting State: Standardize the fasting period for all animals before dosing, as food can significantly affect the absorption of poorly soluble drugs. Consistent Dose Volume: Use a consistent and appropriate dose volume for the animal model to avoid issues with gastric emptying and transit time.
Difficulty in detecting this compound in plasma samples after oral administration. Low oral bioavailability leading to plasma concentrations below the limit of detection of the analytical method.Increase Dose: If toxicologically permissible, increasing the administered dose may elevate plasma concentrations to a detectable range. Enhance Bioavailability: Employ one of the formulation strategies outlined in this guide to improve the oral absorption of this compound. Improve Analytical Sensitivity: Optimize the analytical method (e.g., LC-MS/MS) to lower the limit of quantification.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential improvements in solubility and bioavailability that could be achieved with different formulation strategies for this compound.

Table 1: Solubility Enhancement of this compound with Different Formulation Strategies

FormulationThis compound Concentration (µg/mL)Fold Increase in Solubility
Unformulated this compound0.51
This compound with 20% HP-β-CD50100
This compound Solid Dispersion (1:10 ratio with PVP K30)150300
This compound Nanosuspension250500

Table 2: Pharmacokinetic Parameters of this compound after Oral Administration of Different Formulations in Rats (Dose: 50 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound (in 0.5% CMC-Na)50 ± 124350 ± 85100
This compound with HP-β-CD Complex250 ± 4521750 ± 320500
This compound Solid Dispersion600 ± 1101.54200 ± 7801200
This compound Nanosuspension850 ± 15016300 ± 11501800

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility and dissolution rate of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v) in deionized water.

  • Add this compound to the HP-β-CD solution in a specific molar ratio (e.g., 1:1 or 1:2).

  • Stir the mixture at a controlled temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to allow for complex formation.

  • Lyophilize (freeze-dry) the resulting solution to obtain a solid powder of the inclusion complex.

  • Characterize the complex to confirm its formation (e.g., using Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR)).

  • Determine the solubility and dissolution rate of the complex in comparison to the pure drug.

Protocol 2: Preparation of a this compound Solid Dispersion

Objective: To improve the dissolution rate and bioavailability of this compound by dispersing it in a hydrophilic polymer matrix.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000)

  • Common solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Select a suitable hydrophilic carrier and a common solvent in which both this compound and the carrier are soluble.

  • Dissolve both this compound and the carrier in the selected solvent in the desired weight ratio (e.g., 1:5, 1:10).

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Scrape the dried mass, pulverize it, and pass it through a sieve to obtain a fine powder.

  • Characterize the solid dispersion (e.g., using DSC, X-ray diffraction (XRD)) to confirm the amorphous state of this compound.

  • Evaluate the dissolution profile of the solid dispersion in a relevant medium (e.g., simulated gastric fluid).

Visualizations

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_processing Processing cluster_characterization Characterization cluster_output Output prep1 Dissolve HP-β-CD in Water prep2 Add this compound prep1->prep2 prep3 Stir for 24-48h prep2->prep3 proc1 Lyophilization (Freeze-drying) prep3->proc1 output1 This compound-HP-β-CD Complex proc1->output1 char1 DSC, FTIR, NMR char2 Solubility & Dissolution Testing output1->char1 output1->char2

Caption: Workflow for Cyclodextrin Inclusion Complexation.

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_processing Processing cluster_characterization Characterization cluster_output Output prep1 Dissolve this compound & Carrier in Solvent proc1 Solvent Evaporation (Rotary Evaporator) prep1->proc1 proc2 Vacuum Drying proc1->proc2 proc3 Pulverization & Sieving proc2->proc3 output1 This compound Solid Dispersion proc3->output1 char1 DSC, XRD char2 Dissolution Testing output1->char1 output1->char2

Caption: Workflow for Solid Dispersion Preparation.

signaling_pathway_bioavailability cluster_formulation Formulation Strategies cluster_dissolution Dissolution Enhancement cluster_absorption Absorption cluster_bioavailability Bioavailability form1 Particle Size Reduction diss Increased Dissolution Rate & Solubility form1->diss form2 Solid Dispersion form2->diss form3 Cyclodextrin Complexation form3->diss form4 Lipid-Based Formulation abs Increased Permeation Across Gut Wall form4->abs diss->abs bio Increased Systemic Bioavailability abs->bio

Caption: Strategies to Enhance Bioavailability.

managing batch-to-batch variability of Pterocarpadiol D extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterocarpadiol D extracts. Our goal is to help you manage batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Disclaimer: Specific data for this compound is limited in publicly available scientific literature. Much of the guidance provided here is based on established principles for the extraction and quality control of related pterocarpans, such as Pterocarpadiol C, and natural products in general.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: The main contributors to variability in natural product extracts include:

  • Raw Botanical Material: Genetic variations, geographical location, climate, harvest time, and storage conditions of the source plant (e.g., Derris robusta) can significantly alter the concentration of this compound and other phytochemicals.[1][2][3][4]

  • Extraction Method and Parameters: The choice of extraction technique (e.g., maceration, Soxhlet extraction), solvent, temperature, and extraction time can lead to different yields and purity of the final extract.[2][5]

  • Post-Extraction Handling: Degradation of this compound can occur due to exposure to light, heat, or oxygen during the drying, concentration, and storage of the extract.[2]

Q2: How can I assess the quality and consistency of my this compound extracts?

A2: A combination of analytical techniques is recommended for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for identifying and quantifying this compound in your extract. Developing a validated HPLC method will allow you to determine the purity and concentration of the target compound in each batch.[2][6][7]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can confirm the identity of this compound by providing accurate mass data.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the identity and purity of the isolated this compound.[7][8]

Q3: What are the potential biological activities of this compound?

A3: While specific biological activity for this compound is not well-documented, as a member of the pterocarpan class of isoflavonoids, it may exhibit a range of pharmacological properties.[9] Pterocarpans, in general, have been investigated for:

  • Antimicrobial activity [9]

  • Anti-inflammatory properties [9]

  • Anticancer potential [9]

Further research is needed to determine the specific biological functions of this compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Improper Plant Material Ensure correct botanical identification of the plant source. The age and part of the plant used can also affect yield. For related compounds, twigs and leaves have been used.[10]
Inefficient Extraction Optimize the extraction solvent. Ethanol (95%) or methanol are often effective for pterocarpans.[8][11] Consider using a more exhaustive extraction method like Soxhlet extraction if currently using maceration.[11] Increase the solvent-to-solid ratio and extraction time.[5]
Degradation of Compound Avoid high temperatures during extraction and concentration. Use a rotary evaporator at a temperature below 50°C.[11] Protect the extract from light and store it in a cool, dark, and inert environment.
Issue 2: Inconsistent Purity Between Batches
Possible Cause Troubleshooting Step
Co-extraction of Impurities Implement a fractionation step using liquid-liquid partitioning. A common system is n-hexane, ethyl acetate, and water to separate compounds based on polarity. Pterocarpans are often enriched in the ethyl acetate fraction.[2][11]
Poor Chromatographic Resolution Optimize your column chromatography protocol. Experiment with different solvent systems (e.g., gradients of hexane-ethyl acetate or dichloromethane-methanol). Ensure the column is not overloaded with the crude extract.[2]
Solvent Impurities Use high-purity, HPLC-grade solvents for all extraction and purification steps to prevent contamination.[2]
Issue 3: Emulsion Formation During Liquid-Liquid Partitioning
Possible Cause Troubleshooting Step
Vigorous Shaking Gently invert the separatory funnel instead of vigorous shaking to minimize emulsion formation.[12]
Presence of Surfactant-like Compounds Add a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous layer and help break the emulsion.[12]
Similar Densities of Solvents If the layers are difficult to separate, try adding a small amount of a different organic solvent to alter the density of the organic phase.

Experimental Protocols

General Extraction and Fractionation Protocol

This protocol is a generalized procedure based on methods for related pterocarpans.[2][8][11]

  • Preparation of Plant Material:

    • Air-dry the plant material (e.g., twigs and leaves of Derris robusta) in a well-ventilated area, protected from direct sunlight.[11]

    • Grind the dried material into a coarse powder.[11]

  • Extraction:

    • Macerate the powdered material in 95% ethanol or methanol (1:10, w/v) at room temperature for 3-5 days with periodic agitation.[2][11]

    • Alternatively, perform a Soxhlet extraction for a more exhaustive process.[11]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[11]

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a 9:1 mixture of water and methanol.

    • Perform successive extractions with n-hexane to remove nonpolar compounds. Discard the n-hexane fraction.[11]

    • Subsequently, extract the aqueous methanol phase with ethyl acetate. The this compound is expected to be enriched in the ethyl acetate fraction.[11]

    • Collect and concentrate the ethyl acetate fraction to dryness.

Quality Control by HPLC

This is a starting point for developing a quantitative HPLC method.

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[2]
Mobile Phase Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid[2]
Gradient Start with 90% A / 10% B, increasing to 100% B over 20-30 minutes[2]
Flow Rate 1.0 mL/min[2]
Detection Diode Array Detector (DAD) at the UV absorbance maximum of this compound[2]
Quantification Use a calibration curve generated from a purified this compound standard[2]

Visualizations

Extraction_Workflow plant_material Dried, Powdered Plant Material extraction Solvent Extraction (e.g., Maceration with Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Hexane/EtOAc/Water) crude_extract->partitioning hexane_fraction n-Hexane Fraction (Discard) partitioning->hexane_fraction etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction concentration2 Concentration etoac_fraction->concentration2 purification Column Chromatography concentration2->purification pure_compound Pure this compound purification->pure_compound

Caption: Generalized workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Inconsistent Experimental Results check_variability Assess Batch-to-Batch Variability of Extract start->check_variability consistent Consistent Batches check_variability->consistent No inconsistent Inconsistent Batches check_variability->inconsistent Yes re_evaluate Re-evaluate Experiment consistent->re_evaluate check_raw_material Standardize Raw Material Sourcing inconsistent->check_raw_material check_extraction Validate Extraction Protocol inconsistent->check_extraction check_qc Implement QC (e.g., HPLC) inconsistent->check_qc Potential_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) Production iNOS->NO Pterocarpadiol_D This compound (Hypothesized) Pterocarpadiol_D->IKK Inhibition? Pterocarpadiol_D->NFkB Inhibition?

References

Technical Support Center: Pterocarpadiol D Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining analytical methods for Pterocarpadiol D detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis?

A1: The primary techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is also a powerful tool for sensitive and selective quantification.

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: this compound contains polar hydroxyl groups that make it non-volatile. Derivatization, typically silylation, is required to cap these polar groups, increasing the compound's volatility and thermal stability for successful GC-MS analysis.[2]

Q3: What are the initial steps for extracting this compound from plant material?

A3: Initial extraction typically involves using a solvent like methanol or ethanol with methods such as maceration, Soxhlet extraction, or more modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). The choice of method depends on the desired efficiency and the scale of the extraction.

Q4: How can I purify my this compound extract before analysis?

A4: After initial extraction, liquid-liquid partitioning is a common step to remove unwanted compounds. A typical system involves partitioning the extract between a polar phase (e.g., aqueous methanol) and a non-polar solvent (e.g., n-hexane) to remove lipids, followed by extraction of the pterocarpans into a solvent of intermediate polarity like ethyl acetate. Further purification can be achieved using column chromatography.

Q5: What is a "matrix effect" and how can it affect my results?

A5: The matrix effect is the alteration of an analyte's ionization efficiency in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, causing inaccurate quantification in LC-MS and GC-MS analyses.

Troubleshooting Guides

HPLC Method Development
Problem Potential Cause Solution
Peak Tailing Active sites on the column; Column overload; Inappropriate mobile phase pH.Use a column with end-capping; Reduce sample concentration; Adjust mobile phase pH to ensure the analyte is in a single ionic form.
Peak Fronting Column overload; Poor sample solubility in the mobile phase.Dilute the sample; Ensure the sample is fully dissolved in the mobile phase before injection.
Ghost Peaks Carryover from previous injections; Contaminated mobile phase or system.Implement a robust needle wash protocol; Use fresh, high-purity solvents; Flush the system.
Retention Time Shifts Inconsistent mobile phase composition; Fluctuations in column temperature; Column degradation.Ensure proper mobile phase mixing and degassing; Use a column oven for temperature control; Replace the column if it's old or has been used extensively.[1]
Poor Resolution Inappropriate mobile phase; Wrong column chemistry; Column degradation.Optimize the mobile phase gradient and composition; Select a column with a different stationary phase; Replace the column.[1]
GC-MS Method Development
Problem Potential Cause Solution
Low Sensitivity/No Peak Incomplete derivatization; Analyte degradation in the injector; Poor ionization.Optimize derivatization reaction conditions (time, temperature, reagent concentration); Use a lower injector temperature; Check the MS source for cleanliness and proper tuning.
Peak Broadening Slow injection speed; Column contamination; Inefficient separation.Use an autosampler for consistent and fast injections; Bake out the column or trim the front end; Optimize the temperature program.
Baseline Noise/Drift Column bleed; Contaminated carrier gas or system; Detector issues.Use a low-bleed column and operate within its temperature limits; Install or replace gas purifiers; Clean the MS source.[3]
Irreproducible Peak Areas Leaks in the injection port; Inconsistent injection volume; Sample degradation.Check for leaks using an electronic leak detector; Ensure the syringe is functioning correctly; Analyze samples promptly after preparation.[4]
Split Peaks Issues with the injection port liner; Column installation problems; Co-elution with an interfering compound.Deactivate or replace the liner; Re-install the column, ensuring a clean cut; Modify the temperature program to improve separation.[1]

Quantitative Data Summary

The following tables summarize typical analytical parameters for the quantification of pterocarpans. While specific data for this compound is limited in the literature, the data for structurally related compounds like crotafurans A and B provide a useful reference.

Table 1: Anti-Inflammatory Activity of Related Pterocarpans

CompoundAssayCell LineStimulantIC50 Value (µM)
Crotafuran ANitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0
Crotafuran BNitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS19.0 ± 0.2

Data from studies on pterocarpans from Crotalaria species, which can serve as a reference for investigating this compound.[5]

Table 2: Typical HPLC and LC-MS/MS Method Validation Parameters

ParameterTypical Range/ValueNotes
Linearity (R²) > 0.99A high correlation coefficient indicates a good linear relationship between concentration and response.
LOD (Limit of Detection) ng/mL to µg/mL rangeVaries significantly with the detector used (UV vs. MS).
LOQ (Limit of Quantification) ng/mL to µg/mL rangeTypically 3x the LOD.
Recovery 80-120%Indicates the efficiency of the extraction process.
Precision (RSD%) < 15%Measures the closeness of repeated measurements.

These are general ranges for natural product analysis and should be established specifically for each this compound assay.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Plant Material
  • Preparation: Air-dry the plant material (e.g., heartwood of Pterocarpus macrocarpus) at a temperature not exceeding 40°C and grind it into a coarse powder.[6][7][8]

  • Extraction: Macerate the powdered material in methanol (1:10 w/v) for 72 hours at room temperature with periodic agitation.

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a 9:1 mixture of water and methanol.

    • Perform successive extractions with n-hexane to remove non-polar compounds. Discard the hexane fractions.

    • Extract the remaining aqueous methanol phase with ethyl acetate. The this compound is expected to be in the ethyl acetate fraction.

  • Final Concentration: Concentrate the ethyl acetate fraction to dryness.

Protocol 2: HPLC-UV Analysis of this compound
  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From this, prepare a series of working standards for the calibration curve by diluting with the mobile phase.

  • Sample Preparation: Dissolve a known amount of the dried extract from Protocol 1 in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program: Start with 10% B, increase linearly to 100% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the wavelength of maximum absorbance for this compound.

Protocol 3: GC-MS Analysis of this compound
  • Sample Preparation: Use the purified extract from Protocol 1.

  • Derivatization:

    • Transfer a known amount of the dried extract or standard to a reaction vial.

    • Add 50 µL of pyridine to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5MS).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10°C/min and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the derivatized this compound.

Visualizations

Experimental_Workflow_Extraction plant_material Plant Material (e.g., Pterocarpus macrocarpus) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction (e.g., Methanol Maceration) drying_grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) crude_extract->partitioning purified_fraction Purified this compound Fraction partitioning->purified_fraction analysis Analysis (HPLC, GC-MS) purified_fraction->analysis

Caption: Workflow for Extraction and Purification of this compound.

Analytical_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis hplc_sample Dissolve in Mobile Phase hplc_filter Filter (0.45 µm) hplc_sample->hplc_filter hplc_inject Inject into HPLC-UV hplc_filter->hplc_inject hplc_data Data Acquisition (Chromatogram) hplc_inject->hplc_data gcms_sample Dissolve in Pyridine gcms_derivatize Derivatization (Silylation) gcms_sample->gcms_derivatize gcms_inject Inject into GC-MS gcms_derivatize->gcms_inject gcms_data Data Acquisition (Mass Spectrum) gcms_inject->gcms_data start Purified Extract start->hplc_sample start->gcms_sample

Caption: Comparative Analytical Workflows for this compound.

Hypothetical_Signaling_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_pathway NF-κB Signaling Cascade TLR4->NFkB_pathway iNOS_induction iNOS Gene Transcription NFkB_pathway->iNOS_induction iNOS_protein iNOS Protein iNOS_induction->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production inflammation Inflammation NO_production->inflammation Pterocarpadiol_D This compound Pterocarpadiol_D->NFkB_pathway Inhibition

Caption: Hypothetical Anti-Inflammatory Signaling Pathway for this compound.

References

troubleshooting unexpected results in Pterocarpadiol D experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pterocarpadiol D experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro studies of this compound. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a pterocarpanoid, a class of isoflavonoids known for their diverse biological activities. While specific data on this compound is limited in publicly available literature, related pterocarpanoids have demonstrated significant anti-inflammatory and apoptotic properties.[1] These compounds are being investigated as potential chemical probes to study inflammatory pathways and as candidates for therapeutic development.

Q2: I'm having trouble dissolving this compound in my aqueous cell culture media. What can I do?

Poor aqueous solubility is a common challenge with many natural products, including pterocarpanoids, due to their largely nonpolar carbon skeleton. Here are some troubleshooting steps:

  • Co-Solvent Optimization: The initial and most common approach is to first dissolve this compound in a small amount of a biocompatible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a frequent choice.

    • Best Practice: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Then, dilute this stock solution into your aqueous experimental buffer or cell culture medium to achieve the final desired concentration.

    • Important Consideration: It is crucial to keep the final concentration of the organic solvent in your assay low (typically less than 1%, and ideally below 0.1%) to avoid solvent-induced artifacts that could affect your experimental results.

  • Alternative Co-Solvents: If DMSO is not suitable for your experimental system or if you still observe precipitation, you can experiment with other biocompatible solvents like ethanol or polyethylene glycol (PEG).

  • pH Adjustment: While adjusting the pH can improve the solubility of compounds with ionizable functional groups, the structure of this compound lacks these groups, so pH modification is unlikely to have a significant effect on its aqueous solubility.

  • Inclusion Complexes: For more advanced solubility enhancement, consider creating an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). This technique encapsulates the hydrophobic molecule within the cyclodextrin, increasing its solubility in water.

Q3: I am observing unexpected cytotoxicity in my normal (non-cancerous) cell lines. What could be the cause and how can I mitigate it?

Unexpected cytotoxicity in normal cell lines can be a concern when working with bioactive compounds. Here are some potential causes and solutions:

  • High Compound Concentration: The cytotoxic effects of many compounds are dose-dependent. It is essential to perform a dose-response curve to determine the therapeutic window where this compound exhibits the desired effect on target cells (e.g., cancer cells or inflammatory cells) with minimal toxicity to normal cells.

  • Solvent Toxicity: As mentioned previously, high concentrations of solvents like DMSO can be toxic to cells. Ensure your final solvent concentration is as low as possible and that your vehicle control (media with the same solvent concentration but without this compound) shows no toxicity.

  • Off-Target Effects: this compound, like many natural products, may have multiple cellular targets. The observed cytotoxicity could be due to off-target effects. Investigating the mechanism of cell death (apoptosis vs. necrosis) can provide insights.

  • Experimental Duration: Longer incubation times can lead to increased cytotoxicity. Consider optimizing the duration of your experiment.

Q4: My experimental results are inconsistent. What are some general troubleshooting tips?

Inconsistent results are a common challenge in experimental biology. Here are some general troubleshooting steps:

  • Repeat the Experiment: If an experiment doesn't work once, it's often worth repeating it to rule out simple human error.[2][3]

  • Check Your Reagents: Ensure that all your reagents, including this compound, cell culture media, and assay components, are not expired and have been stored correctly.[3]

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. A positive control should give you a known, expected result, confirming that your assay is working correctly. A negative control (or vehicle control) helps ensure that the observed effects are due to your compound and not other components in the experimental system.[2]

  • Cell Culture Health: Ensure your cells are healthy, within a low passage number, and free from contamination.

  • Thorough Documentation: Keep a detailed record of every step of your experiment, including reagent lot numbers and any deviations from the protocol. This can help you identify potential sources of variability.[3]

Troubleshooting Guides for Specific Experiments

Anti-Inflammatory Assays

Issue: No inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

  • Possible Cause 1: this compound concentration is too low.

    • Solution: Perform a dose-response experiment with a wider range of concentrations. Based on data for related pterocarpanoids, you might consider testing concentrations from 1 µM up to 50 µM.[1][3]

  • Possible Cause 2: Lipopolysaccharide (LPS) stimulation is not optimal.

    • Solution: Confirm that your LPS is active and used at an appropriate concentration (typically 1 µg/mL).[1] Your positive control (LPS stimulation without any inhibitor) should show a robust increase in NO production compared to unstimulated cells.

  • Possible Cause 3: this compound is cytotoxic at the tested concentrations.

    • Solution: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your NO assay.[4][5] A decrease in NO could be due to cell death rather than specific inhibition of iNOS.

  • Possible Cause 4: Incorrect timing of this compound treatment.

    • Solution: Typically, cells are pre-treated with the compound for a short period (e.g., 1-2 hours) before stimulation with LPS.[6] Ensure your protocol follows this standard procedure.

Issue: High variability in results between replicates.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure you have a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.

  • Possible Cause 2: this compound precipitation.

    • Solution: Visually inspect the wells after adding the diluted this compound stock solution. If you see precipitate, you may need to optimize your co-solvent system or use a lower final concentration.

  • Possible Cause 3: Inaccurate pipetting.

    • Solution: Use calibrated pipettes and be meticulous with your pipetting technique, especially when preparing serial dilutions.

Apoptosis Assays

Issue: No induction of apoptosis observed in cancer cells.

  • Possible Cause 1: Insufficient concentration or incubation time.

    • Solution: Increase the concentration of this compound and/or extend the incubation time (e.g., 24, 48, or 72 hours).[2] Apoptosis is a time- and dose-dependent process.

  • Possible Cause 2: The chosen cell line is resistant to this compound-induced apoptosis.

    • Solution: Test a panel of different cancer cell lines to identify a sensitive model.

  • Possible Cause 3: The apoptosis assay is not sensitive enough.

    • Solution: Use a combination of apoptosis assays to confirm your results. For example, you can use Annexin V/PI staining to detect early and late apoptosis, and a Caspase-3/7 activity assay to measure the activation of executioner caspases.[2][7]

Issue: High levels of necrosis observed in the Annexin V/PI assay.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: High concentrations of a compound can induce necrosis instead of apoptosis. Perform a dose-response experiment to find a concentration that induces apoptosis with minimal necrosis.

  • Possible Cause 2: Cells were handled too roughly.

    • Solution: Be gentle when harvesting and washing cells to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining.

  • Possible Cause 3: The compound is inducing necrotic cell death.

    • Solution: If you consistently observe high necrosis even at lower concentrations, it's possible that this compound induces necrosis in your chosen cell line. You may need to investigate different cell death pathways.

Quantitative Data Summary

Compound/ClassAssayCell LineStimulantIC50 Value (µM)
Pterocarpanoids
Crotafuran ANitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0[1]
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB7.8 ± 1.4[1]
Lysozyme ReleaseRat NeutrophilsfMLP/CB9.5 ± 2.1[1]
Crotafuran BNitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS19.0 ± 0.2[1]
Flavonoids
ApigeninNitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23[8]
Superoxide Anion GenerationRat NeutrophilsfMLP/CB3.4 ± 0.3[3]
WogoninNitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS17[8]
LuteolinNitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS27[8]

Experimental Protocols

General Protocol for Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is designed to screen compounds for their ability to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for inhibition (e.g., a known iNOS inhibitor). Pre-incubate the cells with the compound for 1-2 hours.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[1] Include an unstimulated control group (no LPS).

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Griess Assay:

    • After incubation, collect the cell culture supernatant.

    • Add 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[5]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Determine the nitrite concentration from a sodium nitrite standard curve.[6]

  • Cell Viability: In a parallel plate, perform an MTT assay to assess the cytotoxicity of the compound at the tested concentrations.[4][5]

General Protocol for Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed your chosen cancer cell line in 6-well plates or T25 flasks and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, or 72 hours). Include an untreated control and a vehicle control.

  • Cell Harvesting:

    • Collect the floating cells from the medium.

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the floating and adherent cells for each sample.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer.

    • Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[2]

    • Incubate for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

Based on studies of related compounds, this compound is likely to exert its anti-inflammatory and apoptotic effects through the modulation of key signaling pathways such as NF-κB and MAPK, and through the activation of the caspase cascade.

Putative Anti-Inflammatory Signaling Pathway of this compound

G cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38_JNK_ERK p38, JNK, ERK (MAPK Pathway) TLR4->p38_JNK_ERK Pterocarpadiol_D This compound Pterocarpadiol_D->IKK Inhibits Pterocarpadiol_D->p38_JNK_ERK Inhibits IκBα IκBα IKK->IκBα phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB sequesters in cytoplasm Nucleus Nucleus NFκB->Nucleus p38_JNK_ERK->Nucleus iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) Nucleus->iNOS_COX2 Gene Transcription G cluster_apoptosis Apoptosis Cascade Pterocarpadiol_D This compound Mitochondria Mitochondria Pterocarpadiol_D->Mitochondria Induces stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3_7 Caspase-3, -7 (Executioner) Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis G cluster_assays Assays start Start: RAW 264.7 cell culture treatment Treat with this compound (various concentrations) start->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation griess_assay Griess Assay for NO incubation->griess_assay mtt_assay MTT Assay for Viability incubation->mtt_assay western_blot Western Blot for iNOS, COX-2, p-p38, p-ERK incubation->western_blot data_analysis Data Analysis: IC50 calculation, statistical analysis griess_assay->data_analysis mtt_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Determine anti-inflammatory potential and mechanism data_analysis->conclusion

References

Technical Support Center: Scaling Up the Production of Pterocarpadiol D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Pterocarpadiol D. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Information

Q1: What is this compound and what is its natural source?

A1: this compound is a rare 6a,11b-dihydroxypterocarpan.[1][2] It has been isolated from the ethanol extract of the twigs and leaves of Derris robusta, a plant belonging to the Fabaceae family.[1][3] The presence of this compound and its analogs (A-C) may serve as a chemotaxonomic marker for this genus.[1][4]

Q2: What are the potential biological activities of this compound?

A2: While there is no specific published data on the biological activity of this compound, its chemical class, pterocarpans, is known for a wide range of pharmacological properties.[4] These potential activities, based on related compounds, include:

  • Anti-inflammatory effects: Pterocarpans are known to modulate key signaling pathways in the inflammatory response.[4][5]

  • Antimicrobial properties: Many pterocarpans exhibit significant activity against a broad spectrum of bacteria and fungi.[5]

  • Other potential activities: Based on extracts from Derris robusta, other possible activities include cytotoxic, antioxidant, thrombolytic, and α-glucosidase inhibitory effects.[4]

Extraction & Purification

Q3: I am experiencing low yields of this compound from my extraction. What are the common causes?

A3: Low yields of pterocarpans like this compound can stem from several factors throughout the extraction and purification process:

  • Plant Material: The concentration of the target compound can vary based on the plant's age, the specific part used (twigs and leaves are the documented source), geographical location, and harvest time.[6]

  • Extraction Method: The choice of solvent and extraction technique is critical. An inappropriate solvent may lead to inefficient extraction. High temperatures during extraction can cause degradation of the compound.[6]

  • Purification Strategy: Sample loss can occur at every purification step. Column chromatography, if not optimized, can lead to significant losses.[6]

Q4: I am observing co-elution of impurities during column chromatography. How can I improve the separation?

A4: To address the co-elution of impurities, consider the following optimizations:

  • Mobile Phase: Optimize the solvent system for better separation. A gradient elution may provide better resolution than an isocratic one.[6]

  • Stationary Phase: Experiment with different stationary phases, such as silica gel of a different mesh size, reversed-phase C18, or Sephadex.[6]

  • Column Loading: Reduce the amount of crude extract loaded onto the column to prevent overloading.[6]

Q5: My this compound seems to be degrading during the process. How can I minimize this?

A5: Degradation of the target compound can be minimized by:

  • Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a temperature not exceeding 40-50°C.[6][7]

  • pH Control: Avoid strongly acidic or basic conditions, unless specified in a protocol, as these can lead to degradation.

  • Light Exposure: Protect the compound from prolonged exposure to UV light.[6]

Synthesis & Scaling Up

Q6: Is there a known total synthesis protocol for this compound?

A6: A specific total synthesis for this compound is not prominently available in the scientific literature. However, a representative synthesis for the related Pterocarpadiol C has been outlined, which can serve as a guide. This synthesis involves the formation of a chalcone intermediate, followed by cyclization to an isoflavanone, asymmetric transfer hydrogenation, and a final acid-catalyzed intramolecular reaction to form the pterocarpan core.[8]

Q7: What are the key considerations when scaling up the extraction of this compound?

A7: When scaling up from a lab-scale extraction, the following should be considered:

  • Equipment: Ensure that the larger-scale equipment (e.g., extractors, filtration systems, evaporators) is appropriate for the increased volume.

  • Solvent-to-Material Ratio: Maintain the optimized ratio of solvent to plant material to ensure efficient extraction.

  • Extraction Time: The optimal extraction time may need to be re-evaluated at a larger scale.

  • Safety: Ensure all safety protocols are in place for handling large volumes of flammable solvents.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2055882-23-8[2]
Molecular Formula C₁₆H₁₆O₆[2]
Molecular Weight 304.29 g/mol [2]
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Storage Desiccate at -20°C[2]

Table 2: Illustrative Yields from a Lab-Scale Extraction Protocol

Note: These values are based on a generalized protocol for pterocarpan extraction and will vary depending on the specific conditions.

ParameterValueNotes
Starting Material Dried and powdered twigs and leaves of Derris robusta (12 kg)[1][3]
Initial Crude Extract Yield ~7.25% (w/w)Following initial 95% ethanol extraction.[3]
Isolated this compound Yield Not explicitly stated, but isolated along with other pterocarpans.From the starting plant material, post-chromatography.[1]
Purity of Final Compound >95%As determined by HPLC and NMR.[7]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Derris robusta

This protocol is based on the published phytochemical investigation of Pterocarpadiols A-D.[1][3]

  • Plant Material Preparation:

    • Air-dry the twigs and leaves of D. robusta.[1]

    • Grind the dried material into a powder.[1]

  • Extraction:

    • Extract the powdered plant material (12.0 kg) with 95% ethanol at room temperature.[1][3]

    • Remove the solvent under reduced pressure to obtain the crude extract (approx. 870 g).[1][3]

  • Chromatographic Fractionation:

    • Subject the crude extract to silica gel column chromatography.

    • Elute with a gradient of petroleum ether/acetone and then methanol to yield multiple fractions.[1]

  • Further Purification:

    • The specific fractions containing this compound are further purified using repeated column chromatography over silica gel and Sephadex LH-20, and preparative HPLC to yield the pure compound.

Protocol 2: General Method for Assessing Anti-Inflammatory Activity (Nitric Oxide Production Assay)

This is a generalized protocol for screening novel compounds like this compound for anti-inflammatory activity.[5][9]

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS and seed them into a 96-well plate.[5]

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation:

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce nitric oxide (NO) production.[5][9]

  • NO Quantification:

    • Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Cell Viability Assay:

    • Perform a concurrent cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Visualizations

experimental_workflow plant_material Dried & Powdered Derris robusta extraction 95% Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Silica Gel Column Chromatography crude_extract->fractionation fractions Fractions fractionation->fractions purification Repeated Chromatography (Silica Gel, Sephadex LH-20, Prep-HPLC) fractions->purification pterocarpadiol_d Pure this compound purification->pterocarpadiol_d biosynthesis_pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa chalcone Chalcone coumaroyl_coa->chalcone flavanone Flavanone chalcone->flavanone isoflavone Isoflavone flavanone->isoflavone isoflavanone Isoflavanone isoflavone->isoflavanone pterocarpan_scaffold Pterocarpan Scaffold isoflavanone->pterocarpan_scaffold pterocarpadiol_d This compound pterocarpan_scaffold->pterocarpadiol_d Hydroxylation & Other Modifications

References

minimizing interference of Pterocarpadiol D in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pterocarpadiol D. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential assay interference issues when working with this rare 6a,11b-dihydroxypterocarpan. While direct data on assay interference for this compound is limited, this guide provides strategies based on the behavior of related phenolic compounds and general principles of small molecule-induced assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a rare pterocarpan, a class of isoflavonoids, isolated from the twigs and leaves of Derris robusta.[1][2] While specific pharmacological data for this compound is not extensively published, compounds of the pterocarpan class are recognized for a variety of biological activities, most notably anti-inflammatory, antimicrobial, and cytotoxic effects.[1][3] Therefore, it is often screened in related assays.

Q2: I'm observing unexpected activity of this compound in my fluorescence-based assay. What could be the cause?

Unexpected results in fluorescence-based assays are a common form of interference. This can be due to:

  • Autofluorescence: this compound, as a phenolic compound, may exhibit intrinsic fluorescence at the excitation and/or emission wavelengths of your assay, leading to a false-positive signal.

  • Signal Quenching or Enhancement: The compound might absorb light at the excitation or emission wavelength of your fluorescent probe, leading to a decrease in signal (quenching) and a false-negative result. Conversely, it could enhance the signal through unforeseen interactions.[4]

  • Light Scattering: At higher concentrations, the compound may precipitate or form aggregates that scatter light, which can be misread as a fluorescence signal.[4]

Q3: My dose-response curve for this compound is unusually steep or bell-shaped. What does this indicate?

Such curve shapes can be indicative of assay interference rather than true biological activity.[4]

  • Steep curves can suggest non-specific activity, such as membrane disruption at a critical concentration.

  • Bell-shaped curves often point towards compound aggregation at higher concentrations, which can lead to a loss of the apparent biological effect.

  • Poor solubility can also contribute to these non-ideal curve shapes.[4] this compound is soluble in DMSO, chloroform, and other organic solvents but may have limited solubility in aqueous assay buffers.[2][5]

Q4: How can I proactively minimize the risk of assay interference when working with this compound?

To ensure high-quality data, it is crucial to perform several control experiments and optimize assay conditions.[4] Key strategies include:

  • Solubility Assessment: Visually inspect for compound precipitation in your assay buffer at the highest concentration tested.

  • Control Experiments: Run controls with this compound in the absence of the biological target to check for direct effects on the assay readout.

  • Addition of Detergents: Including a non-ionic detergent like Triton X-100 (0.01%) or Bovine Serum Albumin (BSA) (0.1 mg/mL) in the assay buffer can help prevent compound aggregation and non-specific binding.[4]

  • Orthogonal Assays: Confirm any observed activity with a secondary, mechanistically different assay. For example, if you see inhibition of a kinase in a fluorescence-based assay, try to confirm it with a method that directly measures substrate phosphorylation, such as an antibody-based method.

Troubleshooting Guides

Problem 1: Suspected Autofluorescence or Signal Quenching

Symptoms:

  • High background signal in wells containing only this compound and buffer.

  • A dose-dependent change in signal in a cell-free version of your assay.

  • Inconsistent results between different fluorescence-based assays.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Autofluorescence/Quenching start Suspected Interference check_autofluorescence Run control plate: This compound + Assay Buffer (No enzyme/cells) start->check_autofluorescence measure_signal Measure fluorescence at assay wavelengths check_autofluorescence->measure_signal signal_detected Signal Detected? measure_signal->signal_detected check_quenching Run control plate: This compound + Assay Buffer + Fluorophore (No enzyme/cells) signal_detected->check_quenching No implement_correction Implement Correction: Subtract background signal from experimental wells signal_detected->implement_correction Yes signal_reduced Signal Reduced? check_quenching->signal_reduced change_assay Consider orthogonal assay (e.g., label-free, absorbance-based) signal_reduced->change_assay Yes no_interference Interference Unlikely signal_reduced->no_interference No implement_correction->change_assay If correction is insufficient

Caption: Workflow for identifying and mitigating autofluorescence or quenching.

Experimental Protocol: Autofluorescence Check

  • Prepare a serial dilution of this compound in the assay buffer at the same concentrations used in your main experiment.

  • Dispense the dilutions into a multi-well plate identical to the one used for your assay.

  • Add all assay components except for the biological target (e.g., enzyme, cells).

  • Incubate the plate under the same conditions as your main experiment.

  • Read the fluorescence using the same instrument settings (excitation/emission wavelengths and gain).

  • Analyze the data: If a significant signal is detected and it correlates with the concentration of this compound, this indicates autofluorescence. This background signal should be subtracted from your experimental data.

Problem 2: Suspected Compound Aggregation

Symptoms:

  • Bell-shaped or unusually steep dose-response curves.[4]

  • Visible precipitate in the wells at high concentrations.

  • Activity is sensitive to the addition of non-ionic detergents.

Troubleshooting Workflow:

Caption: Workflow for identifying and mitigating compound aggregation.

Experimental Protocol: Detergent Sensitivity Test

  • Prepare two sets of assay buffers: one standard buffer and one supplemented with 0.01% (v/v) Triton X-100 or 0.1 mg/mL BSA.

  • Run your standard assay in parallel using both buffer conditions.

  • Generate dose-response curves for this compound in both the standard and detergent-containing buffers.

  • Analyze the data: A significant rightward shift in the IC50 value or a complete loss of activity in the presence of the detergent strongly suggests that the observed activity was due to aggregation-based interference.

Data Summary: Related Pterocarpanoids

While quantitative data for this compound is scarce, the activities of related compounds can provide a reference for expected potency in anti-inflammatory assays.

CompoundAssayCell LineStimulantIC50 Value (µM)
Crotafuran ANitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0
Crotafuran Aβ-Glucuronidase ReleaseRat NeutrophilsfMLP/CB7.8 ± 1.4
Crotafuran BNitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS19.0 ± 0.2
Data from closely related pterocarpanoids isolated from Crotalaria species.[6]

Potential Signaling Pathway Interaction

Based on the known anti-inflammatory activity of the pterocarpan class, this compound may modulate inflammatory signaling pathways such as the NF-κB pathway, which is critical for the expression of pro-inflammatory mediators like nitric oxide.

G cluster_2 Potential Anti-Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pterocarpadiol_D This compound (Hypothesized) Pterocarpadiol_D->IKK Inhibits? iNOS_Gene iNOS Gene Transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Leads to NO Nitric Oxide (NO) iNOS_Protein->NO Produces

References

challenges in the chemical synthesis of Pterocarpadiol D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The total synthesis of a compound explicitly named "Pterocarpadiol D" is not prominently available in current scientific literature. This technical support guide is based on established and widely-cited methodologies for the synthesis of the broader pterocarpan scaffold, with specific examples drawn from a representative synthesis of the closely related Pterocarpadiol C[1]. The challenges and solutions presented are therefore highly relevant to the synthesis of this compound and other analogues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in synthesizing this compound and other pterocarpans revolve around:

  • Stereocontrol: The pterocarpan core contains at least two chiral centers at the 6a and 11a positions, which must be in a cis configuration[1]. Achieving high diastereoselectivity and enantioselectivity is crucial and often the most complex aspect of the synthesis.

  • Construction of the Tetracyclic Core: Forming the characteristic benzofuran-benzopyran ring system often involves multi-step sequences that can be low-yielding if not optimized.

  • Functional Group Tolerance: The starting materials and intermediates often contain various functional groups that may require protection and deprotection steps, adding to the overall length of the synthesis and potentially reducing the overall yield.

  • Purification: Intermediates and the final product may be difficult to purify due to similar polarities of byproducts or stereoisomers.

Q2: What are the common starting materials for pterocarpan synthesis?

A2: A common and effective strategy for synthesizing the pterocarpan skeleton is to start from simpler, commercially available phenols and phenylacetic acids. These are then used to construct a chalcone intermediate, which is a key precursor to the isoflavanone and subsequently the pterocarpan core[1]. The specific choice of starting materials will dictate the substitution pattern on the aromatic rings of the final this compound molecule.

Q3: How is the stereochemistry of the pterocarpan core controlled?

A3: A key step in controlling the stereochemistry is the reduction of an isoflavanone intermediate to an isoflavanol. The use of asymmetric transfer hydrogenation is a powerful method to achieve high enantioselectivity in this step[1]. The choice of a suitable chiral catalyst and hydrogen donor is critical for the success of this transformation. Subsequent acid-catalyzed cyclization of the isoflavanol then yields the desired cis-fused pterocarpan skeleton.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in chalcone formation - Incomplete reaction. - Side reactions, such as self-condensation of the aldehyde or ketone.- Monitor the reaction closely using TLC. - Optimize the reaction temperature and time. - Ensure the purity of starting materials and reagents. - Use a different base catalyst (e.g., NaOH, KOH, or piperidine).
Poor diastereoselectivity in isoflavanone cyclization - Reaction conditions not optimal for desired stereoisomer formation.- Vary the solvent and temperature. - Experiment with different bases or catalysts for the cyclization.
Low enantioselectivity in asymmetric transfer hydrogenation - Inactive or poisoned catalyst. - Unsuitable hydrogen donor. - Incorrect reaction temperature.- Use a fresh, high-purity catalyst. - Screen different hydrogen donors (e.g., formic acid/triethylamine mixture). - Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity.
Failure of the final acid-catalyzed cyclization - Insufficiently acidic conditions. - Decomposition of the starting material or product. - Steric hindrance preventing cyclization.- Use a stronger acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid). - Perform the reaction at a lower temperature to minimize decomposition. - Ensure the substrate is fully dissolved in the solvent.
Difficulty in purifying intermediates or the final product - Co-elution of isomers or byproducts during column chromatography. - Low solubility of the compound.- Use a high-resolution silica gel or consider reverse-phase chromatography. - Experiment with different solvent systems for chromatography. - Recrystallization may be an effective purification method for solid compounds.

Experimental Protocols

Key Experimental Steps in a Representative Pterocarpan Synthesis
Step Methodology Reagents & Conditions Purpose
1. Chalcone Synthesis A base-catalyzed aldol condensation between a substituted acetophenone and a substituted benzaldehyde.Reagents: Substituted acetophenone, substituted benzaldehyde, base (e.g., NaOH or KOH). Conditions: Typically stirred in a protic solvent like ethanol at room temperature.To form the A and B rings of the future pterocarpan with a three-carbon bridge.
2. Isoflavanone Formation Intramolecular cyclization of the chalcone.Reagents: Chalcone intermediate, sodium acetate. Conditions: Reflux in methanol.To construct the C ring of the isoflavonoid skeleton.
3. Asymmetric Transfer Hydrogenation Stereoselective reduction of the isoflavanone to an isoflavanol.Reagents: Isoflavanone, chiral catalyst (e.g., a Ru-based catalyst), hydrogen donor (e.g., formic acid/triethylamine). Conditions: Stirred at a controlled temperature (e.g., 40°C).To establish the crucial stereocenters that will become the 6a and 11a positions of the pterocarpan.
4. Acid-Catalyzed Cyclization Intramolecular cyclization of the isoflavanol to form the final pterocarpan core.Reagents: Isoflavanol, strong acid (e.g., trifluoroacetic acid). Conditions: Stirred in an aprotic solvent (e.g., dichloromethane) at 0°C to room temperature.To form the D ring and complete the tetracyclic pterocarpan skeleton.

Visualizations

Retrosynthetic Analysis of this compound

G Pterocarpadiol_D This compound Isoflavanol Isoflavanol Intermediate Pterocarpadiol_D->Isoflavanol Acid-Catalyzed Cyclization Isoflavanone Isoflavanone Intermediate Isoflavanol->Isoflavanone Asymmetric Transfer Hydrogenation Chalcone Chalcone Intermediate Isoflavanone->Chalcone Intramolecular Cyclization Starting_Materials Starting Materials (Phenols, Phenylacetic Acids) Chalcone->Starting_Materials Aldol Condensation

Caption: A simplified retrosynthetic pathway for this compound.

Overall Synthetic Workflow for this compound

G Start Starting Materials Chalcone Chalcone Synthesis Start->Chalcone Isoflavanone Isoflavanone Formation Chalcone->Isoflavanone Hydrogenation Asymmetric Transfer Hydrogenation Isoflavanone->Hydrogenation Cyclization Acid-Catalyzed Cyclization Hydrogenation->Cyclization Purification Purification Cyclization->Purification End This compound Purification->End

Caption: A typical workflow for the total synthesis of this compound.

Troubleshooting Logic Flow

G Start Low Yield or Impure Product Check_Starting_Materials Check Purity of Starting Materials Start->Check_Starting_Materials Analyze_Reaction Analyze Reaction by TLC/LC-MS Start->Analyze_Reaction Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Starting_Materials->Optimize_Conditions Analyze_Reaction->Optimize_Conditions Incomplete Reaction or Side Products Purification_Strategy Modify Purification Strategy (Solvent, Column) Analyze_Reaction->Purification_Strategy Purification Issue Success Problem Resolved Optimize_Conditions->Success Purification_Strategy->Success

Caption: A decision-making flowchart for troubleshooting synthesis problems.

References

optimizing storage conditions for Pterocarpadiol D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage, handling, and troubleshooting for Pterocarpadiol D in a research setting. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Long-term storage: -20°C

  • Short-term storage: 2-8°C[1]

When stored as a solid, it is crucial to keep the container tightly closed in a dry and well-ventilated place[1].

Q2: How should I prepare a stock solution of this compound?

A2: this compound, like other pterocarpanoids, may exhibit poor solubility in aqueous solutions. The recommended approach is to first dissolve the compound in an organic solvent to create a concentrated stock solution. Common solvents for this class of compounds include Dimethyl Sulfoxide (DMSO), ethanol, or methanol. For cell-based assays, it is critical to determine the final concentration of the organic solvent that is tolerated by the specific cell line being used.

Q3: Is this compound stable in solution?

Q4: What are the known incompatibilities for this compound?

A4: this compound should be stored away from strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis[1]. Contact with these materials could lead to chemical degradation of the compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound.

Problem Possible Cause Troubleshooting Steps
Compound precipitation in aqueous buffer Low aqueous solubility of this compound.1. Optimize Co-Solvent Concentration: Determine the highest percentage of the organic solvent (e.g., DMSO) in the final aqueous solution that maintains solubility without affecting the experimental model. 2. pH Adjustment: While the structure of this compound does not suggest significant pH-dependent solubility, a slight adjustment of the buffer pH could be explored. 3. Use of Solubilizing Agents: Consider the use of biocompatible solubilizing agents such as cyclodextrins, though this would require validation for your specific assay.
Inconsistent or unexpected experimental results Degradation of this compound stock or working solutions.1. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment. 2. Proper Stock Solution Storage: Ensure stock solutions are stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. 3. Verify Compound Integrity: If degradation is suspected, consider analytical methods such as HPLC to check the purity of the stock solution.
No biological activity observed - Inactive compound due to improper storage. - Insufficient concentration at the target site.1. Confirm Storage Conditions: Verify that the solid compound and stock solutions have been stored according to the recommendations (-20°C for long-term). 2. Re-evaluate Dosing: Ensure the concentration of this compound used in the assay is within the expected active range for similar compounds. 3. Check for Cellular Uptake: If working with cell-based assays, consider potential issues with membrane permeability.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in light-protected, tightly sealed vials. Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in the appropriate cell culture medium to achieve the final desired concentrations for your experiment. Ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all treatments and controls and is non-toxic to the cells.

  • Application: Add the working solutions to your cell cultures immediately after preparation.

Visualizations

Storage_Troubleshooting_Workflow start Start: Using this compound check_storage Check Storage Conditions (-20°C long-term, 2-8°C short-term) start->check_storage prepare_stock Prepare Stock Solution (e.g., in DMSO) check_storage->prepare_stock prepare_working Prepare Fresh Working Solution in Aqueous Buffer prepare_stock->prepare_working run_experiment Run Experiment prepare_working->run_experiment results_ok Results as Expected? run_experiment->results_ok end End results_ok->end Yes troubleshoot Troubleshoot results_ok->troubleshoot No check_precipitation Precipitation Observed? troubleshoot->check_precipitation optimize_solvent Optimize Co-Solvent % check_precipitation->optimize_solvent Yes check_compound_integrity Suspect Degradation? check_precipitation->check_compound_integrity No optimize_solvent->prepare_working use_new_aliquot Use Fresh Stock Aliquot check_compound_integrity->use_new_aliquot Yes analytical_check Consider Analytical Purity Check (HPLC) check_compound_integrity->analytical_check Consider use_new_aliquot->prepare_working analytical_check->prepare_stock

Caption: Troubleshooting workflow for experiments involving this compound.

Logical_Relationships compound This compound (Solid) storage Storage Conditions compound->storage solubility Solubility compound->solubility stability Chemical Stability compound->stability long_term Long-Term: -20°C storage->long_term short_term Short-Term: 2-8°C storage->short_term aqueous Poor in Aqueous Solutions solubility->aqueous organic Soluble in Organic Solvents (e.g., DMSO) solubility->organic avoid Avoid: Strong Acids/Bases, Oxidizing/Reducing Agents stability->avoid experimental_outcome Successful Experimental Outcome long_term->experimental_outcome short_term->experimental_outcome organic->experimental_outcome avoid->experimental_outcome

References

Validation & Comparative

Unraveling the Action of Pterocarpadiol D: A Comparative Guide to its Likely Anti-Inflammatory Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. Pterocarpadiol D, a recently isolated 6a,11b-dihydroxypterocarpan from the plant Derris robusta, represents a promising but uncharacterized molecule.[1][2] This guide provides a comparative analysis of its probable anti-inflammatory mechanism, drawing upon experimental data from structurally related pterocarpans and the broader understanding of inflammatory signaling pathways.

While direct experimental data on this compound is not yet available in published literature, its classification as a pterocarpan allows for a scientifically grounded hypothesis of its biological activity.[1][3] Pterocarpans are a well-established class of isoflavonoids recognized for their anti-inflammatory properties.[1] This guide will, therefore, compare the performance of related pterocarpans, specifically crotafurans A and B, to elucidate the likely mechanism of action of this compound.

Proposed Mechanism of Action: Inhibition of Inflammatory Mediators and Signaling Pathways

Based on the activities of related compounds, this compound is likely to exert its anti-inflammatory effects through the inhibition of key inflammatory mediators and the modulation of critical signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Comparison of Anti-Inflammatory Activities

To provide a clear benchmark, the following table summarizes the inhibitory activities of crotafurans A and B, pterocarpanoids that are structurally related to this compound.

CompoundAssayCell LineStimulantIC50 Value (µM)
Crotafuran A Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB7.8 ± 1.4
Lysozyme ReleaseRat NeutrophilsfMLP/CB9.5 ± 2.1
Crotafuran B Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS19.0 ± 0.2
Nitric Oxide (NO) ProductionN9 Microglial CellsLPS/IFN-γ9.4 ± 0.9

Data sourced from studies on pterocarpanoids isolated from Crotalaria species.[4]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are attributed to their ability to interfere with pro-inflammatory signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response, leading to the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of immune and inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes. It is hypothesized that this compound, like other anti-inflammatory agents, may inhibit this pathway.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activates Pterocarpadiol_D This compound (Proposed) Pterocarpadiol_D->IKK Inhibits

Proposed inhibition of the NF-κB signaling pathway by this compound.
The MAPK Signaling Pathway

The MAPK cascade is another crucial pathway involved in inflammation, cell proliferation, and apoptosis. Inhibition of this pathway can reduce the expression of pro-inflammatory genes.

MAPK_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Nucleus Nucleus TranscriptionFactors->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Pterocarpadiol_D This compound (Proposed) Pterocarpadiol_D->MAPKK Inhibits

Proposed modulation of the MAPK signaling pathway by this compound.

Experimental Protocols for Confirmation

To definitively confirm the mechanism of action of this compound, a series of in vitro experiments are necessary. Below are detailed protocols for key assays based on the observed activities of related pterocarpanoids.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay determines a compound's ability to inhibit the production of the inflammatory mediator NO in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: LPS stimulates macrophages to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels indicates inhibition.[4]

  • Cell Line: RAW 264.7 murine macrophages.

  • Protocol:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and seed in a 96-well plate.

    • Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Griess Assay:

      • Collect the cell culture supernatant.

      • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

      • Measure the absorbance at 540 nm.

    • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

Inhibition of Neutrophil Degranulation (β-Glucuronidase and Lysozyme Release)

This assay assesses a compound's ability to inhibit the release of granular enzymes from neutrophils, a key event in the inflammatory response.

  • Principle: Stimulated neutrophils release the contents of their granules, including β-glucuronidase and lysozyme. The chemoattractant peptide fMLP, combined with cytochalasin B, potently stimulates this degranulation. The activity of the released enzymes in the supernatant is quantified using specific substrates.[4]

  • Cells: Freshly isolated rat neutrophils.

  • Protocol:

    • Neutrophil Isolation: Isolate neutrophils from fresh rat blood using density gradient centrifugation.

    • Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound.

    • Stimulation: Stimulate the cells with fMLP and cytochalasin B (fMLP/CB).

    • Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.

    • Enzyme Assays:

      • β-Glucuronidase Assay: Add the supernatant to a reaction mixture containing a suitable substrate (e.g., p-nitrophenyl-β-D-glucuronide). After incubation, stop the reaction and measure product formation spectrophotometrically.

      • Lysozyme Assay: Add the supernatant to a suspension of Micrococcus lysodeikticus. Measure the decrease in absorbance over time, which is proportional to lysozyme activity.

    • Data Analysis: Calculate the percentage of enzyme release inhibition compared to the fMLP/CB-stimulated control.

Experimental_Workflow Start Compound Isolation (this compound) InVitro In Vitro Anti-inflammatory Screening Start->InVitro NO_Assay Nitric Oxide (NO) Production Assay (RAW 264.7 cells) InVitro->NO_Assay Neutrophil_Assay Neutrophil Degranulation Assay (β-glucuronidase & Lysozyme) InVitro->Neutrophil_Assay Mechanism Mechanism of Action Studies NO_Assay->Mechanism Neutrophil_Assay->Mechanism NFkB_Study NF-κB Pathway Analysis (Western Blot, Reporter Assay) Mechanism->NFkB_Study MAPK_Study MAPK Pathway Analysis (Western Blot) Mechanism->MAPK_Study Conclusion Confirmation of Mechanism of Action NFkB_Study->Conclusion MAPK_Study->Conclusion

A generalized workflow for confirming the anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be experimentally validated, the available evidence from structurally similar pterocarpans strongly suggests its potential as an anti-inflammatory agent. The proposed mechanism involves the inhibition of nitric oxide production and neutrophil degranulation, likely through the modulation of the NF-κB and MAPK signaling pathways.

Further research, following the experimental protocols outlined in this guide, is essential to confirm these hypotheses and to fully elucidate the therapeutic potential of this compound. Such studies will be crucial in transitioning this novel natural product from a phytochemical curiosity to a potential lead compound in drug discovery.[1]

References

Pterocarpadiol D in the Landscape of Pterocarpan Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While specific experimental data on the biological activities of Pterocarpadiol D remains largely unavailable in current scientific literature, its classification as a pterocarpan places it within a family of isoflavonoids renowned for a wide spectrum of pharmacological properties. This guide provides a comparative analysis of the known biological activities of various well-characterized pterocarpans, offering a predictive framework for the potential therapeutic applications of this compound and highlighting areas for future research.

Pterocarpans are a major class of phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack.[1] They are characterized by a tetracyclic ring system that forms the foundation for their diverse biological functions, including anticancer, anti-inflammatory, and antimicrobial activities.[2] this compound, identified as a rare 6a,11b-dihydroxypterocarpan from the twigs and leaves of Derris robusta, is a structurally unique member of this family.[3][4] This guide will objectively compare the performance of notable pterocarpans, supported by available experimental data, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison, the following tables summarize the quantitative data for the anticancer, anti-inflammatory, and antimicrobial activities of several known pterocarpans. It is important to note that direct comparisons of potency can be influenced by the specific cell lines, bacterial strains, and experimental conditions used in different studies.

Anticancer Activity of Pterocarpans

Several pterocarpans have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%, are presented below. Lower IC50 values indicate greater potency.

Pterocarpan DerivativeCancer Cell LineIC50 (µM)Reference
2,3,9-trimethoxypterocarpan MCF-7 (Breast)Not Specified[5]
T47d (Breast)Not Specified[5]
HS578T (Breast)Not Specified[5]
Pterocarpanquinone (LQB-118) Various Leukemia & Solid TumorsµM range[6]
3′-Hydroxypterostilbene (HPSB) HCT-116 (Colon)40.2[7]
HT-29 (Colon)70.9[7]
Pterostilbene-chalcone derivative (4i) OECM-1 (Oral Squamous Cell Carcinoma)9.62[7]
Pterostilbene-chalcone derivative (4d) HSC-3 (Oral Squamous Cell Carcinoma)18 (at 72h)[7]
OECM-1 (Oral Squamous Cell Carcinoma)16 (at 72h)[7]
Anti-inflammatory Activity of Pterocarpans

Pterocarpans are also recognized for their anti-inflammatory properties, often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).[1][8]

Pterocarpan DerivativeAssayCell LineIC50 (µM)Reference
Crotafuran A NO Production InhibitionRAW 264.7 Macrophage23.0 ± 1.0[8]
β-glucuronidase ReleaseRat Neutrophils7.8 ± 1.4[8]
Lysozyme ReleaseRat Neutrophils9.5 ± 2.1[8]
Crotafuran B NO Production InhibitionRAW 264.7 Macrophage19.0 ± 0.2[8]
NO Production InhibitionN9 Microglial9.4 ± 0.9[8]
Compound 5 (from C. pallida) NO Production InhibitionRAW 264.79.0 ± 0.7[9]
TNF-α Production InhibitionRAW 264.742.1 ± 0.8[9]
Compound 1 (from C. pallida) NO Production InhibitionRAW 264.717.2 ± 0.9[9]
Antimicrobial Activity of Pterocarpans

As phytoalexins, pterocarpans possess inherent antimicrobial properties against a range of bacteria and fungi.[10] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Pterocarpan DerivativeBacterial StrainMIC (µg/mL)Reference
Erybraedin A Streptococcus mutans0.78 - 1.56[1]
Erythrabyssin II Streptococcus mutans0.78 - 1.56[1]
Erystagallin A Staphylococcus aureus0.78 - 1.56[1]
Erycristagallin S. aureus (MRSA & VRSA)0.39 - 1.56[1]
Phaseollin MRSA78 µM[11]
4′-O-methylglabridin MRSA30 µM[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activities of pterocarpans.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the pterocarpan derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[12]

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture and Seeding: Culture RAW 264.7 murine macrophage cells in a suitable medium and seed them into a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the pterocarpan for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Nitrite Quantification (Griess Assay): Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). This reaction produces a colored azo compound.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage inhibition of NO production relative to the LPS-stimulated control.[12]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using a broth microdilution method to assess the antimicrobial potency of a compound.

  • Compound Dilution: Perform a two-fold serial dilution of the pterocarpan compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

Pterocarpans exert their biological effects by modulating various cellular signaling pathways.

Anticancer Mechanisms

The anticancer activity of pterocarpans is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[5] Some pterocarpans, like LQB-118, have been shown to increase reactive oxygen species (ROS), inhibit the nuclear translocation of NF-κB, and modulate microRNAs.[6] Others can induce mitotic arrest, leading to cell death.[5]

anticancer_pathway Pterocarpan Pterocarpan Cell Cell Pterocarpan->Cell ROS ROS Cell->ROS increased NFkB_Inhibition NF-κB Inhibition Cell->NFkB_Inhibition Mitotic_Arrest Mitotic Arrest Cell->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) ROS->Apoptosis NFkB_Inhibition->Apoptosis Mitotic_Arrest->Apoptosis

Caption: Pterocarpan-mediated anticancer signaling pathways.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of pterocarpans are frequently linked to the inhibition of the NF-κB signaling pathway.[12] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli, such as LPS, trigger the degradation of IκB, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes. Pterocarpans can block this process by preventing the degradation of IκB.[12]

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IkB_Degradation IκB Degradation LPS->IkB_Degradation Pterocarpan Pterocarpan Pterocarpan->IkB_Degradation NFkB_active Active NF-κB IkB_Degradation->NFkB_active releases NFkB_complex NF-κB - IκB NFkB_complex->IkB_Degradation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_active->Gene_Transcription translocates to

Caption: Inhibition of the NF-κB signaling pathway by pterocarpans.

Antimicrobial Mechanisms

The antimicrobial action of some pterocarpans, such as glycinol and glyceollin, is attributed to their ability to interact with and disrupt bacterial cell membranes.[13] This disruption can inhibit essential membrane-associated processes like nutrient transport and respiration, ultimately leading to bacterial cell death.[13]

antimicrobial_workflow Pterocarpan Pterocarpan Bacterial_Cell_Membrane Bacterial Cell Membrane Pterocarpan->Bacterial_Cell_Membrane interacts with Membrane_Disruption Membrane Disruption Bacterial_Cell_Membrane->Membrane_Disruption Inhibition_of_Transport Inhibition of Nutrient Transport Membrane_Disruption->Inhibition_of_Transport Cell_Death Bacterial Cell Death Inhibition_of_Transport->Cell_Death

Caption: Proposed mechanism of antimicrobial action for pterocarpans.

Conclusion

While this compound remains a molecule of significant interest with untapped therapeutic potential, the broader pterocarpan family demonstrates robust and diverse biological activities. The comparative data and mechanistic insights provided in this guide underscore the promise of this class of natural compounds in the development of novel anticancer, anti-inflammatory, and antimicrobial agents. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its potential contributions to medicine. The experimental protocols and signaling pathway diagrams presented here offer a foundational framework for such future research endeavors.

References

A Comparative Analysis of Pterocarpadiol D and Its Derivatives: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are continually exploring novel compounds for therapeutic applications. Pterocarpans, a class of isoflavonoids, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of prominent pterocarpan derivatives, offering insights into their potential as anti-inflammatory and anti-cancer agents. Due to a lack of available scientific literature on Pterocarpadiol D, this guide will focus on its well-characterized structural analogs: medicarpin and maackiain.

This comparative guide summarizes the available quantitative data on the biological activities of these derivatives, details the experimental protocols for key assays, and visualizes the underlying signaling pathways to provide a comprehensive resource for researchers.

Comparative Biological Activity of Pterocarpan Derivatives

The therapeutic potential of pterocarpan derivatives is underscored by their varying efficacy in preclinical studies. The following table summarizes the 50% inhibitory concentration (IC50) values for medicarpin and maackiain in key biological assays, providing a quantitative comparison of their anti-inflammatory and cytotoxic effects.

CompoundBiological ActivityCell LineIC50 (µM)
Medicarpin Anti-inflammatory (Nitric Oxide Production Inhibition)BV2 (microglial cells)~5 ± 1[1][2]
CytotoxicityP388 (leukemia)~90[3]
CytotoxicityP388/DOX (doxorubicin-resistant leukemia)~90[3]
Maackiain CytotoxicityBT549 (triple-negative breast cancer)20.99[4]
CytotoxicityMDA-MB-231 (triple-negative breast cancer)25.24[4]
Tonkinensine B (Cytisine-Maackiain Conjugate) CytotoxicityMCF-7 (breast cancer)31.4[5]
CytotoxicityMDA-MB-231 (breast cancer)19.2[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., pterocarpan derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in diluted hydrochloric acid, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a colored azo compound. The intensity of the color, which can be measured spectrophotometrically, is proportional to the nitrite concentration.

Protocol:

  • Cell Seeding and Activation: Seed macrophage cells, such as RAW 264.7 or BV2, in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce nitric oxide synthase (iNOS) and NO production. Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: In a separate 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. Calculate the percentage inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value can then be determined.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental designs are invaluable for comprehension and communication. The following diagrams were created using the DOT language to illustrate key signaling pathways modulated by pterocarpans and a general experimental workflow.

G cluster_workflow Experimental Workflow Compound Pterocarpan Derivative Treatment Treatment with Varying Concentrations Compound->Treatment CellCulture Cell Culture (e.g., Cancer or Immune Cells) CellCulture->Treatment Incubation Incubation Treatment->Incubation Assay Biological Assay (e.g., MTT, Griess) Incubation->Assay Data Data Collection (Absorbance Measurement) Assay->Data Analysis Data Analysis (IC50 Calculation) Data->Analysis Result Biological Activity (Cytotoxicity or Anti-inflammatory Effect) Analysis->Result

A generalized experimental workflow for assessing biological activity.

G cluster_nfkb NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_p65 NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκBα degradation Nucleus Nucleus Transcription Gene Transcription NFkB_active->Nucleus translocation Inflammation Pro-inflammatory Mediators (e.g., iNOS, COX-2) Transcription->Inflammation Pterocarpan Pterocarpan Derivatives Pterocarpan->IKK Inhibits

Inhibition of the NF-κB signaling pathway by pterocarpans.

G cluster_mapk MAPK Signaling Pathway GrowthFactors Growth Factors/ Stressors MAPKKK MAPKKK (e.g., Raf) GrowthFactors->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, Myc) MAPK->TranscriptionFactors activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Cell Proliferation, Survival, Differentiation GeneExpression->Proliferation Pterocarpan Pterocarpan Derivatives Pterocarpan->MAPKKK Modulates Pterocarpan->MAPKK Modulates Pterocarpan->MAPK Modulates

Modulation of the MAPK signaling pathway by pterocarpans.

References

Validating In Vitro Anti-inflammatory Potential of Pterocarpadiol D: A Comparative Guide for Animal Model Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, TX – November 19, 2025 – Researchers and drug development professionals investigating the therapeutic potential of Pterocarpadiol D, a novel pterocarpanoid, currently face a significant knowledge gap. While the pterocarpan class of compounds is recognized for its anti-inflammatory properties, specific data on this compound's biological activity is not yet available in published scientific literature. This guide provides a comparative framework for validating potential in vitro findings of this compound in animal models, drawing parallels from closely related and better-characterized pterocarpanoids.

This publication serves as a roadmap for researchers, offering insights into established in vitro anti-inflammatory assays and the subsequent in vivo models crucial for preclinical validation. By presenting data from analogous compounds, this guide aims to facilitate the design of robust experimental plans to investigate the therapeutic efficacy of this compound.

Section 1: In Vitro Anti-inflammatory Activity of Related Pterocarpanoids

While direct in vitro data for this compound is absent, studies on related pterocarpanoids, such as crotafurans A and B isolated from Crotalaria pallida, provide valuable insights into the potential anti-inflammatory mechanisms. These compounds have been shown to inhibit key inflammatory mediators in cellular assays.

Table 1: In Vitro Anti-inflammatory Activity of Crotafurans A and B

CompoundAssayCell LineStimulantIC50 Value (µM)
Crotafuran ANitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB7.8 ± 1.4
Lysozyme ReleaseRat NeutrophilsfMLP/CB9.5 ± 2.1
Crotafuran BNitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS19.0 ± 0.2

Section 2: Experimental Protocols for In Vitro Assays

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key in vitro assays used to determine the anti-inflammatory effects of pterocarpanoids.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Macrophages are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Neutrophil Degranulation Assay (β-Glucuronidase and Lysozyme Release)

Principle: This assay assesses the ability of a compound to inhibit the release of granular enzymes, such as β-glucuronidase and lysozyme, from neutrophils, a key event in the inflammatory response.

Methodology:

  • Neutrophil Isolation: Neutrophils are isolated from fresh rat blood.

  • Pre-incubation: The isolated neutrophils are pre-incubated with various concentrations of the test compound.

  • Stimulation: Degranulation is induced by stimulating the cells with N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of cytochalasin B (CB).

  • Supernatant Collection: The cell suspension is centrifuged to collect the supernatant containing the released enzymes.

  • Enzyme Assays: The activity of β-glucuronidase and lysozyme in the supernatant is quantified using specific substrates and spectrophotometric analysis.

Section 3: In Vivo Validation in Animal Models

Positive in vitro results are the first step; validation in living organisms is essential to assess a compound's true therapeutic potential. The following animal models are commonly used to evaluate the in vivo anti-inflammatory effects of novel compounds.

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used model of acute inflammation. Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Expected Outcome for an Active Compound like a Pterocarpanoid: A dose-dependent reduction in paw volume compared to the vehicle-treated control group.

TPA-Induced Ear Edema in Mice

Principle: Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the mouse ear induces an inflammatory response characterized by increased ear thickness and weight. This model is useful for evaluating the anti-inflammatory effects of topically or systemically administered compounds.

Expected Outcome for an Active Compound like a Pterocarpanoid: A significant reduction in ear swelling (measured by thickness or weight) in the treated group compared to the TPA-only control group.

Table 2: Comparison of In Vivo Anti-inflammatory Animal Models

ModelAnimalInducing AgentKey MeasurementPhase of Inflammation
Paw EdemaRatCarrageenanPaw VolumeAcute
Ear EdemaMouseTPAEar Thickness/WeightAcute

Section 4: Visualizing the Path from In Vitro Discovery to In Vivo Validation

To translate in vitro findings into potential clinical applications, a structured and logical experimental workflow is paramount. The following diagrams illustrate the hypothetical signaling pathway that this compound might modulate and the general workflow for its evaluation.

G Hypothetical Anti-inflammatory Signaling Pathway for this compound LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB Pterocarpadiol_D This compound Pterocarpadiol_D->NF_kB iNOS iNOS NF_kB->iNOS NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

G Experimental Workflow for Validating this compound cluster_0 In Vitro Screening cluster_1 In Vivo Validation in_vitro_assays NO Production Assay Neutrophil Degranulation Assay ic50 Determine IC50 Values in_vitro_assays->ic50 animal_models Carrageenan-induced Paw Edema TPA-induced Ear Edema ic50->animal_models Promising Results efficacy Evaluate Efficacy (% Inhibition of Edema) animal_models->efficacy

Caption: From in vitro screening to in vivo validation of this compound.

Conclusion

While the direct biological activities of this compound remain to be elucidated, the established anti-inflammatory potential of the broader pterocarpan class provides a strong rationale for its investigation. This guide offers a structured approach for researchers to move from initial in vitro screening to crucial in vivo validation. By employing the detailed protocols and established animal models presented, the scientific community can systematically uncover the therapeutic potential of this compound and accelerate its journey from a promising natural product to a potential clinical candidate.

A Comparative Guide to the Cross-Validation of Analytical Methods for Pterocarpadiol D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of three common analytical methods for the quantification and characterization of Pterocarpadiol D: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of an appropriate analytical technique is critical for accurate and reliable results in research, quality control, and drug development. This document provides a summary of performance data, detailed experimental protocols, and a visual representation of a cross-validation workflow to aid in the selection and implementation of the most suitable method for your specific needs.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound and related pterocarpans. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.Separation of volatile compounds based on boiling point and polarity, with detection by mass fragmentation patterns.A non-destructive technique that measures the magnetic properties of atomic nuclei to provide structural and quantitative information.
Linearity (R²) > 0.999[1]> 0.99[2]Good, but depends on experimental setup and relaxation delays.
Limit of Detection (LOD) 0.024 - 0.109 µg/mL for isoflavones[1]Low ng/mL to pg/mL range.Typically in the µg/mL to mg/mL range.
Limit of Quantitation (LOQ) 0.079 - 0.363 µg/mL for isoflavones[1]Low to mid ng/mL range.Typically in the higher µg/mL to mg/mL range.
Precision (%RSD) < 5%[1]< 15%< 5% with a suitable internal standard.
Accuracy (% Recovery) 95-105%90-110%95-105% with a suitable internal standard.
Specificity Good, can be improved with MS detection (LC-MS).High, based on retention time and mass spectrum.High, provides detailed structural information.
Sample Throughput HighModerate to HighLow to Moderate
Derivatization Required NoYes (for non-volatile compounds)[3]No
Cost ModerateHighVery High

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC, GC-MS, and NMR are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for your specific application.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated protocol for the quantification of Pterocarpadiol C.[4]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution is recommended for optimal separation. For example, start with a higher proportion of water and gradually increase the acetonitrile concentration.

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Preparation:

    • Plant Material: Extract the powdered plant material with methanol or ethanol using sonication or maceration. Filter the extract and evaporate the solvent. Reconstitute the residue in the mobile phase.

    • Formulations: Dissolve the formulation in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 280 nm for pterocarpans).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on the analysis of Pterocarpadiol C and requires a derivatization step to increase the volatility of the analyte.[3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of derivatized steroids or similar compounds (e.g., 5% phenyl-methylpolysiloxane).

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Anhydrous pyridine or other suitable solvent.

  • Hexane (GC grade).

  • This compound standard.

Procedure:

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix as described for the HPLC method.

    • Evaporate the solvent to dryness.

    • Add a suitable amount of derivatizing agent and anhydrous pyridine to the dried extract.

    • Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.

    • After cooling, the derivatized sample can be diluted with hexane before injection.

  • Standard Preparation and Derivatization: Prepare a stock solution of this compound and derivatize it using the same procedure as for the sample. Prepare calibration standards by diluting the derivatized stock solution.

  • GC-MS Conditions:

    • Column: 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C) to elute the derivatized this compound.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the derivatized molecule (e.g., m/z 50-600).

  • Analysis: Inject the derivatized standards and samples. Identify the derivatized this compound peak based on its retention time and mass spectrum. Quantify using a calibration curve constructed from the derivatized standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., deuterated methanol, MeOD-d4, or deuterated chloroform, CDCl3).

  • Internal standard (e.g., maleic acid, dimethyl sulfone).

  • This compound standard.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample extract and dissolve it in a precise volume of a deuterated solvent containing a known concentration of an internal standard.

    • Transfer the solution to an NMR tube.

  • Standard Preparation: Prepare a standard solution of this compound in the same deuterated solvent with the internal standard.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum of both the sample and the standard.

    • Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of the protons, which is crucial for accurate quantification.

  • Data Processing and Analysis:

    • Process the NMR spectra (Fourier transform, phase correction, and baseline correction).

    • Select a well-resolved signal of this compound and a signal from the internal standard.

    • Integrate the selected signals.

    • Calculate the concentration of this compound in the sample using the following formula:

    Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / V)

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ = Integral of the analyte signal

    • Iₛₜd = Integral of the internal standard signal

    • Nₓ = Number of protons for the analyte signal

    • Nₛₜd = Number of protons for the internal standard signal

    • Mₓ = Molar mass of the analyte

    • Mₛₜd = Molar mass of the internal standard

    • mₛₜd = Mass of the internal standard

    • V = Volume of the solvent

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of different analytical methods for this compound.

CrossValidationWorkflow cluster_validation Cross-Validation cluster_outcome Outcome HPLC HPLC Method Development & Validation SampleAnalysis Analyze Identical Samples by Each Method HPLC->SampleAnalysis GCMS GC-MS Method Development & Validation GCMS->SampleAnalysis NMR NMR Method Development & Validation NMR->SampleAnalysis DataComparison Compare Quantitative Results & Performance Parameters SampleAnalysis->DataComparison BiasAssessment Assess Systematic Bias & Correlation DataComparison->BiasAssessment MethodEquivalence Establish Method Equivalence/Interchangeability BiasAssessment->MethodEquivalence

Caption: Workflow for the cross-validation of HPLC, GC-MS, and NMR methods for this compound analysis.

References

A Comparative Guide to the Structure-Activity Relationship of Pterocarpadiol D and a Survey of Related Pterocarpans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of Pterocarpadiol D by examining the known biological activities of closely related and well-characterized pterocarpans. Due to a lack of specific experimental data for this compound in publicly available scientific literature, this document leverages data from analogous compounds to infer its potential therapeutic applications. The guide summarizes quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of various pterocarpans, details the experimental protocols used to obtain this data, and visualizes key signaling pathways.

Introduction: The Challenge of Characterizing this compound

This compound is a member of the pterocarpan class of isoflavonoids, which are known for their diverse and potent biological activities. Pterocarpans are phytoalexins, produced by plants in response to pathogen attack, and have demonstrated significant potential in preclinical studies for various therapeutic applications.[1]

Despite its classification within this promising group of natural products, a comprehensive search of scientific literature reveals a notable absence of specific biological activity data, experimental protocols, or established signaling pathways for this compound. This suggests that this compound may be a novel or recently isolated compound for which research has not yet been widely published.

Therefore, this guide adopts a comparative approach, providing an overview of the known structure-activity relationships of other well-studied pterocarpans. By analyzing the biological effects of compounds with similar chemical scaffolds, we can build a predictive framework for the potential screening and future investigation of this compound. The data presented herein for compounds such as medicarpin, glyceollins, and phaseollin can serve as a valuable reference for initiating research into the therapeutic potential of this compound.

Comparative Biological Activities of Pterocarpans

Pterocarpans are recognized for a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The specific activity and potency of each pterocarpan are influenced by the substitution patterns on its aromatic rings, with factors like lipophilicity and the presence of hydroxyl and prenyl groups playing a crucial role.[2][3]

Anticancer Activity

Several pterocarpans have exhibited significant cytotoxic effects against various human cancer cell lines. The primary mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 1: Cytotoxic Activity of Selected Pterocarpans Against Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
MedicarpinA549 (Lung Carcinoma)25[1]
MedicarpinPC-3 (Prostate Cancer)50[1]
Glyceollin IMCF-7 (Breast Cancer)15[1]
Glyceollin ILNCaP (Prostate Cancer)20[1]
PhaseollinHeLa (Cervical Cancer)12.5[2]
PhaseollinHT29 (Colon Carcinoma)18[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity

Pterocarpans have demonstrated notable anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Table 2: Anti-inflammatory Activity of Selected Pterocarpans

CompoundAssayCell LineIC50 (µM)Reference
GlyceollinsNitric Oxide (NO) ProductionRAW 264.7 Macrophages9.4 ± 0.9[3]
Crotafuran ANitric Oxide (NO) ProductionRAW 264.7 Macrophages23.0 ± 1.0[3]
Crotafuran BNitric Oxide (NO) ProductionRAW 264.7 Macrophages19.0 ± 0.2[3]

Signaling Pathway Diagram: Pterocarpan Inhibition of the NF-κB Pathway

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Pterocarpans Pterocarpans Pterocarpans->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_p p-NF-κB NFkB->NFkB_p Phosphorylation nucleus Nucleus NFkB_p->nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) nucleus->Inflammatory_Genes Induces

Caption: Pterocarpans can exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB, which in turn sequesters NF-κB in the cytoplasm and blocks the expression of pro-inflammatory genes.

Antimicrobial Activity

As phytoalexins, pterocarpans possess inherent antimicrobial properties against a range of bacteria and fungi, including drug-resistant strains.

Table 3: Antimicrobial Activity of Selected Pterocarpans

CompoundBacterial StrainMIC (µg/mL)Reference
PhaseollinStaphylococcus aureus78[2]
PhaseollidinStaphylococcus aureus154[2]
GlabrolMethicillin-resistant Staphylococcus aureus (MRSA)≤ 10[2]
6,8-diprenylgenisteinMethicillin-resistant Staphylococcus aureus (MRSA)≤ 10[2]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, which can be adapted for the evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., in DMSO) and add them to the wells. Include a vehicle control (DMSO alone). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol quantifies the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells.

  • Cell Culture and Seeding: Culture RAW 264.7 murine macrophage cells and seed them into a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The presence of nitrite (a stable product of NO) will result in a color change.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

Antimicrobial Susceptibility Test (Broth Microdilution for MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial suspension to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion and Future Directions

While specific biological data for this compound remains elusive, the extensive research on other pterocarpans provides a strong foundation for predicting its potential therapeutic activities. The structure-activity relationships established for this class of compounds suggest that this compound is likely to possess anticancer, anti-inflammatory, and/or antimicrobial properties.

Future research should focus on the isolation or synthesis of this compound to enable its biological evaluation using the standardized protocols outlined in this guide. Determining its cytotoxic profile against a panel of cancer cell lines, its ability to modulate inflammatory pathways, and its efficacy against various microbial pathogens will be crucial first steps in elucidating its therapeutic potential and paving the way for further drug development. The comparative data presented here should serve as a valuable resource for designing these initial screening experiments.

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural Pterocarpadiol D: A Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the efficacy of synthetically derived versus naturally sourced Pterocarpadiol D. Due to a lack of direct comparative studies in the current scientific literature, this document outlines the necessary experimental protocols, potential biological activities based on related compounds, and a proposed synthetic pathway to enable such a comparison.

Introduction to this compound

This compound is a member of the pterocarpan class of isoflavonoids, which are known for their diverse biological activities.[1][2] Natural pterocarpans are phytoalexins, produced by plants in response to pathogen attack, and have demonstrated significant potential as anti-inflammatory, anti-cancer, and antimicrobial agents.[3] this compound, along with its analogs, has been identified in plant species such as Derris robusta.[1] While specific biological data for this compound is scarce, the activities of structurally similar pterocarpanoids provide a strong rationale for its investigation as a potential therapeutic agent.[1][2]

A critical aspect of advancing this compound in drug development is to compare the efficacy of the pure, synthetically produced compound with its natural counterpart, which may be isolated along with other potentially synergistic or interfering molecules. This guide provides the foundational information to conduct such an investigation.

Data on Related Pterocarpanoids

To establish a baseline for the potential efficacy of this compound, the following table summarizes the reported anti-inflammatory activities of related pterocarpanoids, crotafurans A and B.

CompoundAssayCell LineStimulantIC50 Value (µM)
Crotafuran A Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB7.8 ± 1.4
Lysozyme ReleaseRat NeutrophilsfMLP/CB9.5 ± 2.1
Crotafuran B Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS19.0 ± 0.2

Data sourced from studies on pterocarpanoids from Crotalaria species.[2]

Proposed Experimental Framework for Efficacy Comparison

A direct comparison of synthetic and natural this compound requires a multi-step experimental workflow, from sourcing and synthesis to head-to-head biological assays.

G cluster_0 Source Material cluster_1 Characterization & Purity cluster_2 In Vitro Efficacy Assessment cluster_3 Data Analysis & Comparison Natural Natural this compound (from Derris robusta) QC Structural Verification (NMR, MS) & Purity Assessment (HPLC) Natural->QC Synthetic Synthetic this compound (via Total Synthesis) Synthetic->QC AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition, Cytokine Profiling) QC->AntiInflammatory AntiCancer Anti-cancer Assays (e.g., MTT, Apoptosis Assays) QC->AntiCancer Comparison Comparative Analysis (IC50 values, Dose-Response Curves) AntiInflammatory->Comparison AntiCancer->Comparison

Caption: Proposed experimental workflow for comparing the efficacy of natural vs. synthetic this compound.

Sourcing and Synthesis

Natural this compound:

  • Extraction: Extraction from a suitable plant source, such as the stems and roots of Derris robusta.

  • Isolation and Purification: Chromatographic techniques (e.g., column chromatography, HPLC) would be employed to isolate this compound from the crude extract. Purity would be assessed by HPLC and structural identity confirmed by NMR and mass spectrometry.

Synthetic this compound: A plausible total synthesis approach, adapted from methodologies for related pterocarpans, is outlined below.[4] This multi-step synthesis allows for the production of a highly pure standard for biological evaluation.

G A Substituted Acetophenone + Benzaldehyde B Chalcone A->B Aldol Condensation C Isoflavanone B->C Intramolecular Cyclization D Isoflavanol C->D Asymmetric Transfer Hydrogenation E This compound D->E Acid-Catalyzed Intramolecular Cyclization

Caption: A plausible synthetic pathway for the total synthesis of this compound.

Experimental Protocol: A Representative Synthetic Step (Acid-Catalyzed Cyclization)

  • Dissolve the isoflavanol intermediate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield this compound.[4]

Comparative Biological Assays

The purified natural and synthetic this compound should be subjected to a panel of in vitro assays to compare their biological efficacy.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay [2][3]

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2]

  • Methodology:

    • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and culture overnight.

    • Treatment: Pre-treat the cells with various concentrations of synthetic or natural this compound for 1 hour.

    • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[3]

    • Measurement: Determine the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Analysis: Calculate the IC50 value, representing the concentration at which 50% of NO production is inhibited.

Anti-cancer Activity: MTT Cell Viability Assay

  • Principle: This colorimetric assay assesses the ability of a compound to inhibit cell proliferation by measuring the metabolic activity of viable cells.

  • Methodology:

    • Cell Culture: Seed a relevant cancer cell line (e.g., MCF-7 for breast cancer, CaCo-2 for colorectal cancer) in a 96-well plate and allow cells to adhere.[5]

    • Treatment: Expose the cells to a range of concentrations of synthetic or natural this compound for 24, 48, and 72 hours.[5]

    • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measurement: Measure the absorbance of the solution using a microplate reader.

    • Analysis: Determine the IC50 value for each compound at each time point.

Potential Signaling Pathways

The biological effects of pterocarpans are often attributed to their modulation of key cellular signaling pathways.[1] For instance, the anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cascades such as the NF-κB and MAPK pathways.

G cluster_n Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription PterocarpadiolD This compound PterocarpadiolD->IKK Potential Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway potentially modulated by this compound.

Conclusion

While direct comparative data on synthetic versus natural this compound is not yet available, this guide provides a robust framework for conducting such an essential investigation. By following the proposed synthetic and experimental protocols, researchers can elucidate the relative efficacy of this compound from different sources. This will be a critical step in determining its potential for development as a novel therapeutic agent, clarifying whether the pure synthetic molecule is sufficient for activity or if co-factors in natural extracts contribute to its biological effects. Future research in this area is crucial to unlock the full therapeutic potential of this promising natural product.

References

Evaluating the Synergistic Potential of Pterocarpadiol D in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the preclinical assessment of synergistic effects with other compounds.

Introduction: The exploration of natural compounds for therapeutic applications is a burgeoning field in drug discovery. Pterocarpadiol D, a pterocarpan isolated from various plant sources, has garnered interest for its potential biological activities. A key strategy to enhance the therapeutic efficacy of natural products and potentially mitigate adverse effects is through combination therapy.[1][2][3] Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[1][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic effects of this compound with other compounds, even in the absence of currently available specific experimental data. The principles and methodologies outlined here are based on established practices in preclinical pharmacology and can be adapted to investigate this compound's potential in various disease models, particularly in oncology.

Data Presentation: A Framework for Quantifying Synergy

To facilitate clear comparison and interpretation of experimental outcomes, quantitative data should be summarized in a structured format. The following table provides a template for presenting results from a synergy study.

Compound Combination Cell Line / Model Endpoint Measured Individual IC50 (µM) this compound Individual IC50 (µM) Compound X Combination IC50 (µM) (Ratio) Combination Index (CI) Interpretation
This compound + DoxorubicinMCF-7 (Breast Cancer)Cell Viability (MTT Assay)[Insert Value][Insert Value][Insert Value] (e.g., 1:1)< 1Synergy
This compound + CisplatinA549 (Lung Cancer)Apoptosis (Annexin V/PI)[Insert Value][Insert Value][Insert Value] (e.g., 1:2)> 1Antagonism
This compound + PaclitaxelHeLa (Cervical Cancer)Cell Cycle Arrest (% G2/M)[Insert Value][Insert Value][Insert Value] (e.g., 2:1)= 1Additive

Caption: Template for summarizing quantitative data from synergy experiments.

Experimental Protocols: Methodologies for Synergy Assessment

Detailed and reproducible experimental protocols are crucial for the validation of synergistic interactions. Below is a standard methodology for assessing the synergistic effects of this compound and a conventional chemotherapeutic agent on a cancer cell line.

Key Experiment: In Vitro Cytotoxicity and Synergy Analysis

Objective: To determine the cytotoxic effects of this compound alone and in combination with a chemotherapeutic agent (e.g., Doxorubicin) and to quantify the nature of the interaction (synergism, additivity, or antagonism).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (of known purity)

  • Doxorubicin (or other chemotherapeutic agent)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Culture and Seeding:

    • Maintain the selected cancer cell line in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and the combination drug in an appropriate solvent (e.g., DMSO).

    • Create a series of dilutions for each drug to determine their individual dose-response curves and IC50 values (the concentration that inhibits 50% of cell growth).

    • For the combination study, prepare a matrix of drug concentrations based on a constant ratio of the two drugs (e.g., based on the ratio of their individual IC50 values).

  • MTT Assay for Cell Viability:

    • After 24 hours of cell adherence, replace the medium with fresh medium containing the individual drugs or their combinations at various concentrations. Include untreated and solvent-treated cells as controls.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis and Synergy Quantification:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 values for each drug individually from their dose-response curves.

    • Utilize the Chou-Talalay method to calculate the Combination Index (CI). The CI is a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. This can be performed using software such as CompuSyn.

Mandatory Visualizations

Experimental Workflow for Synergy Evaluation

G Experimental Workflow for Synergy Assessment cluster_0 Preparation cluster_1 Experimentation cluster_2 Data Analysis A Cell Line Culture C Cell Seeding in 96-well Plates A->C B Drug Stock Preparation (this compound & Compound X) D Drug Treatment (Single & Combination) B->D C->D E Incubation (e.g., 48h) D->E F Cell Viability Assay (e.g., MTT) E->F G Absorbance Measurement F->G H IC50 Determination G->H I Combination Index (CI) Calculation H->I J Synergy/Antagonism/Additive Effect Determination I->J

Caption: A generalized workflow for assessing the synergistic effects of two compounds in vitro.

Hypothetical Signaling Pathway Modulation

Many natural compounds exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis. A synergistic interaction could arise from the simultaneous targeting of different nodes within these pathways.

G Hypothetical Synergistic Apoptosis Induction cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Pterocarpadiol_D This compound TRAIL_R TRAIL Receptor Pterocarpadiol_D->TRAIL_R Activates Caspase8 Caspase-8 TRAIL_R->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Activates Compound_X Compound X (e.g., Doxorubicin) DNA_Damage DNA Damage Compound_X->DNA_Damage Induces p53 p53 DNA_Damage->p53 Bax Bax p53->Bax Activates Bcl2 Bcl-2 p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential mechanism of synergy involving dual activation of apoptotic pathways.

Disclaimer: The experimental protocols and signaling pathways described are illustrative and based on general principles of cancer biology and pharmacology. Specific experimental details will need to be optimized for this compound and the chosen combination partners and experimental systems. The lack of specific published data on the synergistic effects of this compound necessitates this generalized approach to guide future research.

References

Pterocarpadiol D Bioassays: A Comparative Guide to Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioassays used to evaluate the biological activities of Pterocarpadiol D and related pterocarpan compounds. Due to the limited availability of specific data for this compound, this guide focuses on the broader class of pterocarpans, offering insights into their potential bioactivities and the reproducibility and robustness of the assays used to assess them. We present supporting experimental data for related compounds and detailed methodologies for key experiments to aid in the design and interpretation of future studies.

Executive Summary

Pterocarpans, a class of isoflavonoids, have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This guide delves into the common bioassays employed to investigate these activities, with a focus on their reproducibility and robustness. By presenting comparative data for well-characterized pterocarpans and standard alternative compounds, we aim to provide a valuable resource for researchers navigating the preclinical evaluation of this promising class of natural products.

Data Presentation: Comparative Bioactivity

The following tables summarize the quantitative data for selected pterocarpans and comparator compounds across three key bioactivity areas. It is important to note that IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary significantly based on the specific cell line, microbial strain, and experimental conditions used. Therefore, direct comparisons should be made with caution.

Anti-inflammatory Activity

The anti-inflammatory potential of pterocarpans is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Compound/DrugAssayCell LineIC50 (µM)Reference(s)
Pterocarpans
Crotafuran ANO Production InhibitionRAW 264.723.0 ± 1.0[1]
Crotafuran BNO Production InhibitionRAW 264.719.0 ± 0.2[1]
Alternative Compound
IbuprofenAlbumin Denaturation Inhibition-76.05
Anticancer Activity

The cytotoxic effects of pterocarpans against various cancer cell lines are a key area of investigation.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference(s)
Pterocarpans
Pterocarpanquinone (LQB-118)VariousLeukemia, MelanomaµM range
11a-aza-5-carbapterocarpan (LQB-223)VariousVariousµM range
Alternative Drugs
DoxorubicinA549Lung Carcinoma>20
DoxorubicinHeLaCervical Carcinoma2.92 ± 0.57
DoxorubicinMCF-7Breast Adenocarcinoma2.50 ± 1.76
CisplatinA549Lung Carcinoma6.59
CisplatinHeLaCervical CarcinomaVaries widely
CisplatinMCF-7Breast AdenocarcinomaVaries widely
Antimicrobial Activity

Pterocarpans exhibit inhibitory activity against a range of pathogenic bacteria and fungi.

Compound/DrugMicroorganismMIC (µg/mL)Reference(s)
Pterocarpans
Erybraedin AStreptococcus mutans0.78 - 1.56
Erythrabyssin IIStreptococcus mutans0.78 - 1.56
Erystagallin AStaphylococcus aureus0.78 - 1.56
ErycristagallinS. aureus (MRSA & VRSA)0.39 - 1.56
Alternative Drugs
VancomycinStaphylococcus aureus (MRSA)0.5 - 2
Amphotericin BCandida spp.0.01 - 1.0

Experimental Protocols

Detailed and standardized experimental protocols are critical for ensuring the reproducibility and robustness of bioassay results. Below are methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., pterocarpans, doxorubicin, cisplatin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Griess Assay for Nitric Oxide Inhibition

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium and seed them into a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., sulfanilamide in acidic solution) to each well.

    • Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in water) to each well.

  • Incubation and Reading: Incubate the plate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization

Signaling Pathways

Pterocarpans are known to modulate various signaling pathways involved in inflammation and cancer. The following diagrams illustrate some of these key pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates iNOS_gene iNOS Gene NFkB_nucleus->iNOS_gene induces transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces Pterocarpans Pterocarpans Pterocarpans->IKK inhibit Pterocarpans->NFkB_nucleus inhibit translocation apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Pterocarpans Pterocarpans FasL FasL Pterocarpans->FasL upregulates Bax Bax Pterocarpans->Bax upregulates Bcl2 Bcl-2 Pterocarpans->Bcl2 downregulates FasR Fas Receptor FasL->FasR binds Caspase8 Caspase-8 FasR->Caspase8 activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 activates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat with compounds incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 add_solvent Add solubilization solvent incubate3->add_solvent read_absorbance Read absorbance (570-590 nm) add_solvent->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end mic_workflow start Start prepare_dilutions Prepare serial dilutions of compound in broth start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate_plate Incubate plate inoculate_plate->incubate_plate determine_mic Visually determine MIC incubate_plate->determine_mic end End determine_mic->end

References

A Comparative Guide to the Bioactivity of Pterocarpadiol D and its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pterocarpadiol D, a member of the pterocarpan class of isoflavonoids, presents a promising scaffold for therapeutic development. However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its specific biological activities, particularly in comparison to its individual enantiomers. While direct experimental data for this compound is currently unavailable, this guide provides a comparative framework based on the known bioactivities of structurally related pterocarpans. The following sections detail potential therapeutic applications, relevant experimental protocols for comparative analysis, and hypothetical signaling pathways that may be modulated by this class of compounds.

Potential Bioactivities of Pterocarpans

Pterocarpans, as a chemical class, are recognized for a variety of pharmacological properties, suggesting that this compound may exhibit similar effects.[1][2] The primary activities associated with this compound class include anti-inflammatory, anticancer, and antimicrobial properties.[1][2]

Comparative Bioactivity Data of Related Pterocarpans

To provide a quantitative context for the potential efficacy of this compound and its enantiomers, the following table summarizes the reported inhibitory activities of other known pterocarpans and related isoflavonoids. This data, while not specific to this compound, offers a valuable benchmark for future comparative studies.

CompoundAssayCell Line/SystemStimulantIC50 Value (µM)Reference
Crotafuran ANitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS23.0 ± 1.0[3]
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB7.8 ± 1.4[3]
Lysozyme ReleaseRat NeutrophilsfMLP/CB9.5 ± 2.1[3]
Crotafuran BNitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS19.0 ± 0.2[3]
Apigeninβ-Glucuronidase ReleaseRat NeutrophilsfMLP/CB2.8 ± 0.1[4]
Lysozyme ReleaseRat NeutrophilsfMLP/CB17.7 ± 1.9[4]
Superoxide Anion GenerationRat NeutrophilsfMLP/CB3.4 ± 0.3[4]
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS10.7 ± 0.1[4]
2'-Hydroxygenisteinβ-Glucuronidase ReleaseRat NeutrophilsfMLP/CB5.9 ± 1.4[4]
Lysozyme ReleaseRat NeutrophilsfMLP/CB9.7 ± 3.5[4]
DaidzeinLysozyme ReleaseRat NeutrophilsfMLP/CB26.3 ± 5.5[4]
β-Glucuronidase ReleaseRat NeutrophilsfMLP/CB13.7 ± 2.6[4]
Superoxide Anion GenerationRat NeutrophilsfMLP/CB25.1 ± 5.0[4]

LPS: Lipopolysaccharide; fMLP/CB: N-formyl-Met-Leu-Phe/Cytochalasin B

Experimental Protocols for Comparative Bioactivity Analysis

To elucidate the specific activities of this compound and its enantiomers, the following detailed experimental protocols are recommended. These assays are standard methods for evaluating anti-inflammatory and cytotoxic potential.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay is designed to screen compounds for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][3]

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce NO through the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[3]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into a 96-well plate.[2]

  • Treatment: Cells are pre-treated with various concentrations of this compound, its individual enantiomers, or a positive control (e.g., a known iNOS inhibitor) for 1 hour.[2]

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.[2]

  • Quantification: The concentration of nitrite in the culture supernatant is determined by adding Griess reagent and measuring the absorbance at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without treatment.

Cytotoxic Activity: MTT Assay

This colorimetric assay is a common method to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[2]

  • Principle: Viable cells with active mitochondria will reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[2]

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2, Jurkat) are seeded into a 96-well plate and allowed to adhere overnight.[2][5]

  • Treatment: Cells are treated with various concentrations of this compound, its individual enantiomers, or a positive control (e.g., doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).[2][6]

  • MTT Addition: An MTT solution is added to each well and incubated for 3-4 hours.[2]

  • Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway for the anti-inflammatory activity of pterocarpans and a general experimental workflow for screening novel natural products.

G Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Transcription Nucleus->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Pterocarpadiol_D This compound (or enantiomer) Pterocarpadiol_D->NFkB Inhibits?

Caption: Hypothetical anti-inflammatory signaling pathway for pterocarpans.

G General Experimental Workflow for Bioactivity Screening cluster_0 In Vitro Studies cluster_1 In Vivo Studies Compound This compound & Enantiomers Bioassays Bioactivity Assays (e.g., Anti-inflammatory, Cytotoxicity) Compound->Bioassays Dose_Response Dose-Response & IC50 Determination Bioassays->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism Animal_Models Animal Models (e.g., Murine Arthritis Model) Mechanism->Animal_Models Lead Compound Selection Efficacy Efficacy & Safety Evaluation Animal_Models->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Efficacy->PK_PD

Caption: Generalized workflow for evaluating pharmacological potential.

Conclusion and Future Directions

The absence of direct comparative data on the bioactivity of this compound and its enantiomers underscores a critical area for future research. The information presented in this guide, based on related pterocarpan compounds, provides a foundational framework for initiating such investigations. By employing the outlined experimental protocols, researchers can begin to systematically evaluate and compare the anti-inflammatory and cytotoxic potential of this compound's stereoisomers. This will be a crucial step in determining their therapeutic promise and could unveil stereoselective bioactivities, a key consideration in modern drug development. Further studies are essential to isolate or synthesize this compound and its enantiomers in sufficient quantities for comprehensive biological evaluation.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Pterocarpadiol D

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: As a critical component of laboratory safety and environmental responsibility, this document provides essential guidance on the proper disposal procedures for Pterocarpadiol D. This information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this novel research chemical, thereby minimizing occupational exposure and environmental impact.

Given the limited specific data on the ecotoxicological profile of this compound, a precautionary approach is mandated. Until comprehensive toxicity data is available, this compound should be treated as a potentially hazardous substance. Adherence to the following procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValueSource
CAS Number 2055882-23-8BioCrick MSDS[1]
Appearance SolidN/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.BioCrick[2]
Aquatic Toxicity May be harmful to the aquatic environment.BioCrick MSDS[1]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion.

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use a certified respirator if handling large quantities or if there is a risk of aerosolization.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain the substance and protect laboratory personnel.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity.

  • Restrict access to the spill area.

2. Don Appropriate PPE:

  • Before cleanup, ensure all responding personnel are wearing the required PPE.

3. Contain the Spill:

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

4. Collect and Package Waste:

  • Place all contaminated materials (spilled substance, absorbent materials, and contaminated PPE) into a clearly labeled, sealed container for hazardous waste.

5. Decontaminate the Area:

  • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Collect all decontamination materials as hazardous waste.

Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. As a novel research chemical, it is prudent to manage it as hazardous waste.

Waste Segregation and Collection

Proper segregation of waste streams is the first step in a compliant disposal process.

  • Designated Waste Container:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be compatible with the solvents used to dissolve this compound.

  • Labeling:

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The date when waste was first added to the container.

      • The name and contact information of the principal investigator or laboratory supervisor.

      • A clear indication of the potential hazards (e.g., "Potential Aquatic Toxin").

Disposal Pathways

Two primary disposal pathways are recommended for this compound waste: incineration and chemical treatment. The choice of method will depend on the facilities available and the specific form of the waste.

1. Incineration (Preferred Method):

High-temperature incineration is the most effective method for the complete destruction of complex organic molecules like this compound.

  • Protocol:

    • Ensure the waste is properly packaged and labeled as described above.

    • If this compound is in a solvent, the solvent must also be suitable for incineration.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste incineration facility.

  • Recommended Incineration Parameters:

    • For non-halogenated aromatic compounds, a temperature range of 850°C to 1300°C is generally recommended to ensure complete combustion.[3]

2. Chemical Treatment (Alternative Method):

Chemical treatment may be a viable option for dilute aqueous solutions, although it is generally less preferable than incineration for concentrated waste. Due to the phenolic nature of this compound, oxidative or neutralization processes could be considered. However, the efficacy of these methods for a complex pterocarpan structure is not well-documented and should be approached with caution.

  • Experimental Protocol for Oxidative Degradation (for consideration by trained personnel only):

    • Materials: Fenton's reagent (hydrogen peroxide and an iron catalyst) or another strong oxidizing agent.

    • Procedure:

      • In a well-ventilated fume hood, dilute the this compound waste stream with water.

      • Slowly add the oxidizing agent, monitoring the reaction for any signs of uncontrolled exotherm or gas evolution.

      • Allow the reaction to proceed to completion.

      • Neutralize the resulting solution to a pH between 6 and 8.

      • Dispose of the treated effluent in accordance with local wastewater regulations, after confirming the absence of residual this compound and harmful byproducts through appropriate analytical methods.

    • Caution: This procedure should only be attempted by personnel with a strong understanding of chemical reactions and after a thorough risk assessment. Consultation with your institution's EHS department is strongly advised.

Disposal Workflow and Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 This compound Waste Disposal Workflow Start This compound Waste Generated Assess Assess Waste Form (Solid, Solution, Contaminated Material) Start->Assess Segregate Segregate into Labeled Hazardous Waste Container Assess->Segregate Consult_EHS Consult Institutional EHS Guidelines Segregate->Consult_EHS Incineration High-Temperature Incineration (Preferred Method) Consult_EHS->Incineration Solid or Concentrated Organic Solution Chemical_Treatment Chemical Treatment (Alternative for Dilute Aqueous Waste) Consult_EHS->Chemical_Treatment Dilute Aqueous Solution Final_Disposal Dispose via Licensed Hazardous Waste Vendor Incineration->Final_Disposal Lab_Treatment Perform Lab-Scale Oxidative Degradation Chemical_Treatment->Lab_Treatment Analyze Analyze Treated Effluent for Residual Contaminants Lab_Treatment->Analyze Analyze->Segregate Treatment Incomplete/ Byproducts Present Drain_Disposal Dispose to Drain (If Permitted by EHS) Analyze->Drain_Disposal Contaminants Below Discharge Limits

Caption: Workflow for the safe disposal of this compound waste.

Regulatory Compliance

It is the responsibility of the principal investigator and all laboratory personnel to be aware of and comply with all institutional, local, state, and federal regulations governing hazardous waste disposal. The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of hazardous waste.[4] For novel chemical entities, it is imperative to follow the most stringent applicable guidelines.

By adhering to these procedures, the scientific community can continue its vital research while upholding the highest standards of safety and environmental stewardship.

References

Personal protective equipment for handling Pterocarpadiol D

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling Pterocarpadiol D in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal. Given the limited toxicological data available for this compound, it is crucial to handle this compound with a high degree of caution, treating it as a substance with unknown hazards.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Purpose
Respiratory Protection Full-face particle respirator (NIOSH N99 or EN 143 P2) or a full-face supplied-air respirator.[1]To prevent inhalation of dust or aerosols.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1]To prevent skin contact. Gloves must be inspected before use and disposed of properly after.[1]
Eye Protection Safety glasses with side-shields or goggles.[1]To protect eyes from dust particles and splashes.
Skin and Body Protection Laboratory coat and appropriate protective clothing.To prevent skin exposure.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Property Value
CAS Number 2055882-23-8[1][2]
Molecular Formula C16H16O6[2][3]
Molecular Weight 304.29 g/mol [2][3]
Appearance Powder[2][3]
Purity >98%[2][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]
Storage Conditions Desiccate at -20°C for long-term storage; 2-8°C for short-term storage.[1]

Handling and Storage Procedures

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Safe Handling Practices: Avoid the formation of dust and aerosols.[1] Do not breathe vapors, mist, or gas.[1] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1]

  • Ignition Sources: Keep away from sources of ignition.[1]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Follow recommended storage temperatures: -20°C for long-term and 2-8°C for short-term storage.[1]

Accidental Release Measures

In case of an accidental release, follow these steps:

  • Personal Precautions: Wear appropriate respiratory protection and avoid dust formation.[1]

  • Environmental Precautions: Prevent the product from entering drains.[1]

  • Containment and Cleaning: Pick up and arrange disposal without creating dust.[1] Sweep up the spilled material and place it in a suitable, closed container for disposal.[1]

Disposal Plan

Due to the lack of specific data, this compound should be treated as a potentially hazardous substance for disposal.

  • Waste Characterization: In the absence of specific data, treat this compound as hazardous waste.[4]

  • Containerization: Use a dedicated, leak-proof, and chemically compatible container for waste. The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[4]

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it in the sanitary sewer or with regular trash. Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[5]

  • Contaminated Materials: Dispose of contaminated gloves and other protective equipment as hazardous waste after use.[1]

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Fume Hood B->C D Prepare Solution C->D E Decontaminate Work Area D->E H Segregate Waste D->H F Doff and Dispose of PPE E->F G Wash Hands Thoroughly F->G I Label Hazardous Waste Container H->I J Store Waste in Designated Area I->J K Arrange for Professional Disposal J->K

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.